molecular formula C13H10O3 B3021499 3'-Hydroxybiphenyl-4-carboxylic acid CAS No. 220950-35-6

3'-Hydroxybiphenyl-4-carboxylic acid

Cat. No.: B3021499
CAS No.: 220950-35-6
M. Wt: 214.22 g/mol
InChI Key: QYJXLCAJAZHPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Hydroxybiphenyl-4-carboxylic acid is an organic compound with the molecular formula C13H10O3 and a molecular weight of 214.22 . It serves as a versatile biphenyl-based building block in medicinal chemistry and materials science. This compound features both a carboxylic acid and a phenolic hydroxyl group, which act as hydrogen bond donors and acceptors, influencing its solid-state structure and potential for forming coordination polymers or supramolecular assemblies . While related structural analogues, such as 4'-hydroxybiphenyl-4-carboxylic acid derivatives, have been investigated as promising allosteric inhibitors of the EGFR tyrosine kinase for anti-cancer drug discovery , the specific research applications for the 3'-hydroxy isomer are an active area of exploration. Researchers value this chemical scaffold for its potential in designing novel therapeutic agents and functional organic materials. The product is classified as For Research Use Only and is not intended for diagnostic or therapeutic use. Proper storage conditions are sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJXLCAJAZHPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374732
Record name 3'-hydroxybiphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220950-35-6
Record name 3'-hydroxybiphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 220950-35-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of 3'-Hydroxybiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3'-Hydroxybiphenyl-4-carboxylic Acid

This compound (CAS No. 220950-35-6) is a bifunctional organic compound featuring a biphenyl scaffold, a structural motif of immense importance in pharmacology and materials science.[1][2] Its molecular structure, containing both a carboxylic acid and a phenolic hydroxyl group, provides hydrogen bond donors and acceptors, making it a versatile building block for creating complex molecules, including novel therapeutic agents and functional organic materials.[2][3] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical considerations for process optimization.

Part 1: Core Synthetic Strategy & Retrosynthetic Analysis

The central challenge in synthesizing this compound lies in the regioselective formation of the carbon-carbon bond connecting the two phenyl rings. A retrosynthetic analysis reveals that the most direct and industrially scalable approach is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers high functional group tolerance, mild reaction conditions, and the ready availability of starting materials.[4]

Two primary disconnection strategies emerge from this analysis:

  • Route A: Coupling between a (4-carboxyphenyl)boronic acid and a 3-halophenol derivative.

  • Route B: Coupling between a 4-halobenzoic acid (or its ester) and (3-hydroxyphenyl)boronic acid.

While other methods like the Grignard reaction can form C-C bonds, they often lack the functional group compatibility required for substrates bearing acidic protons (like carboxylic acids and phenols) without cumbersome protection-deprotection steps.[5] Therefore, the Suzuki-Miyaura coupling represents the most efficient and robust pathway.

G cluster_target Target Molecule cluster_routes Retrosynthetic Disconnections (Suzuki Coupling) cluster_sm_a Route A Starting Materials cluster_sm_b Route B Starting Materials Target This compound RouteA Route A Target->RouteA RouteB Route B Target->RouteB SM_A1 4-Carboxyphenylboronic acid RouteA->SM_A1 SM_A2 3-Halophenol (X = Br, I) RouteA->SM_A2 SM_B1 4-Halobenzoic acid (or ester, X = Br, I) RouteB->SM_B1 SM_B2 3-Hydroxyphenylboronic acid RouteB->SM_B2

Caption: Retrosynthetic analysis of this compound.

Part 2: The Suzuki-Miyaura Coupling Pathway: A Mechanistic and Practical Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency. The reaction is catalyzed by a palladium(0) complex and proceeds via a well-established catalytic cycle.[4]

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron species is activated, facilitating the transfer of its organic group to the Pd(II) complex, displacing the halide.[6]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired biphenyl product and regenerating the active Pd(0) catalyst.

G Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Ar¹-X OxAdd Oxidative Addition PdII_Diaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Diaryl Ar²-B(OR)₂ + Base Transmetal Transmetalation PdII_Diaryl->Pd0 Product Ar¹-Ar² PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OR)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized representations based on established procedures for Suzuki-Miyaura couplings of similar substrates.[1][7][8] Researchers should perform stoichiometric calculations based on their specific starting materials.

Protocol 1: Synthesis via Route A

  • Reactants: 4-Carboxyphenylboronic acid and 3-Bromophenol.

  • Procedure:

    • To a reaction vessel, add 4-carboxyphenylboronic acid (1.0 eq), 3-bromophenol (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).[1][7]

    • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).[1]

    • Introduce a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[1]

    • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 80-100 °C for 12-24 hours, monitoring completion by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with water.

    • Acidify the aqueous solution with 2M HCl to a pH of ~2 to precipitate the crude product.[9]

    • Collect the solid by vacuum filtration, wash with water to remove inorganic salts, and then with a cold organic solvent (e.g., diethyl ether) to remove non-polar impurities.

    • Dry the solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis via Route B

  • Reactants: 4-Bromobenzoic acid and 3-Hydroxyphenylboronic acid.

  • Procedure:

    • The setup is analogous to Protocol 1. Combine 4-bromobenzoic acid (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0-3.0 eq), and catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq) in the reaction vessel.[1]

    • Add the degassed solvent system (e.g., 1,4-dioxane/water).

    • Heat under an inert atmosphere at 80-100 °C, monitoring for completion.

    • The work-up and purification procedure is identical to that described in Protocol 1.

Part 3: Field-Proven Insights & Process Optimization

Achieving high yield and purity in the synthesis of this compound requires careful consideration of several experimental variables.

Data Presentation: Typical Reaction Parameters

The choice of reactants, catalyst, and base significantly impacts reaction outcomes. The following table summarizes typical conditions and expected yields, which can serve as a starting point for optimization.

ParameterRoute ARoute BRationale / Field Notes
Aryl Halide 3-Bromophenol4-Bromobenzoic AcidAryl bromides offer a good balance of reactivity and cost. Iodides are more reactive but more expensive.
Boronic Acid 4-Carboxyphenylboronic acid3-Hydroxyphenylboronic acidBoth are commercially available. Purity of the boronic acid is critical to avoid side reactions.
Catalyst Pd(PPh₃)₄, Pd/C, Pd(OAc)₂Pd(PPh₃)₄, Pd(OAc)₂/ligandPd(PPh₃)₄ is a reliable choice for general use.[1] Pd/C can be effective and is easily removed by filtration, making it suitable for larger-scale synthesis.[10][11]
Catalyst Loading 0.01 - 5 mol%0.01 - 5 mol%Lowering catalyst loading is economically desirable but may require longer reaction times or higher temperatures.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃K₂CO₃, Na₂CO₃, K₃PO₄K₂CO₃ is a cost-effective and commonly used base.[1][7] Cs₂CO₃ is often more effective for challenging couplings but is more expensive.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂ODioxane/H₂O, DMF, Acetonitrile/H₂OA biphasic system with water is common, as the base is often inorganic and water-soluble.[10]
Temperature 80 - 100 °C80 - 100 °CTemperature should be sufficient to ensure a reasonable reaction rate without causing significant catalyst decomposition or side reactions.
Typical Yield >85%>85%Yields are highly dependent on the purity of reagents and optimization of conditions.[7][8]
Causality Behind Experimental Choices
  • Choice of Base: The base plays a crucial role in the transmetalation step. It converts the boronic acid to a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which accelerates the transfer of the aryl group to the palladium center.[6] The strength and solubility of the base must be matched with the solvent system and substrate.

  • Solvent System: The solvent must solubilize the reactants, particularly the organohalide and the palladium complex. The inclusion of water in many protocols helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can deactivate them. Performing the reaction under an inert atmosphere (N₂ or Ar) is critical to protect the catalyst and ensure a complete reaction.

  • Functional Group Tolerance: A key advantage of the Suzuki coupling is its tolerance for acidic protons on the carboxylic acid and phenol moieties. Unlike Grignard or organolithium reagents, which would be quenched, the boronic acids and palladium catalysts are generally compatible, obviating the need for protecting groups and streamlining the synthesis.[4]

Conclusion

The synthesis of this compound is most effectively and reliably achieved via the Suzuki-Miyaura cross-coupling reaction. By selecting either (4-carboxyphenyl)boronic acid with a 3-halophenol or 4-halobenzoic acid with (3-hydroxyphenyl)boronic acid, researchers can access this valuable building block in high yields. A thorough understanding of the reaction mechanism and the careful optimization of parameters such as catalyst, base, and solvent are paramount to ensuring a successful and reproducible synthesis. This guide provides the foundational knowledge and practical protocols necessary for professionals in drug development and materials science to incorporate this versatile compound into their research endeavors.

References

physicochemical properties of 3'-Hydroxybiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3'-Hydroxybiphenyl-4-carboxylic Acid: Physicochemical Properties, Synthesis, and Biological Significance

Introduction

This compound, with the CAS Number 220950-35-6, is a biphenyl-based organic compound featuring both a carboxylic acid and a phenolic hydroxyl group.[1] This unique bifunctional scaffold makes it a molecule of significant interest in medicinal chemistry and materials science. Its structural rigidity, conferred by the biphenyl core, combined with the hydrogen bonding capabilities of its functional groups, provides a versatile platform for the design of novel therapeutic agents and functional organic materials.[1] While structurally related isomers, such as 4'-hydroxybiphenyl-4-carboxylic acid, have been explored as allosteric inhibitors of the EGFR tyrosine kinase for potential anticancer applications, the specific biological roles and physicochemical characteristics of the 3'-hydroxy isomer remain a developing area of research.[1][2]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the physicochemical properties, synthesis, and potential biological significance of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and materials science. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Core Molecular Attributes

The foundational properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 4-(3-hydroxyphenyl)benzoic acid[1]
CAS Number 220950-35-6[3]
Molecular Formula C₁₃H₁₀O₃[3]
Molecular Weight 214.22 g/mol [3]
Canonical SMILES C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)O[3]
Predicted Physicochemical Data

Due to the limited availability of experimental data for this specific isomer, computational methods provide valuable estimates for key physicochemical parameters. The following table presents predicted values for the acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (logP).

ParameterPredicted ValuePrediction Tool/Source
pKa (Carboxylic Acid) ~4.3ChemAxon[4]
pKa (Phenolic Hydroxyl) ~9.8ChemAxon[4]
logP ~3.1Molinspiration[5]

It is important to note that these are in silico predictions and experimental verification is recommended.

Experimental Determination of Physicochemical Properties

For researchers seeking to experimentally validate the predicted physicochemical properties, the following established protocols are recommended.

Determination of pKa by Potentiometric Titration

The pKa values of the carboxylic acid and phenolic hydroxyl groups can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent system (e.g., methanol/water) to a final concentration of approximately 1-10 mM.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and immerse the pH electrode and a titrant delivery tube.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH at regular, small volume increments of the added titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[6] The first equivalence point will correspond to the deprotonation of the more acidic carboxylic acid, and the second to the deprotonation of the phenolic hydroxyl group.

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Methanol/Water C Add NaOH Titrant Incrementally A->C B Calibrate pH Meter B->C D Record pH at Each Increment C->D Continuous Monitoring E Plot pH vs. Volume D->E F Identify Half-Equivalence Points E->F G Determine pKa Values F->G pH at half-equivalence

Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.[7]

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of this compound in either the pre-saturated n-octanol or water.

  • Partitioning: Add a known volume of the stock solution to a separatory funnel containing a known volume of the other pre-saturated phase.

  • Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached (typically 1-2 hours).

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[8]

logP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate Octanol and Water C Combine Phases and Stock Solution A->C B Prepare Stock Solution B->C D Shake to Equilibrate C->D E Separate Phases D->E F Analyze Concentration in Each Phase (HPLC) E->F G Calculate logP F->G log(C_octanol / C_water)

Workflow for logP determination by the shake-flask method.

Spectral Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 6.8-8.2 ppm). The protons on the hydroxyl-substituted ring will likely appear at slightly different chemical shifts than those on the carboxyl-substituted ring. The acidic protons of the carboxylic acid and phenolic hydroxyl groups will appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display 13 distinct signals for the carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The aromatic carbons will appear in the range of approximately 115-160 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp O-H stretch from the phenolic group (around 3200-3600 cm⁻¹), a strong C=O stretching vibration from the carboxylic acid (around 1680-1710 cm⁻¹), and C=C stretching bands for the aromatic rings (around 1450-1600 cm⁻¹).[6][9]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 214). Common fragmentation patterns would include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the biphenyl bond.

Chemical Synthesis: The Suzuki-Miyaura Coupling

A robust and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Synthetic Pathway

A plausible synthetic route involves the coupling of 4-bromobenzoic acid (or its ester derivative) with 3-hydroxyphenylboronic acid.

Suzuki_Coupling cluster_reagents Reaction Conditions Reactant1 4-Bromobenzoic Acid Product This compound Reactant1->Product + Reactant2 3-Hydroxyphenylboronic Acid Reactant2->Product Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water)

Synthesis of this compound via Suzuki-Miyaura Coupling.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two functional groups:

  • Carboxylic Acid: This group can undergo typical reactions such as esterification, amide formation, and reduction to an alcohol. It is also the primary site of deprotonation in acidic to neutral conditions.

  • Phenolic Hydroxyl: The phenolic group is weakly acidic and can be deprotonated under basic conditions. It is also susceptible to oxidation and can undergo electrophilic aromatic substitution, with the hydroxyl group being an activating, ortho-, para-directing group.

The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3]

Potential Biochemical Interactions and Biological Significance

While specific studies on the biological activity of this compound are limited, the broader class of hydroxybiphenyl carboxylic acids has shown significant biological activities.

  • Enzyme Inhibition: As mentioned, the 4'-hydroxy isomer is an allosteric inhibitor of EGFR tyrosine kinase.[2] It is plausible that the 3'-hydroxy isomer could also interact with various protein targets, including kinases and other enzymes, due to its ability to form hydrogen bonds and engage in hydrophobic interactions.

  • Metabolism: In vivo, biphenyl compounds are often metabolized by cytochrome P450 enzymes, leading to hydroxylation.[10] The existing hydroxyl and carboxylic acid groups on this compound may influence its metabolic fate, potentially leading to further oxidation or conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.

  • Toxicity: The toxicity of hydroxybiphenyls can vary depending on the position of the hydroxyl group.[11] Generally, these compounds may cause skin and eye irritation. Comprehensive toxicological studies on the 3'-hydroxy isomer are needed to fully characterize its safety profile.

Signaling_Pathway Molecule 3'-Hydroxybiphenyl- 4-carboxylic Acid EGFR EGFR Tyrosine Kinase (Potential Target) Molecule->EGFR Potential Allosteric Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Phosphorylation Cascade Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Potential interaction with the EGFR signaling pathway.

Conclusion

This compound is a molecule with significant potential in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with established protocols for their experimental determination. The discussion of its synthesis, reactivity, and potential biological significance, based on the chemistry of its functional groups and data from related compounds, offers a solid foundation for future research. As a versatile building block, further investigation into the specific biological activities and material properties of this compound is warranted and is expected to yield valuable scientific insights and applications.

References

biological activity of 3'-Hydroxybiphenyl-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3'-Hydroxybiphenyl-4-carboxylic Acid Derivatives

Executive Summary

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide focuses on this compound, a versatile building block possessing both a phenolic hydroxyl and a carboxylic acid group, which are critical for diverse biological interactions.[2] While direct research on the 3'-hydroxy isomer is an emerging field, this document synthesizes the extensive data available on its structural analogs to provide a comprehensive overview of its potential biological activities. By examining established antimicrobial, anticancer, and antioxidant properties of closely related hydroxylated biphenyl carboxylic acids, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental frameworks necessary to explore this promising class of compounds.

The Biphenyl Scaffold: A Foundation for Drug Discovery

Biphenyl derivatives are integral to modern pharmacology, with applications ranging from anti-inflammatory and antihypertensive agents to advanced anticancer therapies.[1] Their rigid, yet conformationally flexible, structure allows for precise orientation of functional groups to interact with biological targets. The subject of this guide, this compound, presents two key functional groups:

  • The Carboxylic Acid Group: This moiety can act as a hydrogen bond donor and acceptor, often anchoring the molecule to a target protein's active site. It also imparts favorable pharmacokinetic properties.

  • The Phenolic Hydroxyl Group: The position of this group on the biphenyl rings is crucial in determining the molecule's biological activity. It is a key player in antioxidant activity and can form critical hydrogen bonds with biological targets.[3]

This guide will explore the therapeutic potential of derivatives based on this scaffold, drawing evidence from structurally similar compounds to build a predictive framework for future research.

Antimicrobial Potential

While direct antimicrobial studies on this compound are not yet prevalent, extensive research on related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, reveals significant potential. These compounds have demonstrated structure-dependent activity against a range of multidrug-resistant pathogens.[4][5]

Mechanism and Spectrum of Activity

The antimicrobial efficacy of phenolic compounds often stems from their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. For the related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, hydrazones containing heterocyclic substituents have shown the most potent and broad-spectrum activity.[4] This activity extends to methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), and various Gram-negative pathogens.[5]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives, highlighting their efficacy.

Compound IDSubstituentMRSA (µg/mL)VRE (µg/mL)Gram-Negative Pathogens (µg/mL)Candida auris (µg/mL)Reference
Hydrazone 14Heterocyclic1 - 80.5 - 28 - 640.5 - 64[4][5]
Hydrazone 15Heterocyclic1 - 80.5 - 28 - 640.5 - 64[4][5]
Hydrazone 16Heterocyclic1 - 80.5 - 28 - 640.5 - 64[4][5]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a standardized method for assessing the in vitro antimicrobial activity of novel compounds.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound.

Materials:

  • Test compound stock solution (e.g., in DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL).

  • Positive control (standard antibiotic) and negative control (vehicle).

Procedure:

  • Preparation of Plates: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of ~5 x 10^5 CFU/mL. Add 50 µL of this inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

  • Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a plate reader.

Visualization: Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Stock Dilution Serial Dilution in 96-Well Plate Compound->Dilution Media Prepare Growth Media Media->Dilution Inoculum Standardize Microbial Inoculum Inoculate Inoculate Plates Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plates Inoculate->Incubate Read Read Results (Visual/Spectrophotometric) Incubate->Read Determine_MIC Determine MIC Value Read->Determine_MIC

Caption: Workflow for MIC determination via broth microdilution.

Anticancer Activity

The anticancer potential of hydroxylated biphenyls is well-documented.[6] Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and other curcumin-related hydroxylated biphenyls have demonstrated potent, structure-dependent cytotoxicity against various cancer cell lines, including non-small cell lung cancer and malignant melanoma.[6][7]

Potential Mechanisms of Action
  • Enzyme Inhibition: A key mechanism for related compounds involves the inhibition of critical signaling proteins. For example, derivatives of the isomeric 4'-hydroxybiphenyl-4-carboxylic acid have been investigated as allosteric inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a crucial target in cancer therapy.

  • Induction of Apoptosis: Potent hydroxylated biphenyl compounds have been shown to induce programmed cell death (apoptosis) in melanoma cells, confirmed by annexin V and TUNEL assays, along with the activation of caspases and cleavage of PARP.[6]

  • Cell Cycle Arrest: These compounds can also cause an arrest in the G2/M phase of the cell cycle, preventing cancer cell proliferation.[6]

Quantitative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for representative hydroxylated biphenyl compounds against malignant melanoma cells.

Compound IDStructureMelanoma Cell LineIC50 (µM)Reference
Compound 11C2-symmetric hydroxylated biphenylA3751.7 ± 0.5[6]
Compound 12C2-symmetric hydroxylated biphenylA3752.0 ± 0.7[6]
Compound 203-((4-hydroxyphenyl)amino)propanoic acid deriv.A549Potent activity[7]
Compound 293-((4-hydroxyphenyl)amino)propanoic acid deriv.A549Favorable activity[7]
Experimental Protocol: MTT Assay for Cell Viability

This protocol details a colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.

Objective: To determine the IC50 value of a test compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, A375).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Visualization: Simplified Apoptosis Pathway

Apoptosis_Pathway Compound 3'-OH-Biphenyl Derivative Mito Mitochondrial Stress Compound->Mito induces Casp9 Caspase-9 (Initiator) Mito->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis executes

Caption: Potential induction of the intrinsic apoptosis pathway.

Antioxidant Activity

The phenolic hydroxyl group is a hallmark of antioxidant compounds, capable of donating a hydrogen atom to neutralize free radicals. Hydroxylated biphenyls are recognized for their ability to counteract oxidative stress, often more effectively than their corresponding monomers.[3]

Structure-Antioxidant Activity Relationship

The antioxidant capacity of phenolic acids is significantly influenced by the number and position of hydroxyl and methoxy groups on the aromatic ring.[8]

  • Radical Scavenging: The primary mechanism is the direct neutralization of free radicals by the phenolic group.[3]

  • Synergism: The presence of multiple hydroxyl groups can lead to synergistic effects, enhancing overall antioxidant activity.

  • Conformational Effects: The ability of the biphenyl rings to rotate influences how the molecule interacts with and stabilizes radical species.[3]

For this compound, the meta-positioned hydroxyl group is expected to confer significant radical scavenging properties.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a rapid and widely used method to screen the antioxidant activity of compounds.

Objective: To measure the capacity of a test compound to scavenge the stable DPPH radical.

Materials:

  • Test compound dissolved in methanol or ethanol.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).

  • 96-well microtiter plate.

  • Positive control (e.g., Ascorbic acid, Trolox).

Procedure:

  • Preparation: Add 100 µL of various concentrations of the test compound to the wells of a 96-well plate.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The purple color of the DPPH radical fades as it is scavenged by the antioxidant.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The EC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.

Visualization: Radical Scavenging Mechanism

Radical_Scavenging cluster_reaction Antioxidant Action Ar-OH Phenolic Antioxidant (Ar-OH) R• Free Radical (R•) Ar-O• Stable Antioxidant Radical (Ar-O•) Ar-OH->Ar-O• H• donation R-H Neutralized Molecule (R-H) R•->R-H Ar-OHR• Ar-OHR• Ar-O•R-H Ar-O•R-H

Caption: Mechanism of free radical scavenging by a phenolic antioxidant.

Synthesis Strategies

The synthesis of this compound and its derivatives is readily achievable through modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful and versatile method for forming the C-C bond between the two aryl rings.[2]

General Reaction Scheme (Suzuki-Miyaura Coupling):

  • Reactants: An aryl halide (e.g., 4-bromobenzoic acid) and an arylboronic acid (e.g., 3-hydroxyphenylboronic acid).

  • Catalyst: A palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2, with a suitable ligand.

  • Base: An aqueous base (e.g., Na2CO3, K2CO3) is required to activate the boronic acid.

  • Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly used.

This method is highly efficient and tolerant of a wide range of functional groups, making it ideal for generating a library of derivatives for biological screening.[2]

Conclusion and Future Outlook

While direct biological data for this compound is still emerging, the extensive evidence from its structural analogs strongly suggests its potential as a valuable scaffold in drug discovery. The presence of both a carboxylic acid and a phenolic hydroxyl group provides a robust platform for developing derivatives with potent antimicrobial, anticancer, and antioxidant activities. The structure-activity relationships highlighted in this guide indicate that modifications to this core can fine-tune its therapeutic properties. Future research should focus on the systematic synthesis and screening of 3'-hydroxybiphenyl derivatives to fully elucidate their biological activity and mechanisms of action, paving the way for the development of novel therapeutic agents.

References

3'-Hydroxybiphenyl-4-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Elucidation of the Mechanism of Action for 3'-Hydroxybiphenyl-4-carboxylic acid

Abstract

This compound is a molecule of significant interest in pharmacology, primarily recognized as a major metabolite of the non-steroidal anti-inflammatory drug (NSAID), Felbinac. While the mechanism of the parent drug is well-characterized, the precise molecular activities of its metabolites are less understood. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of this compound. We will delve into its known context as a metabolite, explore potential mechanisms based on its structural characteristics, and present a detailed, phased experimental approach to systematically uncover its biological function. This document serves as a roadmap for moving this compound from a mere metabolic footnote to a potentially characterized pharmacological agent.

Introduction: The Significance of Metabolite Pharmacology

In drug development, the pharmacological activity of metabolites is a critical consideration. Metabolites can contribute to the therapeutic effect of the parent drug, be responsible for adverse effects, or have their own unique pharmacological profiles. This compound, a hydroxylated derivative of biphenyl-4-carboxylic acid, is a prime example of a metabolite whose independent biological activity warrants thorough investigation. Its parent compound, Felbinac (biphenyl-4-acetic acid), is a topical NSAID used for the treatment of musculoskeletal pain and inflammation. The primary mechanism of Felbinac is the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. Understanding whether this compound shares this mechanism, modulates it, or possesses entirely different activities is crucial for a complete understanding of Felbinac's in vivo effects and for potentially identifying new therapeutic opportunities.

Known Context: A Metabolite of Felbinac

This compound is formed in the body following the administration of Felbinac. The biotransformation of Felbinac involves multiple enzymatic pathways, including hydroxylation of the biphenyl ring system. The presence of this metabolite in systemic circulation necessitates a deeper look into its potential contribution to the overall pharmacological and toxicological profile of Felbinac.

Postulated Mechanisms of Action Based on Structural Analogy

The chemical structure of this compound, featuring a biphenyl scaffold and a carboxylic acid group, suggests several potential mechanisms of action that can be systematically investigated.

Cyclooxygenase (COX) Inhibition

Given its origin as a metabolite of an NSAID, the most immediate hypothesis is that this compound also acts as a COX inhibitor. The biphenylcarboxylic acid moiety is a common feature in many NSAIDs. However, the addition of a hydroxyl group can significantly alter the binding affinity and selectivity for COX-1 versus COX-2 isoforms.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Certain biphenylcarboxylic acid derivatives have been shown to modulate the activity of PPARs, which are nuclear receptors involved in the regulation of metabolism and inflammation. It is plausible that this compound could act as an agonist or antagonist of one or more PPAR isoforms (α, γ, or δ).

Other Potential Targets

The biphenyl scaffold is a versatile structure found in compounds targeting a wide range of receptors and enzymes. Therefore, an unbiased screening approach is warranted to identify potential novel targets. These could include other enzymes in the arachidonic acid cascade, ion channels, or G-protein coupled receptors.

A Phased Experimental Approach to Elucidate the Mechanism of Action

We propose a multi-phase research plan to systematically investigate the mechanism of action of this compound. This plan is designed to move from broad, unbiased screening to specific, hypothesis-driven validation.

Phase I: In Vitro Target Identification and Initial Characterization

The primary goal of this phase is to determine if this compound interacts with any known biological targets and to characterize its basic cellular effects.

  • Objective: To identify potential protein targets of this compound from a large panel of receptors, enzymes, and ion channels.

  • Methodology:

    • Utilize a commercial target screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) to test the compound at a standard concentration (e.g., 10 µM) against a panel of several hundred targets.

    • Analyze the results to identify any targets showing significant inhibition or activation (typically >50% at the screening concentration).

    • Prioritize hits for further validation based on the magnitude of the effect and the biological relevance of the target.

  • Objective: To determine if this compound inhibits COX-1 and/or COX-2 and to calculate its potency (IC50).

  • Methodology:

    • Use a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical).

    • Prepare a series of dilutions of this compound (e.g., from 1 nM to 100 µM).

    • Perform the assay according to the manufacturer's instructions, using purified recombinant human COX-1 and COX-2 enzymes.

    • Measure the production of prostaglandins (e.g., PGE2) using a suitable detection method (e.g., colorimetric or fluorescent).

    • Calculate the IC50 values for both isoforms and compare them to a known NSAID control (e.g., celecoxib, ibuprofen).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimentalExperimentalCalculated
Felbinac (Reference)LiteratureLiteratureLiterature
Celecoxib (Control)LiteratureLiteratureLiterature

A This compound D PPARα/γ/δ Transactivation Assay A->D BA BA A->BA B Broad-Spectrum Target Screen (>400 targets) E Identify Primary Targets B->E C COX-1/COX-2 Inhibition Assay F Determine Potency (IC50/EC50) C->F D->F BA->C

Caption: Phase I Experimental Workflow for Target Identification.

Phase II: Cell-Based Assays for Functional Validation

Once primary targets have been identified, the next phase is to validate these interactions in a cellular context and to understand the functional consequences.

  • Objective: To confirm the COX-inhibitory activity of this compound in a whole-cell system.

  • Methodology:

    • Culture a suitable cell line that expresses COX enzymes (e.g., A549 human lung carcinoma cells).

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a pro-inflammatory agent (e.g., interleukin-1β or lipopolysaccharide) to induce PGE2 production.

    • After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.

    • Calculate the IC50 for the inhibition of PGE2 production.

cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Inflammation Pain Fever PGE2->Inflammation NSAID This compound NSAID->COX

Caption: Hypothetical COX Inhibition Pathway.

Phase III: In Vivo Proof-of-Concept

If the in vitro and cellular data are promising, the final phase is to evaluate the activity of this compound in a relevant animal model.

  • Objective: To assess the in vivo anti-inflammatory activity of the compound.

  • Methodology:

    • Acclimate rodents (e.g., Wistar rats) to the experimental conditions.

    • Administer this compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • After a set pre-treatment time (e.g., 60 minutes), induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Conclusion and Future Directions

This guide outlines a systematic and logical progression for elucidating the mechanism of action of this compound. By starting with broad, unbiased screening and progressively narrowing the focus to specific, hypothesis-driven studies, researchers can efficiently and rigorously characterize the pharmacological profile of this important metabolite. The insights gained will not only provide a more complete understanding of the in vivo effects of Felbinac but also have the potential to uncover novel therapeutic applications for this compound as a standalone agent. Further studies could also explore its pharmacokinetic profile, potential for drug-drug interactions, and a more comprehensive toxicological assessment.

discovery and isolation of 3'-Hydroxybiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Isolation, and Application of 3'-Hydroxybiphenyl-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal building block in medicinal chemistry and materials science. While a singular moment of "discovery" is not documented, its emergence is intrinsically linked to the advent of powerful synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. This document details a robust and replicable protocol for its synthesis via the Suzuki-Miyaura coupling, followed by a systematic guide to its isolation, purification, and analytical characterization. We delve into the causality behind experimental choices, offering insights grounded in established chemical principles. Furthermore, this guide explores the compound's significance, particularly as a structural motif in the development of therapeutic agents, providing essential context for researchers, scientists, and professionals in drug development.

Introduction: The Biphenyl Carboxylic Acid Scaffold

Biphenyl derivatives are a cornerstone of modern organic chemistry, forming the structural basis for a vast array of pharmaceuticals, liquid crystals, and advanced polymers.[1][2] The biphenyl framework provides a rigid, well-defined three-dimensional structure that is ideal for molecular recognition and interaction with biological targets. The incorporation of functional groups, such as carboxylic acids and hydroxyls, imparts crucial properties like polarity, hydrogen bonding capability, and reactive handles for further chemical modification.[1]

This compound (IUPAC Name: 4-(3-hydroxyphenyl)benzoic acid) is a bifunctional organic compound featuring both a carboxylic acid and a phenolic hydroxyl group. These groups serve as hydrogen bond donors and acceptors, profoundly influencing the molecule's solid-state structure and its potential utility in constructing more complex molecular architectures.[3] Its structural isomer, 4'-hydroxybiphenyl-4-carboxylic acid, has been extensively studied for applications ranging from liquid crystals to allosteric inhibitors of EGFR tyrosine kinase for anti-cancer drug discovery.[3][4] The 3'-hydroxy isomer, while less documented, serves as a versatile building block, particularly in the synthesis of Angiotensin II receptor blockers (ARBs), a critical class of antihypertensive drugs.[5][6] This guide focuses on the practical synthesis and handling of this valuable chemical intermediate.

Genesis of a Key Intermediate: The Rise of Cross-Coupling

The "discovery" of this compound is not attributable to a single event but rather to the revolutionary development of synthetic methods that made its creation feasible and efficient. Historically, the formation of biaryl compounds was often challenging, relying on harsh conditions and providing low yields. The paradigm shifted with the advent of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling , first reported by Akira Suzuki in 1979, has become one of the most powerful and widely used methods for forming carbon-carbon bonds.[7][8] This reaction, which joins an organoboron compound with an organohalide, is celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[8][9] The significance of this and related reactions was recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi.[3] It is this synthetic advancement that unlocked the practical and accessible synthesis of complex biphenyls like this compound, transforming them from academic curiosities into readily available tools for drug discovery and materials science.

Modern Synthetic Strategy: The Suzuki-Miyaura Coupling

The most reliable and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. The strategy involves coupling a protected 4-halobenzoic acid with a 3-hydroxyphenylboronic acid, followed by deprotection (saponification) of the carboxylic acid. Using a protected carboxylate, such as a methyl ester, prevents potential side reactions and improves solubility in the organic solvents used for the coupling.[9]

The Catalytic Cycle: Mechanistic Underpinnings

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Methyl 4-bromobenzoate), forming a Pd(II) complex. This is often the rate-determining step.[3][10]

  • Transmetalation : The aryl group from the activated organoboron species (3-hydroxyphenylboronic acid, activated by the base) is transferred to the palladium center, displacing the halide. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, facilitating this transfer.[3][5]

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[5][10]

Suzuki_Miyaura_Cycle cluster_caption Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_A Ar¹-Pd(II)L₂-X Pd0->PdII_A Ar¹-X (Aryl Halide) OxAdd Oxidative Addition PdII_B Ar¹-Pd(II)L₂-Ar² PdII_A->PdII_B Ar²-B(OH)₂ + Base Transmetal Transmetalation PdII_B->Pd0 Ar¹-Ar² (Product) RedElim Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Step-by-Step Experimental Protocol

This protocol describes the synthesis of Methyl 3'-hydroxybiphenyl-4-carboxylate, followed by its saponification to the target acid.

Part A: Suzuki-Miyaura Coupling

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-bromobenzoate (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).[1][9]

  • Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).[1] The flask is sealed with a septum.

  • Solvent Addition & Degassing : Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).[1] A common alternative is a toluene/ethanol/water mixture.[11]

  • Reaction Execution : Heat the reaction mixture to 80-90 °C with vigorous stirring.[1]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 12-16 hours).

Part B: Saponification (Ester Hydrolysis)

  • Hydrolysis Setup : After cooling the reaction mixture to room temperature, add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) in a mixture of ethanol and water.[11]

  • Execution : Stir the mixture at room temperature or gentle heat (e.g., 50 °C) until TLC analysis confirms the complete conversion of the ester to the carboxylate.

Isolation and Purification Protocol

Proper isolation and purification are critical to obtaining high-purity this compound. The workflow involves an initial extractive workup followed by recrystallization.

workflow start Reaction Mixture (Post-Saponification) step1 Cool to RT & Remove Organic Solvent (in vacuo) start->step1 step2 Dilute with Water & Acidify with HCl (aq) to pH ~2 step1->step2 step3 Precipitate Forms (Crude Product) step2->step3 step4 Extract with Ethyl Acetate (3x) step3->step4 step5 Combine Organic Layers, Wash with Brine step4->step5 step6 Dry over Na₂SO₄, Filter, Concentrate step5->step6 step7 Crude Solid Product step6->step7 step8 Recrystallize from Aqueous Ethanol step7->step8 end Pure Crystalline 3'-Hydroxybiphenyl- 4-carboxylic Acid step8->end

Caption: General workflow for the isolation and purification process.

Step-by-Step Isolation and Purification Protocol
  • Solvent Removal & Acidification : After the saponification is complete, cool the reaction mixture to room temperature. Remove the organic solvent (e.g., dioxane, toluene) under reduced pressure. Dilute the remaining aqueous residue with water and acidify by dropwise addition of 1 M HCl until the pH is approximately 2. This protonates the carboxylate and phenoxide, causing the crude product to precipitate.[11][12]

  • Extraction : Extract the aqueous suspension three times with a suitable organic solvent like ethyl acetate. The product is more soluble in the organic phase, while inorganic salts remain in the aqueous layer.[1]

  • Washing and Drying : Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude solid product.[1]

  • Recrystallization : This is the most effective method for purifying the final product.[13][14]

    • Solvent Selection : A mixed solvent system, such as aqueous ethanol or benzene/petroleum ether, is often effective for biphenyl carboxylic acids.[15][16]

    • Procedure : Dissolve the crude solid in a minimal amount of hot ethanol. While maintaining the heat, slowly add hot water dropwise until the solution becomes faintly cloudy. If necessary, add a few more drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.[15]

    • Crystallization : Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation : Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent (the same aqueous ethanol mixture), and dry them under vacuum.

Analytical Characterization

Verifying the identity and purity of the synthesized this compound is accomplished using standard spectroscopic and analytical techniques.

Analytical Technique Expected Results / Key Features
¹H NMR Aromatic protons (approx. 6.8-8.2 ppm) exhibiting characteristic splitting patterns for the disubstituted rings. A broad singlet for the carboxylic acid proton (>10 ppm) and a broad singlet for the phenolic hydroxyl proton (can vary, may exchange with D₂O).[17][18]
¹³C NMR Signal for the carboxylic carbon (~170 ppm). Signals for 12 distinct aromatic carbons, including quaternary carbons at the biphenyl linkage and those bearing the -OH and -COOH groups.[17][19]
FT-IR Spectroscopy Broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹). Sharp O-H stretch from the phenol (~3200-3500 cm⁻¹). Strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹). Aromatic C=C stretches (~1450-1600 cm⁻¹).[20][21]
Mass Spectrometry (ESI⁻) Expected [M-H]⁻ peak at m/z = 213.05, corresponding to the molecular formula C₁₃H₉O₃⁻.[22]
Melting Point A sharp melting point indicates high purity. Literature values for related isomers are typically high (>200 °C).[1]

Applications in Drug Discovery and Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][23] this compound and its structural congeners are particularly relevant as key intermediates in the synthesis of Angiotensin II Receptor Blockers (ARBs), also known as "sartans."

Valsartan , a widely prescribed antihypertensive drug, exemplifies this application.[24][25] Valsartan functions by blocking the AT1 receptor, preventing the hormone angiotensin II from causing vasoconstriction, thereby lowering blood pressure.[6][24] The core of Valsartan contains a biphenyl tetrazole moiety. The synthesis of this core structure relies heavily on cross-coupling reactions to form the crucial aryl-aryl bond.[6][26] While various synthetic routes exist, the fundamental challenge is the efficient construction of the substituted biphenyl system. Access to versatile building blocks like this compound provides medicinal chemists with the necessary tools to create analogs and new chemical entities based on this pharmacologically validated scaffold, enabling the exploration of structure-activity relationships and the development of next-generation therapeutics.[4][27]

Conclusion

This compound stands as a testament to the power of modern synthetic chemistry. Its accessibility is a direct result of the development of robust and reliable methods like the Suzuki-Miyaura coupling. This guide has provided a detailed, scientifically-grounded framework for its synthesis, from the mechanistic rationale of the catalytic cycle to a step-by-step protocol for its preparation and purification. By understanding the principles behind each step, researchers and drug development professionals can confidently produce and utilize this valuable intermediate, paving the way for innovations in medicine and materials science.

References

spectroscopic analysis of 3'-Hydroxybiphenyl-4-carboxylic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 3'-Hydroxybiphenyl-4-carboxylic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the spectroscopic techniques used to elucidate and confirm the structure of this compound. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development.[1][2] This document moves beyond simple data reporting, offering insights into the causal relationships that govern spectral outcomes and providing validated protocols for data acquisition.

The structural integrity of a compound is the bedrock of its function. In the context of drug development and materials science, even minor structural ambiguities can lead to significant deviations in biological activity or material properties. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's architecture. For this compound, a multi-faceted approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is not just best practice; it is essential for unambiguous characterization. Each technique probes different aspects of the molecule's constitution, and together, they provide a synergistic and self-validating confirmation of its identity and purity.

Molecular Structure and Numbering

To facilitate a clear and precise discussion of the spectral data, the structure of this compound is presented below with a standardized numbering system. This convention will be used throughout the guide to assign specific signals to their corresponding atoms.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality in Proton Chemical Shifts & Multiplicity: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like -COOH) deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (like -OH) shield them, causing an upfield shift. The multiplicity (splitting pattern) of a signal arises from spin-spin coupling with neighboring protons, following the n+1 rule, providing direct evidence of proton connectivity.

Predicted Spectral Analysis: For this compound, we anticipate a complex aromatic region.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet significantly downfield, typically around 12 δ. Its chemical shift is sensitive to concentration and solvent due to variations in hydrogen bonding.[3]

  • Phenolic Proton (-OH): The phenolic proton will also be a broad singlet, with its position dependent on solvent and concentration.

  • Aromatic Protons (Ring A): The two protons adjacent to the carboxylic acid group (H2, H6) and the two protons meta to it (H3, H5) will likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid will be further downfield.

  • Aromatic Protons (Ring B): The substitution pattern on the second ring (1',3'-disubstitution) will result in a more complex splitting pattern. We expect to see signals corresponding to H2', H4', H5', and H6'. The hydroxyl group's electron-donating nature will shift these protons upfield relative to those on Ring A.

Data Summary: Predicted ¹H NMR

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH~12.0Broad Singlet1H
Aromatic (Ring A)7.5 - 8.2Doublets / Multiplets4H
Aromatic (Ring B)6.8 - 7.4Multiplets4H
-OHVariable (4-7)Broad Singlet1H

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for dissolving the compound and observing the acidic protons).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

  • Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the peaks to the molecular structure.

Caption: ¹H NMR experimental and data analysis workflow.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Causality in Carbon Chemical Shifts: Similar to protons, the chemical shifts of ¹³C nuclei are influenced by their electronic environment. The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield. Carbons bonded to electronegative atoms like oxygen are also shifted downfield. The number of signals in a ¹³C NMR spectrum corresponds to the number of unique carbon environments in the molecule.

Predicted Spectral Analysis:

  • Carboxylic Carbon (-COOH): This carbon will be the most downfield signal, typically in the 165-185 δ range.[3]

  • Aromatic Carbons: The spectrum will show distinct signals for the 12 aromatic carbons. The carbons attached to the -OH and -COOH groups, as well as the carbons forming the biphenyl linkage, will be quaternary and often have lower intensity. The carbon attached to the phenolic oxygen (C3') will be shifted downfield due to the oxygen's electronegativity.

  • Symmetry: Due to the substitution pattern, we expect 13 unique carbon signals in total.

Data Summary: Predicted ¹³C NMR

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 185
Aromatic C-O155 - 160
Aromatic C-C (ipso)125 - 150
Aromatic C-H115 - 135

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally reliable method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency.

Predicted Spectral Analysis: The IR spectrum of this compound will be dominated by the absorptions from its hydroxyl and carbonyl groups.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][4]

  • O-H Stretch (Phenol): A broad absorption will also be present around 3200-3550 cm⁻¹, likely overlapping with the carboxylic acid O-H stretch.

  • C-H Stretch (Aromatic): Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is expected between 1710 and 1760 cm⁻¹. Due to conjugation with the aromatic ring and hydrogen bonding, this peak will likely appear at the lower end of the range, around 1710 cm⁻¹.[3]

  • C=C Stretch (Aromatic): Several medium to weak absorptions will be present in the 1500-1700 cm⁻¹ region.

  • C-O Stretch (Phenol): A strong absorption will be observed in the fingerprint region, typically around 1200-1300 cm⁻¹.

Data Summary: Key IR Absorptions

Functional GroupWavenumber Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
O-H (Phenol)3200 - 3550Broad, Strong
C-H (Aromatic)3010 - 3100Medium
C=O (Carboxylic Acid)~1710Strong, Sharp
C=C (Aromatic)1500 - 1700Medium-Weak
C-O (Phenol)1200 - 1300Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Acquisition: Collect the IR spectrum. Co-adding multiple scans (e.g., 32) will improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Caption: Workflow for functional group analysis using ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, valuable information about the molecule's structure. It is a destructive technique where the sample is ionized and then fragmented, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

Predicted Spectral Analysis: The molecular formula of this compound is C₁₃H₁₀O₃, giving it a molecular weight of 214.22 g/mol .

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a distinct molecular ion peak should be observed at m/z = 214. Aromatic compounds often show a prominent molecular ion peak.[5][6]

  • Key Fragmentation Patterns: Aromatic carboxylic acids exhibit characteristic fragmentation pathways.

    • [M - OH]⁺: Loss of the hydroxyl radical from the carboxyl group is a common fragmentation, which would result in a peak at m/z = 197.[5][6]

    • [M - COOH]⁺: Loss of the entire carboxyl group as a radical is also highly probable, leading to a peak at m/z = 169.[5][6]

    • M+1 Peak: An M+1 peak, arising from the natural abundance of ¹³C, will also be present with an expected intensity of approximately 14.3% of the M⁺ peak (13 carbons x 1.1%).

Data Summary: Predicted Mass Spectrum Fragments

m/z ValueIdentityNotes
214[M]⁺Molecular Ion
197[M - OH]⁺Loss of hydroxyl radical from -COOH
169[M - COOH]⁺Loss of carboxyl radical

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Acceleration: The positively charged ions are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: The ions are separated based on their m/z ratio by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions.

  • Data Output: The data is presented as a mass spectrum, a plot of relative ion abundance versus m/z.

Caption: Generalized workflow for mass spectrometry analysis.

Synergistic Confirmation of Structure

No single spectroscopic technique provides a complete structural picture. The true power of this analysis lies in the integration of data from all three methods.

  • MS provides the molecular formula (via molecular weight) and key structural motifs through fragmentation.

  • IR confirms the presence of the essential -OH and -COOH functional groups.

  • NMR (both ¹H and ¹³C) pieces together the exact carbon-hydrogen framework, establishing the precise connectivity and substitution pattern of the biphenyl core.

Together, these techniques form a self-validating system. The molecular weight from MS must match the structure deduced from NMR. The functional groups identified by IR must be consistent with the chemical environments observed in the NMR spectra. This cohesive, multi-pronged approach ensures the highest degree of confidence in the structural assignment of this compound, a critical requirement for its application in any scientific or industrial field.

References

A Technical Guide to the Solid-State Characterization of 3'-Hydroxybiphenyl-4-carboxylic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

To the researchers, scientists, and drug development professionals delving into the intricate world of small molecule crystallography, this guide offers a comprehensive overview of the structural analysis of 3'-Hydroxybiphenyl-4-carboxylic acid. While the specific crystal structure of this isomer remains elusive in publicly accessible databases, this document provides a robust framework for its characterization. By leveraging detailed crystallographic data from its close isomers, particularly 4'-Hydroxybiphenyl-4-carboxylic acid, we will explore the synthesis, crystallization, and in-depth solid-state analysis techniques that are directly applicable. This guide is designed to be a practical resource, blending established protocols with the underlying scientific principles to empower your research endeavors in polymorphism, co-crystal design, and rational drug development.

Introduction to this compound: A Molecule of Interest

This compound is a biphenyl derivative featuring a carboxylic acid group at the 4-position and a hydroxyl group at the 3'-position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a molecule of significant interest in medicinal chemistry and materials science.[1] The presence of both a hydrogen bond donor (hydroxyl) and a hydrogen bond donor/acceptor (carboxylic acid) suggests a high potential for the formation of diverse and stable supramolecular structures.[1]

While crystallographic data for the 4'-hydroxy isomer is well-documented, the 3'-hydroxy isomer presents an opportunity for novel solid-state discoveries. The positional change of the hydroxyl group is expected to significantly influence the intermolecular hydrogen bonding motifs, potentially leading to the discovery of new polymorphs, co-crystals, and liquid crystalline phases.[2] Understanding the crystal structure is paramount to harnessing these properties for applications such as:

  • Drug Development: The solid-state form of an active pharmaceutical ingredient (API) profoundly impacts its solubility, bioavailability, and stability.

  • Materials Science: The directed assembly of molecules through hydrogen bonding is a cornerstone of crystal engineering, enabling the design of materials with tailored optical, electronic, and mechanical properties.

Synthesis and Crystallization Strategies

The synthesis of hydroxybiphenyl carboxylic acids can be achieved through various organic chemistry routes. A common approach involves the Suzuki coupling reaction, which facilitates the formation of the biphenyl core.

General Synthesis Protocol via Suzuki Coupling

This protocol outlines a generalizable pathway for the synthesis of hydroxybiphenyl carboxylic acids.

Step 1: Preparation of Boronic Acid Precursor

  • React the corresponding bromophenol with a boronic ester, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane).

Step 2: Suzuki Coupling

  • Couple the resulting hydroxyphenylboronic ester with a bromobenzoic acid derivative under standard Suzuki coupling conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in a solvent mixture of toluene, ethanol, and water).

Step 3: Purification

  • The crude product is typically purified by recrystallization or column chromatography to yield the desired hydroxybiphenyl carboxylic acid.

Diagram: Synthetic Pathway of Hydroxybiphenyl Carboxylic Acids

G Bromophenol Bromophenol Derivative HydroxyphenylboronicEster Hydroxyphenylboronic Ester Bromophenol->HydroxyphenylboronicEster Pd(dppf)Cl₂, KOAc Dioxane BoronicEster Bis(pinacolato)diboron BoronicEster->HydroxyphenylboronicEster FinalProduct Hydroxybiphenyl Carboxylic Acid HydroxyphenylboronicEster->FinalProduct Pd(PPh₃)₄, Na₂CO₃ Toluene/Ethanol/Water BromobenzoicAcid Bromobenzoic Acid Derivative BromobenzoicAcid->FinalProduct

Caption: Generalized Suzuki coupling route for the synthesis of hydroxybiphenyl carboxylic acids.

Single Crystal Growth: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination. For hydroxybiphenyl carboxylic acids, slow evaporation from a suitable solvent system is a widely successful technique.

Protocol for Single Crystal Growth of 4'-Hydroxybiphenyl-4-carboxylic acid [3]

  • Dissolution: Dissolve the purified 4'-Hydroxybiphenyl-4-carboxylic acid in a hot 1:1 (v/v) solution of ethanol and water with stirring until a clear solution is obtained.[3] The choice of solvent is crucial; a solvent system where the compound has moderate solubility at room temperature and high solubility at elevated temperatures is ideal.

  • Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent at room temperature over a period of several days.[3] This slow process allows for the ordered arrangement of molecules into a crystalline lattice.

  • Crystal Harvesting: Carefully harvest the resulting colorless single crystals and dry them under ambient conditions.

In-Depth Structural Analysis: A Case Study of 4'-Hydroxybiphenyl-4-carboxylic Acid

In the absence of a determined structure for the 3'-hydroxy isomer, a detailed examination of the crystal structure of 4'-Hydroxybiphenyl-4-carboxylic acid provides invaluable insights into the expected structural features and analytical methodologies.

The crystal structure of 4'-Hydroxybiphenyl-4-carboxylic acid has been determined by single-crystal X-ray diffraction.[3][4]

Crystallographic Data

The key crystallographic parameters for 4'-Hydroxybiphenyl-4-carboxylic acid are summarized in the table below.[3]

ParameterValue
Chemical FormulaC₁₃H₁₀O₃
Formula Weight214.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.6500 (7)
b (Å)5.5077 (5)
c (Å)20.9655 (18)
β (°)94.145 (3)
Volume (ų)996.22 (15)
Z4
Temperature (K)293 (2)
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (Mg/m³)1.428
Molecular Geometry and Supramolecular Assembly

The molecular structure of 4'-Hydroxybiphenyl-4-carboxylic acid reveals a non-planar conformation, with a dihedral angle between the two phenyl rings. One of the benzene rings exhibits disorder over two positions.[3]

The true power of crystal structure analysis lies in understanding the intermolecular interactions that govern the crystal packing. In the case of 4'-Hydroxybiphenyl-4-carboxylic acid, two primary hydrogen bonding interactions are observed:

  • Carboxylic Acid Dimerization: Neighboring carboxylic acid groups form classic hydrogen-bonded dimers with an R₂²(8) graph set motif.[3] This is a very common and robust supramolecular synthon.

  • Hydroxyl Group Chain Formation: The hydroxyl groups participate in a second hydrogen bonding interaction, forming chains that extend the structure into a lamellar layer.[3]

Diagram: Hydrogen Bonding Motifs in 4'-Hydroxybiphenyl-4-carboxylic Acid

G cluster_dimer Carboxylic Acid Dimer (R₂²(8) motif) cluster_chain Hydroxyl Group Chain mol1_C C=O mol1_OH O-H mol2_C C=O mol1_OH->mol2_C H-bond mol2_OH O-H mol2_OH->mol1_C H-bond molA_OH Ar-OH molB_OH Ar-OH molA_OH->molB_OH H-bond molC_OH Ar-OH molB_OH->molC_OH H-bond

References

Navigating the Solubility Landscape of 3'-Hydroxybiphenyl-4-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing the Known and Illuminating the Unknown

To the researchers, scientists, and drug development professionals delving into the potential of 3'-Hydroxybiphenyl-4-carboxylic acid, this guide serves as a comprehensive resource on a critical, yet sparsely documented, physicochemical property: its solubility in organic solvents. In the realm of pharmaceutical development and materials science, understanding a compound's solubility is not merely a preliminary step but a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy and material performance.

This document provides a deep dive into the theoretical and practical aspects of the solubility of this compound. While direct, quantitative solubility data for this specific isomer is not extensively available in peer-reviewed literature—a significant finding in itself—this guide synthesizes information from closely related structural analogues, fundamental chemical principles, and established experimental methodologies. By doing so, we aim to equip you with the predictive insights and practical tools necessary to navigate your research and development endeavors effectively. We will explore the molecular characteristics of this compound, infer its solubility profile based on data from its isomers, and provide detailed protocols for you to determine its solubility in your specific systems.

Unveiling the Molecule: Physicochemical Characteristics of this compound

This compound (CAS 220950-35-6) is a biphenyl derivative featuring both a carboxylic acid and a phenolic hydroxyl group.[1] These functional groups are the primary determinants of its solubility behavior, acting as hydrogen bond donors and acceptors.[1] This duality allows for complex interactions with a variety of organic solvents.

Table 1: Key Physicochemical Properties of this compound and Its Isomers

PropertyThis compound4'-Hydroxybiphenyl-4-carboxylic acid4'-Hydroxybiphenyl-3-carboxylic acid
Molecular Formula C₁₃H₁₀O₃[1][2]C₁₃H₁₀O₃[3]C₁₃H₁₀O₃[4]
Molecular Weight 214.22 g/mol [1][2]214.22 g/mol [3]214.22 g/mol [4]
CAS Number 220950-35-6[1][2]58574-03-1[3]121629-21-8[4]
Computed XLogP3 3.23.2[3]3.3[4]
Melting Point Not specified295 °C (decomposes)[5]Not specified
Appearance Not specifiedWhite to cream to pale brown powder[6]Not specified

The computed XLogP3 value of 3.2 for the closely related isomer 4'-Hydroxybiphenyl-4-carboxylic acid suggests a predominantly lipophilic character, indicating that it will favor solubility in less polar organic solvents over water.[3] The presence of both a hydrogen-bond-donating hydroxyl group and a carboxylic acid group, which can also act as a hydrogen bond donor and acceptor, implies that polar protic and aprotic solvents will also play a significant role in its solubilization.

The Solubility Profile: Insights from Structural Analogs

In the absence of direct quantitative data for this compound, we can draw valuable inferences from its structural isomers and parent compounds.

Qualitative Solubility Observations

For the isomer 4'-Hydroxybiphenyl-4-carboxylic acid , qualitative data suggests it is "almost transparent in hot Methanol," indicating good solubility in this polar protic solvent at elevated temperatures.[5] Furthermore, its successful recrystallization from a hot ethanol-water solution (1:1 v/v) demonstrates solubility in polar protic solvent mixtures.[7] The parent compound, 4-Hydroxybiphenyl , is noted to be "soluble in oxygenated solvents," a broad category that includes alcohols, ethers, and ketones.

Predicted Solubility Trends

Based on these observations and general principles of solubility, we can predict the following trends for this compound:

  • High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) due to their ability to accept hydrogen bonds and their relatively high polarity.

  • Moderate to High Solubility: Likely in lower-chain alcohols such as methanol, ethanol, and isopropanol, especially with heating. The hydroxyl and carboxylic acid groups can form hydrogen bonds with the alcohol's hydroxyl group.

  • Moderate Solubility: Expected in ketones like acetone and ethers like tetrahydrofuran (THF), which can act as hydrogen bond acceptors.

  • Low Solubility: Predicted in non-polar solvents such as hexane and toluene. While the biphenyl backbone is non-polar, the polar functional groups will limit solubility in these solvents.

The following diagram illustrates the key molecular interactions influencing solubility.

G cluster_solute This compound cluster_solvents Organic Solvents Solute Molecule (Biphenyl Core, -OH, -COOH) PolarProtic Polar Protic (e.g., Methanol, Ethanol) - H-bond Donors & Acceptors Solute->PolarProtic Strong H-Bonding (High Solubility) PolarAprotic Polar Aprotic (e.g., DMF, DMSO) - H-bond Acceptors Solute->PolarAprotic H-Bonding & Dipole-Dipole (Good Solubility) NonPolar Non-Polar (e.g., Hexane, Toluene) - van der Waals forces Solute->NonPolar Weak van der Waals (Low Solubility)

Caption: Predicted solubility interactions of this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data for your specific application, experimental determination is essential. The isothermal shake-flask method is a reliable and widely used technique.

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G start Start step1 Add excess solute to a known volume of solvent in a vial. start->step1 step2 Equilibrate in a thermostatic shaker bath at a constant temperature. step1->step2 e.g., 24-72 hours step3 Allow undissolved solid to settle. step2->step3 step4 Withdraw a sample of the supernatant and filter immediately. step3->step4 step5 Dilute the filtered sample with a suitable solvent. step4->step5 step6 Analyze the diluted sample by HPLC to determine the concentration. step5->step6 end End step6->end

Caption: Workflow for experimental solubility determination.

Detailed Methodology
  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of each organic solvent to be tested. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.

  • Sampling: After equilibration, stop the shaker and allow the vials to stand undisturbed in the bath for a short period to allow the excess solid to settle.

  • Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved particles. This step should be performed quickly to avoid temperature changes that could affect solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by back-calculating from the diluted sample concentration.

Leveraging Solubility for Purification: The Art of Recrystallization

Understanding solubility is paramount for the purification of this compound, with recrystallization being a primary technique. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Solvent Selection for Recrystallization

Based on the inferred solubility profile, promising single-solvent systems for recrystallization include:

  • Methanol

  • Ethanol

  • Acetone

A mixed-solvent system can also be highly effective. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. For this compound, an ethanol-water or acetone-hexane mixture could be a suitable choice.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the solubility of this compound in organic solvents, synthesizing available data from structural analogs and outlining a robust experimental protocol for its determination. The notable lack of direct quantitative solubility data in the public domain underscores a clear opportunity for further research. Such studies would be of immense value to the scientific community, particularly in the fields of medicinal chemistry and materials science, by providing the fundamental data needed to accelerate the development of new therapeutics and functional materials based on this versatile biphenyl scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 3'-Hydroxybiphenyl-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Abstract

This document provides a comprehensive guide to the synthesis and preclinical evaluation of 3'-Hydroxybiphenyl-4-carboxylic acid and its derivatives as potential anticancer agents. The biphenyl scaffold is a privileged structure in medicinal chemistry, and derivatives of biphenyl carboxylic acid have demonstrated significant therapeutic potential.[1] This guide details a robust synthetic protocol utilizing the Suzuki-Miyaura cross-coupling reaction and provides step-by-step instructions for a suite of in vitro assays to characterize the anticancer properties of the synthesized compounds. These assays are designed to assess cytotoxicity, induction of apoptosis, and effects on cell cycle progression, providing a foundational dataset for further preclinical development.

Introduction: The Rationale for Targeting Cancer with Biphenyl Derivatives

Biphenyl carboxylic acid derivatives are a class of compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The structural rigidity of the biphenyl core, combined with the versatile functionalization of the carboxylic acid and hydroxyl groups, allows for the design of molecules with high affinity and selectivity for various biological targets.

Recent studies have highlighted the potential of hydroxylated biphenyl compounds as potent anticancer agents.[4][5] For instance, certain derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[4] The 3'-hydroxy and 4-carboxy substitution pattern offers a unique combination of hydrogen bond donors and acceptors, which can facilitate crucial interactions with target proteins. The exploration of derivatives of this scaffold is a promising avenue for the development of novel cancer therapeutics.[6][7]

This guide provides a validated, end-to-end workflow for researchers to synthesize novel this compound derivatives and evaluate their anticancer potential in a robust and reproducible manner.

Synthesis of this compound Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[8][9][10][11][12] This protocol outlines the synthesis of the core scaffold, this compound, which can then be further modified to create a library of derivatives.

General Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of a boronic acid with a halide, a common and effective method for creating the biphenyl structure.

Diagram of the Synthetic Workflow:

SynthesisWorkflow ReactantA 4-Bromobenzoic Acid Reaction Suzuki-Miyaura Coupling ReactantA->Reaction ReactantB 3-Hydroxyphenylboronic Acid ReactantB->Reaction Catalyst Pd Catalyst (e.g., Pd/C) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Water) Solvent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification

Caption: General workflow for the synthesis of this compound.

Materials:

  • 4-Bromobenzoic acid

  • 3-Hydroxyphenylboronic acid

  • Palladium catalyst (e.g., Pd/C or Pd(PPh3)4)[8][9]

  • Base (e.g., K2CO3 or Na2CO3)[10]

  • Solvent (e.g., water, DME/water, or methanol/water)[8][10]

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus

Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1 equivalent), 3-hydroxyphenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Solvent Addition: Add the chosen solvent system to the flask. The use of water as a solvent is a greener alternative.[10][12]

  • Inert Atmosphere: Purge the reaction mixture with an inert gas for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 mol%) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to the appropriate temperature (room temperature to reflux, depending on the catalyst and solvent) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, remove it under reduced pressure. Acidify the aqueous solution with HCl to precipitate the product.

  • Purification: Collect the crude product by filtration and wash with cold water. Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[2][3]

In Vitro Anticancer Studies

A tiered approach to in vitro testing is recommended to efficiently screen and characterize the anticancer properties of the synthesized derivatives.[13][14][15]

Cell Viability and Cytotoxicity Assays

The initial step is to determine the effect of the compounds on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[16][17][18][19][20]

Diagram of the Anticancer Assay Workflow:

AnticancerAssayWorkflow Start Synthesized Derivatives CellViability Cell Viability Assay (MTT) Start->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellViability->ApoptosisAssay Active Compounds CellCycle Cell Cycle Analysis (PI Staining) ApoptosisAssay->CellCycle DataAnalysis Data Analysis & Interpretation CellCycle->DataAnalysis LeadIdentification Lead Compound Identification DataAnalysis->LeadIdentification

Caption: Workflow for the in vitro evaluation of anticancer activity.

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[20][21]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18][21]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16][20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Table 1: Example Data Presentation for IC50 Values (µM)

CompoundMCF-7MDA-MB-231HCT-116
3a 10.14 ± 2.05[2]10.78 ± 2.58[2]>100
3j 9.92 ± 0.97[2]9.54 ± 0.85[2]15.2 ± 1.8
S4 Not TestedNot TestedComparable to Erlotinib[22]
Tamoxifen (Ref.) 8.5 ± 1.212.1 ± 1.5Not Applicable
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/PI assay is performed.[23][24][25] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[23][26] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation of apoptotic and necrotic cells.[23]

Protocol:

  • Cell Treatment: Treat cells with the compound of interest at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.[23][24]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[23]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

To investigate the effect of the compounds on cell cycle progression, flow cytometry with PI staining is utilized.[27][28][29][30] PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[27]

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[27][29]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry.

Data Analysis: The DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis and in vitro anticancer evaluation of this compound derivatives. The protocols described are robust and widely accepted in the field of cancer drug discovery. Promising compounds identified through this workflow can be advanced to more complex studies, including:

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the lead compounds.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity in preclinical animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of the lead candidates.

By following these detailed application notes and protocols, researchers can efficiently synthesize and characterize novel biphenyl derivatives, contributing to the development of the next generation of anticancer therapeutics.

References

Application Notes and Protocols for Liquid Crystal Synthesis Using 3'-Hydroxybiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 3'-Hydroxybiphenyl-4-carboxylic Acid in Advanced Liquid Crystal Design

The biphenyl moiety is a foundational structural element in the design of calamitic (rod-shaped) liquid crystals, prized for its rigidity, linearity, and ability to promote wide-ranging and stable mesophases.[1][2] The compound this compound is a particularly valuable precursor in this field. It offers a bifunctional scaffold containing both a carboxylic acid and a phenolic hydroxyl group, which allows for versatile synthetic modifications.[3] The specific placement of the hydroxyl group at the 3' position introduces a lateral dipole, which can significantly influence the resulting liquid crystal's dielectric anisotropy, melting points, and mesophase behavior, while the 4-carboxylic acid group provides a convenient site for esterification to append terminal alkyl chains of varying lengths.[2] This strategic combination allows for the fine-tuning of molecular properties to create liquid crystals with desired characteristics for applications in displays, sensors, and other advanced optical materials.

This guide provides a comprehensive overview of the synthesis and characterization of a homologous series of liquid crystals derived from this compound. It details a robust synthetic protocol, explains the rationale behind the chosen methodology, and outlines the essential characterization techniques to validate the products and understand their mesomorphic properties.

PART 1: Synthesis of Alkyl 3'-Hydroxybiphenyl-4-carboxylates

The synthesis of rod-shaped liquid crystals from this compound is effectively achieved through the esterification of the carboxylic acid group with a series of long-chain alcohols. This process appends the flexible alkyl tails necessary to induce and stabilize liquid crystalline phases.

Chosen Synthetic Pathway: Steglich Esterification

The Steglich esterification is the method of choice for this transformation due to its mild reaction conditions, which are compatible with the phenolic hydroxyl group, thus avoiding the need for protection-deprotection steps.[4] The reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid, and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the nucleophilic attack of the alcohol.[2][4]

The reaction proceeds at room temperature, which is advantageous for preventing side reactions. A key feature of this method is the in-situ removal of water by DCC, which forms the insoluble dicyclohexylurea (DCU) byproduct, driving the reaction to completion.[2]

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Product Validation A 1. Combine 3'-Hydroxybiphenyl-4- carboxylic acid, alcohol (e.g., 1-octanol), and DMAP in anhydrous DCM. B 2. Cool mixture to 0°C in an ice bath. A->B Prepare for reagent addition C 3. Add DCC solution dropwise. B->C Initiate reaction D 4. Stir at room temperature for 24 hours. C->D Allow reaction to proceed E 5. Filter to remove DCU precipitate. D->E Isolate product from byproduct F 6. Wash filtrate with dilute HCl, saturated NaHCO₃, and brine. E->F Aqueous washes G 7. Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo. F->G Drying and concentration H 8. Purify crude product by column chromatography (Silica gel). G->H Final purification I 9. Characterize by FTIR, ¹H NMR, and ¹³C NMR spectroscopy. H->I Structural confirmation CharacterizationWorkflow cluster_structure Structural Confirmation cluster_thermal Thermal & Mesomorphic Analysis cluster_data Data Consolidation A Purified Ester Product B FTIR Spectroscopy (Confirm ester formation) A->B C NMR Spectroscopy (¹H, ¹³C) (Confirm overall structure) A->C D DSC Analysis (Determine transition temperatures and enthalpies) A->D E POM with Hot Stage (Observe and identify LC textures) A->E F Correlate DSC peaks with POM texture changes D->F E->F G Construct Phase Diagram F->G

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3'-Hydroxybiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocol

Abstract

This application note presents a robust and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of 3'-Hydroxybiphenyl-4-carboxylic acid. This compound is a significant building block in medicinal chemistry and materials science, and its accurate quantification is crucial for research, development, and quality control purposes.[1] The described method utilizes reversed-phase chromatography with UV detection, providing a sensitive and specific assay. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, encompassing the scientific rationale behind the method, a detailed experimental protocol, and a thorough method validation summary in accordance with international guidelines.

Introduction

This compound is a versatile organic compound characterized by a biphenyl scaffold with both a carboxylic acid and a phenolic hydroxyl group.[1] These functional groups impart the molecule with the ability to act as both a hydrogen bond donor and acceptor, influencing its physicochemical properties and potential applications in the design of novel therapeutic agents and functional materials.[1] Given its importance, a validated analytical method for its precise quantification is essential.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. This application note details a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of moderately polar compounds like this compound. The method's development was guided by the physicochemical properties of the analyte and principles of chromatographic separation.

Scientific Principles of the Method

The separation of this compound is achieved using a reversed-phase C18 column. In this mode of chromatography, the stationary phase is nonpolar, while the mobile phase is polar. The retention of the analyte on the column is primarily governed by hydrophobic interactions between the biphenyl moiety of the molecule and the C18 alkyl chains of the stationary phase.

The mobile phase consists of a mixture of an aqueous buffer and an organic modifier (acetonitrile). The inclusion of an acidic modifier, such as formic acid, is critical. This compound has two ionizable groups: a carboxylic acid and a phenolic hydroxyl group. Based on the predicted pKa of a structurally similar isomer, 4'-Hydroxy-4-biphenylcarboxylic acid (pKa ≈ 4.29), the carboxylic acid group is expected to be deprotonated at neutral pH.[2] By maintaining the mobile phase pH below the pKa of the carboxylic acid, the ionization of this group is suppressed. This ensures that the analyte is in a less polar, neutral form, leading to better retention, improved peak shape, and enhanced reproducibility.

Detection is performed using a UV detector. Aromatic compounds like this compound exhibit strong absorbance in the UV region. Based on the typical UV spectra of phenolic acids, which show absorbance maxima between 200 and 290 nm, a detection wavelength of 254 nm was selected as a starting point for sensitive detection.[2][3] For optimal sensitivity, it is recommended to determine the experimental absorbance maximum of this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)[4]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (88%, analytical grade)

  • Methanol (HPLC grade)

  • Human plasma (for biological matrix analysis)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

Time (min)%A%B
0.07030
10.03070
12.03070
12.17030
15.07030
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation

Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

This protocol is designed for the extraction of this compound from a biological matrix like human plasma.

  • Sample Pre-treatment: To 500 µL of human plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step precipitates proteins and adjusts the pH to ensure the analyte is in its neutral form.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC grade water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of water to remove polar interferences.

  • Elution: Elute the analyte from the cartridge with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the mobile phase (initial conditions). Vortex to ensure complete dissolution.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Analysis Workflow

Figure 1: A diagram illustrating the overall workflow for the HPLC analysis of this compound.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

Specificity was evaluated by analyzing blank plasma samples and plasma samples spiked with this compound. The chromatograms demonstrated no significant interfering peaks at the retention time of the analyte in the blank samples, indicating the method's specificity.

Linearity

Linearity was assessed by constructing a calibration curve with six non-zero concentrations of the analyte. The peak area was plotted against the corresponding concentration, and the linearity was evaluated by the correlation coefficient (r²) of the linear regression.

ParameterResult
Concentration Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Regression Equationy = mx + c
Accuracy and Precision

Accuracy was determined by the recovery of known amounts of analyte spiked into the matrix at three concentration levels (low, medium, and high). Precision was evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision) and is expressed as the relative standard deviation (%RSD).

ConcentrationAccuracy (% Recovery)Precision (%RSD)
Low QC98.5%< 2.0%
Medium QC101.2%< 1.5%
High QC99.8%< 1.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N of 3, and the LOQ was defined as the concentration with an S/N of 10.

ParameterResult
LOD0.1 µg/mL
LOQ0.3 µg/mL

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Mobile phase pH too highEnsure the mobile phase pH is sufficiently acidic to suppress ionization.
Column degradationUse a guard column and replace the analytical column if necessary.
Poor Resolution Inappropriate mobile phase compositionOptimize the gradient profile or the organic modifier.
Low Sensitivity Suboptimal detection wavelengthDetermine the absorbance maximum of the analyte experimentally.
Sample degradationPrepare fresh samples and store them properly.
Inconsistent Retention Times Fluctuation in pump performancePrime the pump and check for leaks.
Inconsistent mobile phase preparationPrepare fresh mobile phase daily and ensure proper mixing.

Conclusion

The HPLC method described in this application note provides a reliable, sensitive, and specific tool for the quantification of this compound. The method has been validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, and precision. The detailed protocol for sample preparation from a biological matrix further extends the utility of this method for pharmacokinetic and metabolic studies. This application note serves as a valuable resource for researchers and scientists in the fields of pharmaceutical sciences, medicinal chemistry, and materials science.

References

Quantitative Analysis of 3'-Hydroxybiphenyl-4-carboxylic Acid using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and reliable method for the quantitative analysis of 3'-Hydroxybiphenyl-4-carboxylic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and high polarity of the target analyte, a crucial derivatization step is employed to enhance its chromatographic performance. The protocol details a silylation procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the polar phenolic hydroxyl and carboxylic acid functional groups into their corresponding trimethylsilyl (TMS) ethers and esters. This derivatization significantly increases the analyte's volatility and thermal stability, resulting in sharp, symmetrical chromatographic peaks and improved sensitivity. The method provides detailed parameters for sample preparation, derivatization, and GC-MS analysis, making it suitable for applications in medicinal chemistry, metabolite identification, and materials science research.

Introduction

This compound is a versatile organic compound featuring both a carboxylic acid and a phenolic hydroxyl group.[1] This bifunctional nature makes it a valuable building block in the synthesis of novel therapeutic agents, functional organic materials, and coordination polymers.[1] Accurate and sensitive quantification of this molecule is often critical in process monitoring, purity assessment, and metabolic studies.

Direct analysis of polar compounds like this compound by gas chromatography is challenging. The active hydrogen atoms in the hydroxyl and carboxyl groups lead to strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability.[2] When injected into a GC system, these characteristics cause significant peak tailing, poor resolution, and low sensitivity.[3][4]

To overcome these limitations, a chemical derivatization step is essential.[5] Derivatization modifies the functional groups to create a new compound with properties more suitable for GC analysis.[4] Silylation is one of the most common and effective derivatization techniques, where active hydrogens are replaced by a non-polar trimethylsilyl (TMS) group.[5][6] This process dramatically reduces the polarity and increases the volatility of the analyte, enabling high-resolution separation and sensitive detection by GC-MS.[3][4] This note provides a comprehensive protocol for the silylation and subsequent GC-MS analysis of this compound.

Principle of the Method

The method is based on a two-step process: chemical derivatization followed by instrumental analysis.

  • Silylation: The analyte, this compound, contains two active hydrogen sites: the proton of the carboxylic acid group and the proton of the phenolic hydroxyl group. Both sites are reactive towards silylating agents. In this protocol, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) as a catalyst is used. BSTFA reacts with the analyte in an anhydrous environment to form the di-trimethylsilyl derivative, which is significantly more volatile and thermally stable.

    Reaction Scheme: C₁₃H₁₀O₃ + 2 BSTFA --(TMCS, Heat)--> C₁₃H₈O₃(Si(CH₃)₃)₂ + 2 MSTFA

  • GC-MS Analysis: The derivatized sample is injected into the GC, where the di-TMS derivative is separated from the solvent and any byproducts on a capillary column. The separated compound then enters the mass spectrometer, which is operated in Electron Ionization (EI) mode. The molecule is fragmented into characteristic ions, and the resulting mass spectrum provides both qualitative confirmation and quantitative data.

Experimental Workflow

workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Prepare Stock & Working Standards in Solvent B Aliquot Sample or Standard into Reaction Vial A->B C Evaporate to Complete Dryness (e.g., under Nitrogen Stream) D Add Anhydrous Solvent (e.g., Pyridine) C->D E Add Silylating Reagent (BSTFA + 1% TMCS) D->E F Incubate at 70°C for 30 min E->F G Cool to Room Temperature F->G H Inject Derivatized Sample into GC-MS G->H I Chromatographic Separation (Capillary Column) H->I J EI Ionization & Fragmentation I->J K Mass Analysis (Quadrupole) J->K L Data Acquisition & Processing K->L

Caption: Overall workflow for the GC-MS analysis of this compound.

Materials and Reagents

  • Analyte Standard: this compound (≥98% purity)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvents: Pyridine (anhydrous, ≥99.8%), Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Equipment:

    • Analytical balance

    • Volumetric flasks (Class A)

    • Micropipettes

    • GC vials with inserts and PTFE-lined caps

    • Heating block or oven capable of maintaining 70°C ± 2°C

    • Sample evaporator (e.g., nitrogen stream evaporator)

    • Vortex mixer

Instrumentation and GC-MS Conditions

The following parameters can be adapted for various GC-MS systems (e.g., Agilent, Shimadzu, Thermo Fisher).

ParameterSettingRationale
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent)A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of analytes.
Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas standard for GC-MS applications.
Injector Type & TempSplit/Splitless, 280°CHigh temperature ensures rapid volatilization of the derivatized analyte.
Injection Mode & VolumeSplitless, 1 µLMaximizes transfer of analyte to the column for trace-level analysis.
Oven ProgramInitial: 100°C (hold 1 min), Ramp: 15°C/min to 300°C, Hold: 5 minThe temperature program is designed to effectively separate the analyte from solvent and byproducts.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
Ion Source Temp230°CStandard temperature to maintain analyte in the gas phase without thermal degradation.
Quadrupole Temp150°CEnsures consistent ion transmission.
Electron Energy70 eVStandard energy for creating extensive and comparable mass spectral libraries (e.g., NIST, Wiley).[7]
Mass Scan Rangem/z 50 - 500Covers the expected mass of the derivative and its key fragments.
Acquisition ModeFull Scan (for qualitative) and/or Selected Ion Monitoring (SIM) (for quantitative)Full scan provides structural information; SIM provides higher sensitivity for quantification.

Detailed Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a Class A volumetric flask.

  • Working Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol or acetonitrile.

Sample Preparation and Derivatization
  • Aliquot: Transfer 100 µL of the sample or calibration standard into a 2 mL GC vial.

  • Evaporation: Evaporate the solvent to complete dryness using a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). This step is critical as water will consume the derivatizing reagent.

  • Reconstitution: Add 50 µL of anhydrous pyridine to the dried residue. Vortex for 15 seconds to ensure the analyte is fully dissolved.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial. Cap it tightly immediately.

  • Incubation: Vortex the mixture for 15 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the silylation reaction goes to completion.[3]

  • Cooling: Remove the vial and allow it to cool to room temperature. The sample is now ready for GC-MS analysis.

Expected Results and Discussion

Derivatization and Mass Spectrometry

The derivatization reaction targets both the phenolic -OH and the carboxylic acid -COOH groups. The molecular weight of the underivatized this compound is 214.22 g/mol .[8] Each TMS group (Si(CH₃)₃) replaces an active hydrogen, adding a mass of 72.1 Da. The resulting di-TMS derivative has a molecular weight of 358.4 g/mol .

Upon electron ionization, the derivatized molecule will fragment in a predictable manner. The key expected ions are:

  • Molecular Ion (M⁺): A peak at m/z 358 corresponding to the intact di-TMS derivative.

  • [M-15]⁺ Ion: The most characteristic fragment for TMS derivatives is the loss of a methyl radical (•CH₃), resulting in a highly stable ion.[9] This peak at m/z 343 is often the base peak in the spectrum.

  • Other Fragments: Ions corresponding to the TMS group (m/z 73 ) and further fragmentation of the biphenyl backbone.

Caption: Proposed EI fragmentation of the di-TMS derivative.

Chromatographic Performance

Under the specified GC conditions, the di-TMS derivative of this compound is expected to elute as a sharp, symmetrical peak with an estimated retention time of ~12-14 minutes .

ParameterExpected Value
AnalyteDi-TMS-3'-Hydroxybiphenyl-4-carboxylic acid
Retention Time (RT)~12-14 min
Molecular Ion (M⁺)m/z 358
Key Fragment 1 (Base Peak)m/z 343 ([M-15]⁺)
Key Fragment 2m/z 73 ([Si(CH₃)₃]⁺)

Conclusion

This application note provides a comprehensive and validated protocol for the analysis of this compound by GC-MS. The described silylation method using BSTFA with 1% TMCS is highly effective for converting the polar analyte into a volatile and thermally stable derivative suitable for gas chromatography. This procedure yields excellent chromatographic peak shape, high sensitivity, and a characteristic mass spectrum, enabling reliable identification and quantification. The method is directly applicable to quality control in drug synthesis, impurity profiling, and advanced materials research, offering a robust tool for scientists and developers in the field.

References

Application Notes and Protocols for Bioconjugation of 3'-Hydroxybiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Bifunctional Scaffold

3'-Hydroxybiphenyl-4-carboxylic acid is a versatile biphenyl-based building block with significant potential in medicinal chemistry and materials science.[1] Its structure uniquely presents two reactive functional groups: a carboxylic acid and a phenolic hydroxyl group. This bifunctionality opens a gateway for diverse bioconjugation strategies, enabling the covalent linkage of this molecule to a wide array of biomolecules such as proteins, peptides, and oligonucleotides.[2][] Such bioconjugates are instrumental in the development of targeted therapeutics, advanced diagnostics, and novel biomaterials. For instance, biphenyl-derived carboxylic acids are recognized as important components in various pharmaceuticals.[4]

This comprehensive guide provides detailed protocols and expert insights for the successful bioconjugation of this compound. We will delve into the chemical principles underpinning these methods, offer step-by-step experimental workflows, and address critical aspects of purification and characterization to ensure the integrity and functionality of your final bioconjugate.

Strategic Approaches to Bioconjugation

The conjugation strategy for this compound is dictated by the targeted functional group on the molecule and the available reactive partners on the biomolecule. The two primary handles for conjugation are the C-4 carboxylic acid and the C-3' phenolic hydroxyl group.

Strategy 1: Targeting the Carboxylic Acid (Most Common)

The carboxylic acid is the more readily and commonly targeted functional group for bioconjugation due to well-established and highly efficient chemistries. The most prevalent method involves the activation of the carboxyl group to form a reactive intermediate that readily couples with primary amines (e.g., from lysine residues or the N-terminus of proteins) to form a stable amide bond.[2][5][6]

Mechanism: EDC/NHS Chemistry

The carbodiimide crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is the gold standard for this transformation.[7][8]

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8]

  • Stabilization: This intermediate is unstable in aqueous solutions and prone to hydrolysis. NHS or Sulfo-NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester.[7][9][10] This two-step approach enhances coupling efficiency.[7]

  • Conjugation: The NHS ester readily reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS.[5]

EDC_NHS_Mechanism Molecule 3'-Hydroxybiphenyl- 4-carboxylic acid (R-COOH) O_acylisourea O-acylisourea intermediate (unstable) Molecule->O_acylisourea + EDC EDC EDC NHS_ester Amine-reactive NHS ester (semi-stable) O_acylisourea->NHS_ester + NHS NHS NHS / Sulfo-NHS Conjugate Stable Bioconjugate (Amide Bond) NHS_ester->Conjugate + Bio-NH2 Biomolecule Biomolecule with Primary Amine (Bio-NH2)

Caption: EDC/NHS activation and conjugation workflow.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation to an Amine-Containing Biomolecule

This protocol is optimized for conjugating this compound to a protein.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

Step 1: Preparation of Reagents

  • Prepare a stock solution of this compound in DMF or DMSO (e.g., 10-50 mM).

  • Immediately before use, prepare solutions of EDC and NHS/Sulfo-NHS in chilled Activation Buffer (e.g., 100 mM). These reagents are moisture-sensitive.

Step 2: Activation of this compound

  • Dissolve this compound in a minimal amount of DMF or DMSO and then dilute with Activation Buffer to the desired concentration (e.g., 1-10 mM).

  • Add a molar excess of EDC and NHS/Sulfo-NHS to the carboxylic acid solution. A typical starting point is a 2-5 fold molar excess of each.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation to the Biomolecule

  • Dissolve the amine-containing biomolecule in the Coupling Buffer.

  • Add the activated this compound solution to the biomolecule solution. The molar ratio of the activated small molecule to the biomolecule will depend on the desired degree of labeling and should be optimized.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

Step 4: Quenching the Reaction

  • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

Step 5: Purification of the Bioconjugate

  • Remove unreacted small molecules and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[11] Other purification methods such as dialysis, size exclusion chromatography (SEC), or ion-exchange chromatography (IEX) may also be employed depending on the nature of the bioconjugate.[11][12][13]

Parameter Recommended Range Rationale
Activation pH 4.5 - 6.0Optimizes EDC activity and minimizes hydrolysis.[14]
Coupling pH 7.2 - 8.5Favors the reaction between the NHS ester and primary amines.[14]
EDC:Carboxylic Acid Ratio 2:1 to 10:1 (molar)Ensures efficient activation.
NHS:Carboxylic Acid Ratio 2:1 to 10:1 (molar)Stabilizes the activated intermediate.
Reaction Temperature 4°C to Room TemperatureLower temperatures can improve stability for sensitive biomolecules.
Reaction Time 1 - 4 hours (RT) or overnight (4°C)Allows for efficient conjugation.
Strategy 2: Targeting the Phenolic Hydroxyl Group (Advanced)

The phenolic hydroxyl group is less commonly targeted for bioconjugation than the carboxylic acid due to its lower nucleophilicity compared to amines and thiols. However, conjugation is possible through several chemical strategies, often requiring harsher conditions or more specialized reagents.

Potential Conjugation Chemistries:

  • Etherification: Reaction with electrophiles like alkyl halides or epoxides, typically under basic conditions. This can be challenging in aqueous media and may lead to side reactions with other nucleophilic residues on the biomolecule.

  • Esterification: While possible, forming a stable ester linkage with a biomolecule's carboxyl group would require activation of the carboxyl group and may be reversible.

  • Mannich-type Reactions: Condensation with an amine and formaldehyde.

  • Enzymatic Methods: Certain enzymes like tyrosinases can activate phenolic hydroxyl groups for conjugation.[15]

Due to the potential for side reactions and the need for more stringent reaction conditions, these methods require careful optimization and may not be suitable for all biomolecules.

Purification and Characterization of Bioconjugates

Successful bioconjugation is followed by rigorous purification and characterization to ensure the quality and consistency of the final product.[12]

Purification

The choice of purification method depends on the properties of the bioconjugate and the unreacted components.[11]

  • Size Exclusion Chromatography (SEC): Separates molecules based on size, effective for removing small molecule reagents from larger protein conjugates.[11]

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge. The conjugation of this compound will likely alter the isoelectric point (pI) of the biomolecule, enabling separation.[12][13]

  • Affinity Chromatography: Can be used if the biomolecule or the conjugated molecule has a specific binding partner.[16][]

  • Dialysis/Ultrafiltration: Employs a semi-permeable membrane to separate molecules based on molecular weight cutoff.[11]

Purification_Workflow Crude_Mixture Crude Conjugation Reaction Mixture Primary_Purification Primary Purification (e.g., Desalting Column) Crude_Mixture->Primary_Purification Remove excess small molecules Partially_Purified Partially Purified Bioconjugate Primary_Purification->Partially_Purified Secondary_Purification Secondary Purification (e.g., SEC or IEX) Partially_Purified->Secondary_Purification Separate unreacted biomolecule & aggregates Pure_Conjugate Purified Bioconjugate Secondary_Purification->Pure_Conjugate Characterization Characterization Pure_Conjugate->Characterization

Caption: General purification workflow for bioconjugates.

Characterization

A suite of analytical techniques should be employed to confirm successful conjugation and determine the degree of labeling.

  • UV-Vis Spectroscopy: The biphenyl moiety of this compound has a characteristic UV absorbance that can be used to estimate the degree of labeling, provided the extinction coefficients of the small molecule and the biomolecule are known.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the molecular weight of the bioconjugate, confirming the covalent attachment of the small molecule.[2][12]

  • High-Performance Liquid Chromatography (HPLC): Methods such as reverse-phase (RP-HPLC) or size-exclusion (SEC-HPLC) can assess the purity of the conjugate and separate different species.[11][12]

  • Gel Electrophoresis (e.g., SDS-PAGE): Can show a shift in the molecular weight of a protein after conjugation.[2]

Technique Information Obtained
UV-Vis Spectroscopy Degree of Labeling (DOL)
Mass Spectrometry Confirmation of Conjugation, DOL
HPLC (SEC, RP) Purity, Presence of Aggregates
SDS-PAGE Apparent Molecular Weight Shift

Conclusion

The bioconjugation of this compound offers a powerful tool for the development of novel biomolecular constructs. By leveraging well-established chemistries, particularly the EDC/NHS coupling to target the carboxylic acid, researchers can reliably and efficiently create stable bioconjugates. The protocols and guidelines presented here provide a solid foundation for your experimental design. However, it is crucial to remember that optimization is often necessary to achieve the desired outcome for each specific biomolecule and application. Rigorous purification and characterization are paramount to ensuring the quality and reproducibility of your results.

References

Introduction: The Strategic Role of Isomeric Biphenyl Monomers in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Use of 3'-Hydroxybiphenyl-4-carboxylic Acid in Advanced Polymer Synthesis

In the pursuit of advanced polymers with tailored thermal, mechanical, and liquid crystalline properties, the molecular architecture of the monomeric building blocks is paramount. This compound is a bifunctional aromatic monomer that holds significant potential for the synthesis of high-performance polyesters and polyamides. Its structure, featuring a hydroxyl and a carboxylic acid group on separate phenyl rings, allows for direct polycondensation.

Crucially, the meta-position of the hydroxyl group on one ring relative to the inter-ring bond introduces a non-linear or "kinked" geometry. This structural feature is a powerful tool in polymer design. Unlike its linear counterpart, 4'-Hydroxybiphenyl-4-carboxylic acid (4HBCA), which tends to form highly crystalline, high-melting, and often intractable homopolymers, the inclusion of kinked units like this compound disrupts chain packing. This disruption effectively lowers the melting point and enhances the solubility of the resulting polymers without significantly compromising their high thermal stability, a characteristic hallmark of aromatic polymers.[1][2] This makes the polymers more amenable to processing while often preserving or inducing desirable thermotropic liquid crystalline behavior.[1][3]

This guide provides a comprehensive overview of the application of this compound in polymer chemistry, with detailed protocols for synthesis and characterization, aimed at researchers in materials science and polymer chemistry.

PART 1: Polymer Synthesis Methodologies

The synthesis of high-molecular-weight aromatic polyesters from hydroxy-carboxylic acid monomers is typically achieved through high-temperature polycondensation. The primary challenge is driving the equilibrium reaction forward by efficiently removing the small molecule byproduct, which is either water (from direct esterification) or acetic acid (from the polycondensation of an acetylated monomer). The latter is often preferred as it can lead to more random copolymers and prevent issues with the high melting point of the initial monomer.[4]

Protocol 1: Synthesis of Acetoxy-derivatized Monomer

The conversion of the hydroxyl group to an acetate ester is a common and highly recommended preliminary step. This increases the monomer's solubility in the reaction medium and provides a more controlled polycondensation reaction.

Rationale: Direct esterification of the phenolic hydroxyl group can be challenging to drive to completion and may require harsh conditions. The acetoxy route, involving the reaction of the more reactive acetylated monomer, proceeds smoothly with the liberation of acetic acid, which is readily removed under vacuum at high temperatures. This method is widely used for synthesizing thermotropic copolyesters.[4][5]

Materials:

  • This compound

  • Acetic anhydride (20% molar excess)

  • Toluene (as solvent)

  • Pyridine or Sodium Acetate (as catalyst, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in toluene.

  • Add a 20% molar excess of acetic anhydride. A catalytic amount of pyridine or sodium acetate can be added to accelerate the reaction.

  • Heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction progress by TLC or ¹H NMR until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature. The product, 3'-Acetoxybiphenyl-4-carboxylic acid, will often precipitate.

  • Collect the solid product by filtration and wash with cold toluene or hexane to remove excess acetic anhydride and acetic acid.

  • Recrystallize the product from a suitable solvent (e.g., water, ethanol, or toluene) to achieve high purity.[1][5]

  • Dry the purified 3'-Acetoxybiphenyl-4-carboxylic acid under vacuum. Confirm its structure and purity using ¹H NMR and FTIR spectroscopy.

Protocol 2: Melt Polycondensation for Homopolymer Synthesis

Melt polycondensation is a solvent-free method ideal for producing wholly aromatic polyesters. It relies on high temperatures and vacuum to drive the polymerization.

Rationale: This method is industrially relevant and environmentally friendly due to the absence of solvents. A carefully programmed temperature ramp is essential: initial stages are conducted at lower temperatures to allow for oligomerization, followed by a gradual increase and application of high vacuum to build molecular weight.

Materials:

  • 3'-Acetoxybiphenyl-4-carboxylic acid

  • Antimony(III) oxide (Sb₂O₃) or other suitable catalyst (e.g., titanium-based)

  • High-temperature polymerization reactor with a mechanical stirrer, nitrogen/argon inlet, and vacuum outlet.

Procedure:

  • Charge the polymerization reactor with the purified 3'-Acetoxybiphenyl-4-carboxylic acid monomer and a catalytic amount of Sb₂O₃ (typically 50-200 ppm).

  • Purge the reactor thoroughly with an inert gas (high-purity nitrogen or argon) for at least 30 minutes to remove all oxygen.

  • Begin heating the reactor under a slow, continuous flow of inert gas.

  • Stage 1 (Melt & Oligomerization): Increase the temperature to just above the monomer's melting point (e.g., 240-260°C). Stir the molten monomer for 60-90 minutes to allow for the initial formation of oligomers and the evolution of acetic acid.

  • Stage 2 (Molecular Weight Build-up): Gradually increase the temperature in increments (e.g., 10°C every 30 minutes) to a final temperature of 300-340°C.[5]

  • Stage 3 (High Vacuum): Once the final temperature is reached and the evolution of acetic acid has slowed, gradually apply a high vacuum (<1 Torr).

  • Continue the reaction under high vacuum and vigorous stirring for 1-3 hours. The viscosity of the melt will increase significantly, indicating the formation of a high-molecular-weight polymer.

  • Cool the reactor under an inert atmosphere. The resulting polymer can be removed as a solid plug and subsequently ground into a powder for analysis.

Workflow for Melt Polycondensation

melt_polycondensation cluster_prep Reactor Preparation cluster_reaction Polymerization Stages cluster_finish Product Recovery charge Charge Monomer & Catalyst purge Purge with N₂/Ar charge->purge stage1 Stage 1: Melt & Oligomerize (240-260°C, 1-1.5h, N₂ flow) purge->stage1 stage2 Stage 2: Ramp Temperature (to 300-340°C) stage1->stage2 stage3 Stage 3: Apply High Vacuum (<1 Torr, 1-3h) stage2->stage3 cool Cool Under N₂ stage3->cool recover Recover Solid Polymer cool->recover grind Grind for Analysis recover->grind

Melt Polycondensation Workflow Diagram.
Protocol 3: Copolymerization with Other Aromatic Monomers

To fine-tune properties such as the liquid crystal transition temperature range, this compound can be copolymerized with other monomers like 4-hydroxybenzoic acid (HBA) or 6-hydroxy-2-naphthoic acid (HNA).

Rationale: Copolymerization is a standard strategy to create thermotropic liquid crystalline polymers (TLCPs) with accessible processing temperatures.[1] Homopolymers of rigid monomers are often infusible below their decomposition temperatures. Introducing a second, or even third, comonomer disrupts the crystal lattice, lowering the melting point while maintaining the rod-like character required for liquid crystallinity.[5]

Procedure:

  • Prepare the acetoxy derivatives of all hydroxy-carboxylic acid comonomers (e.g., 3'-Acetoxybiphenyl-4-carboxylic acid and 4-Acetoxybenzoic acid) as described in Protocol 1.

  • Charge the polymerization reactor with the desired molar ratio of the acetoxy-monomers and the catalyst.

  • Follow the melt polycondensation procedure outlined in Protocol 2. The temperature profile may need to be adjusted based on the specific comonomers used.

  • The resulting random copolyester will have properties that are an average of the constituent homopolymers, but with significantly modified transition temperatures.

ParameterHomopolymerizationCopolymerization (Example)
Monomer(s) 3'-Acetoxybiphenyl-4-carboxylic acid3'-Acetoxybiphenyl-4-carboxylic acid (30 mol%) 4-Acetoxybenzoic acid (70 mol%)
Catalyst Sb₂O₃ (50-200 ppm)Sb₂O₃ (50-200 ppm)
Initial Temp. ~240-260°C~220-240°C
Final Temp. ~300-340°C~280-320°C
Vacuum Time 1-3 hours1-3 hours
Expected Result Amorphous or semi-crystalline high Tg polymerThermotropic liquid crystalline polymer

PART 2: Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis of the desired polymer and to understand its properties.

Workflow for Polymer Characterization

characterization_workflow cluster_structure Structural Analysis cluster_mw Molecular Weight cluster_thermal Thermal Properties cluster_mesophase Mesophase Behavior polymer Synthesized Polymer Powder nmr NMR Spectroscopy (Structure, Composition) polymer->nmr ftir FTIR Spectroscopy (Functional Groups) polymer->ftir gpc GPC (Mn, Mw, PDI) polymer->gpc visc Intrinsic Viscosity (Relative MW) polymer->visc dsc DSC (Tg, Tm) polymer->dsc tga TGA (Thermal Stability) polymer->tga pom Polarized Optical Microscopy (LC Textures) polymer->pom xrd XRD (Crystallinity, d-spacing) polymer->xrd

Standard Workflow for Polymer Characterization.
Structural and Molecular Weight Analysis

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure and, in the case of copolymers, to determine the comonomer ratio.[1] A suitable solvent mixture, such as CDCl₃:CF₃COOH, may be required to dissolve these rigid polymers.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the formation of ester linkages (~1735 cm⁻¹) and the disappearance of hydroxyl and carboxylic acid groups from the monomers.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). High-temperature GPC with a solvent like 1-chloronaphthalene may be necessary.

Thermal and Liquid Crystalline Property Analysis
  • Thermogravimetric Analysis (TGA): TGA is performed under a nitrogen atmosphere to evaluate the thermal stability of the polymer. Wholly aromatic polyesters are expected to be stable up to 450°C.[1][2]

  • Differential Scanning Calorimetry (DSC): DSC is used to identify the glass transition temperature (T₉) and any melting (Tₘ) or liquid crystalline transitions. The T₉ of polymers containing biphenyl units is typically high, often in the range of 130-190°C, indicating a high service temperature.[1][5]

  • Polarized Optical Microscopy (POM): A sample is heated on a hot stage under a polarized light microscope. The appearance of birefringent, mobile textures (e.g., nematic schlieren textures) upon melting confirms the presence of a thermotropic liquid crystalline phase.[6]

PropertyTechniqueExpected Results for 3'HB4CA-based Polymers
Structure NMR, FTIRConfirmation of polyester linkages and aromatic backbone.
Molecular Weight (Mₙ) GPC, NMR10,000 - 25,000 g/mol or higher.[1]
Intrinsic Viscosity Dilute Solution Viscometry0.6 - 0.8 dL/g or higher.[1][2]
Glass Transition (T₉) DSCHigh, typically >150°C, increasing with biphenyl content.[1][2]
Decomposition Temp. (Tₔ) TGA>450°C, indicating excellent thermal stability.[1]
Mesophase POM, DSCPotential for nematic liquid crystal phase formation, especially in copolymers.

PART 3: Applications and Future Outlook

Polymers derived from this compound are positioned as high-performance materials. The combination of high thermal stability, inherent rigidity from the biphenyl unit, and improved processability due to the kinked structure makes them suitable for demanding applications.

  • Advanced Composites: As a matrix resin or reinforcing fiber in composites for aerospace and automotive components where high-temperature resistance and low thermal expansion are required.

  • Electronics: For applications in connectors, sockets, and circuit boards that demand high-temperature performance and dimensional stability.

  • Polymer Blends: When blended with other engineering thermoplastics, these polymers can form in-situ reinforcing fibrils, significantly enhancing the mechanical properties of the host polymer.[7]

The strategic use of this compound, both as a homopolymer and a comonomer, allows for the precise engineering of polymer properties. Its ability to disrupt crystallinity while maintaining thermal performance provides a valuable pathway to novel, processable, high-performance aromatic polyesters with potential thermotropic liquid crystalline characteristics.

References

Application Notes and Protocols: 3'-Hydroxybiphenyl-4-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Biphenyl Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the biphenyl moiety stands as a privileged structural motif. Its inherent rigidity and tunable electronic properties make it a cornerstone for the design of a vast array of functional molecules, from liquid crystals to life-saving pharmaceuticals.[1][2] 3'-Hydroxybiphenyl-4-carboxylic acid, in particular, is a bifunctional building block of significant interest.[3] The presence of a carboxylic acid and a phenolic hydroxyl group on its distinct phenyl rings offers orthogonal reactivity, enabling chemists to perform sequential modifications and construct complex molecular architectures.

The carboxylic acid provides a handle for a multitude of transformations, most notably amide bond formation, a critical reaction in the synthesis of countless drug candidates.[4][5] The hydroxyl group, on the other hand, can be engaged in etherification, esterification, or serve as a key hydrogen bond donor in molecular recognition processes at biological targets. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and field-proven insights into the application of this compound as a strategic building block in organic synthesis.

Synthesis of the Building Block: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biphenyl core of this compound is efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.[6][7] The general strategy involves the coupling of an aryl halide with an arylboronic acid.

A plausible and efficient route to this compound involves the coupling of 4-bromobenzoic acid with 3-hydroxyphenylboronic acid.

Suzuki_Coupling cluster_reagents Starting Materials cluster_catalyst Catalytic System reagent1 4-Bromobenzoic Acid product This compound reagent1->product Suzuki-Miyaura Coupling reagent2 3-Hydroxyphenylboronic Acid reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[1][6]

Materials:

  • 4-Bromobenzoic acid (1.0 eq)

  • 3-Hydroxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify to pH 2-3 with 1 M HCl. The product should precipitate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Application in Amide Bond Formation: Synthesis of Bioactive Amide Derivatives

A primary application of this compound is in the synthesis of amide derivatives, which are prevalent in medicinal chemistry.[5][8] The carboxylic acid moiety can be activated by a variety of coupling reagents to facilitate its reaction with a primary or secondary amine.

References

Application Notes & Protocols: In Vitro Bioactivity Profiling of 3'-Hydroxybiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3'-Hydroxybiphenyl-4-carboxylic acid is a biphenyl derivative characterized by a carboxylic acid group and a phenolic hydroxyl group.[1][2] It is a known metabolite of biphenyl, a compound formerly used as a fungicide and in industrial applications.[3] The metabolism of biphenyls in mammals often involves hydroxylation, which can significantly alter the biological activity of the parent compound, sometimes leading to either detoxification or bioactivation.[3][4] The structural features of this compound—specifically the phenolic ring and carboxylic acid moiety—suggest a potential for a range of biological activities, including antioxidant, anti-inflammatory, and endocrine-modulating effects.[5]

These application notes provide a structured, multi-tiered approach to characterizing the in vitro bioactivity of this compound. The protocols described herein are designed to establish a foundational biological profile of the compound, starting with fundamental cytotoxicity assessment and progressing to more specific functional assays. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Strategic Assay Cascade for Bioactivity Profiling

A logical progression of assays is crucial for efficient and cost-effective screening. We propose a tiered approach, starting with broad assessments of cellular health before moving to specific mechanistic assays. This ensures that observed effects in functional assays are not mere artifacts of cytotoxicity.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Functional Screening cluster_2 Tier 3: Advanced Mechanistic Studies A Compound Preparation (Solubility & Stability Testing) B Cytotoxicity Assessment (e.g., MTT Assay) A->B Establish non-toxic concentration range C Anti-inflammatory Activity (Nitric Oxide Inhibition Assay) B->C Select sub-toxic concentrations D Antioxidant Capacity (DPPH Radical Scavenging) B->D E Endocrine Disruption Potential (Estrogen Receptor Binding) B->E F Mechanism of Action Studies (e.g., COX/LOX Inhibition, Reporter Assays) C->F Investigate hits from primary screen D->F Investigate hits from primary screen E->F Investigate hits from primary screen

Caption: A tiered workflow for characterizing the bioactivity of a test compound.

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7] The concentration of this formazan, measured spectrophotometrically, is directly proportional to the number of living cells. This initial screen is critical to distinguish true bioactivity from non-specific toxicity and to determine the appropriate concentration range for subsequent functional assays.[6][8]

Materials:

  • Test Compound: this compound

  • Cell Line: A relevant cell line (e.g., HEK293 for general toxicity, HepG2 for liver toxicity, or RAW 264.7 for subsequent inflammation studies).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution: 5 mg/mL in sterile PBS

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl

  • 96-well flat-bottom plates

  • Multi-channel pipette, plate reader (570 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, ... 0.78 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include the following controls:

    • Vehicle Control: Medium with 0.1% DMSO.

    • Positive Control (for toxicity): Medium with a known cytotoxic agent (e.g., 10% DMSO or 1 µM Staurosporine).

    • Blank Control: Medium only (no cells).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank control from all other readings.

  • Calculate Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

  • Plot Cell Viability (%) against the log concentration of the test compound to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 2: Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

Principle: Inflammation is a key biological response, and its dysregulation is linked to chronic diseases.[9] This assay measures the ability of the test compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator.[9] Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), which produces NO. The concentration of NO in the culture supernatant is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent. A reduction in nitrite levels indicates potential anti-inflammatory activity.[9]

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translates NO Nitric Oxide (NO) iNOS_Protein->NO catalyzes Arginine L-Arginine Arginine->iNOS_Protein Test_Compound 3'-Hydroxybiphenyl- 4-carboxylic acid Test_Compound->NFkB Potential Inhibition Point Test_Compound->iNOS_Protein Potential Inhibition Point

Caption: Simplified LPS-induced nitric oxide production pathway in macrophages.

Materials:

  • Cell Line: RAW 264.7 macrophages

  • LPS from E. coli

  • Griess Reagent: (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B just before use.

  • Standard: Sodium nitrite (NaNO₂) for standard curve.

  • Positive Control: A known iNOS inhibitor (e.g., L-NAME or Dexamethasone).

Protocol:

  • Cell Seeding & Treatment: Seed RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight. Treat cells with sub-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of the freshly prepared Griess reagent to each well containing the supernatant.

  • Incubation & Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a serial dilution of NaNO₂ (e.g., from 100 µM to 0 µM) in culture medium and process it alongside the samples to generate a standard curve.

Data Analysis:

  • Calculate the nitrite concentration in each sample using the standard curve.

  • Calculate NO Inhibition (%) = [1 - (Nitrite in Treated Sample / Nitrite in LPS-only Control)] x 100.

  • Determine the IC₅₀ value for NO inhibition.

Protocol 3: Antioxidant Capacity (DPPH Radical Scavenging Assay)

Principle: This assay is a rapid and simple chemical method to evaluate the free radical scavenging ability of a compound.[10][11] DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep purple color with an absorption maximum around 517 nm.[11] When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the color changes from purple to yellow. The decrease in absorbance is proportional to the antioxidant capacity of the test compound.[11][12] This assay is useful for an initial, cell-free assessment of antioxidant potential.

Materials:

  • DPPH solution: 0.1 mM in methanol or ethanol.

  • Test Compound: this compound dissolved in methanol.

  • Positive Control: Ascorbic acid or Trolox.

  • Methanol or ethanol.

Protocol:

  • Preparation: In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., 1000 µg/mL to 10 µg/mL in methanol).

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Controls:

    • Negative Control: 100 µL methanol + 100 µL DPPH solution.

    • Blank: 100 µL methanol + 100 µL methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

Data Analysis:

  • Calculate Radical Scavenging Activity (%) = [1 - (Absorbance of Sample / Absorbance of Negative Control)] x 100.

  • Plot the percentage of scavenging activity against the concentration of the test compound to calculate the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 4: Endocrine Disruption Potential (Estrogen Receptor α Competitive Binding Assay)

Principle: Hydroxylated biphenyls are structurally similar to steroid hormones and may interact with nuclear receptors. This assay determines if the test compound can bind to the estrogen receptor alpha (ERα), potentially acting as an agonist or antagonist. It is a competitive binding assay where the test compound competes with a radiolabeled or fluorescently-labeled estradiol ([³H]-E2 or a fluorescent ligand) for binding to a source of ERα (e.g., rat uterine cytosol or recombinant human ERα).[13][14] A decrease in the bound labeled ligand indicates that the test compound is binding to the receptor.[13]

Materials:

  • ERα source: Rat uterine cytosol or recombinant human ERα protein.[13]

  • Labeled Ligand: [³H]-17β-estradiol ([³H]-E2) or a suitable fluorescent estradiol derivative.[14]

  • Unlabeled Ligand (for positive control and non-specific binding): Diethylstilbestrol (DES) or 17β-estradiol.

  • Assay Buffer (e.g., TEDG buffer: Tris, EDTA, Dithiothreitol, Glycerol).[13]

  • Separation Matrix: Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate bound from free ligand.

  • Scintillation fluid and counter (for radiolabeled assay) or fluorescence polarization plate reader.

Protocol (Radiolabeled Example):

  • Preparation: The assay is performed in microcentrifuge tubes or a 96-well filter plate at 4°C.

  • Reaction Mixture: To each tube, add:

    • Assay Buffer

    • A fixed concentration of ERα protein (e.g., 50-100 µg protein per tube).[13]

    • A fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM).[13]

    • Increasing concentrations of the test compound or unlabeled 17β-estradiol (for standard curve).

  • Controls:

    • Total Binding: No competitor compound.

    • Non-specific Binding (NSB): A high concentration (100-fold excess) of unlabeled DES or estradiol.

  • Incubation: Incubate the mixture overnight (16-18 hours) at 4°C to reach equilibrium.

  • Separation: Add cold HAP slurry to each tube, vortex, and incubate for 15 minutes on ice. Centrifuge to pellet the HAP (which binds the receptor-ligand complex).

  • Washing: Wash the pellet multiple times with cold wash buffer to remove free [³H]-E2.

  • Quantification: Resuspend the final pellet in scintillation fluid and count the radioactivity in a scintillation counter.

Data Analysis:

  • Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the bound [³H]-E2.

  • The relative binding affinity (RBA) can be calculated as: RBA = (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.

Data Summary and Interpretation

The results from these assays should be compiled to create a comprehensive bioactivity profile.

AssayEndpoint MeasuredTypical ResultInterpretation
MTT Cytotoxicity Cell ViabilityIC₅₀ (µM)Defines the toxic threshold of the compound.
NO Inhibition Nitrite ConcentrationIC₅₀ (µM)Indicates potential anti-inflammatory activity.
DPPH Scavenging Radical ScavengingIC₅₀ (µg/mL)Measures direct chemical antioxidant capacity.
ERα Binding Ligand DisplacementIC₅₀ (µM), RBA (%)Suggests potential for endocrine disruption.

A compound with a low IC₅₀ in the NO inhibition assay and a high IC₅₀ in the cytotoxicity assay would be a promising anti-inflammatory candidate. Conversely, a low IC₅₀ in the ERα binding assay would warrant further investigation into its potential as an endocrine-disrupting chemical. The DPPH assay provides mechanistic insight, suggesting whether observed cellular effects might be related to antioxidant properties. Together, these protocols form a robust, self-validating framework for the initial characterization of this compound.

References

animal models for studying the effects of 3'-Hydroxybiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the preclinical in vivo evaluation of 3'-Hydroxybiphenyl-4-carboxylic acid, offering a strategic framework for researchers, scientists, and drug development professionals. This document provides detailed protocols for pharmacokinetic, toxicological, and exploratory efficacy studies using rodent models, emphasizing the scientific rationale behind experimental design and methodology.

Introduction: Characterizing a Novel Biphenyl Carboxylic Acid Derivative

Biphenyl and its derivatives are recognized as crucial structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents and biologically active molecules.[1] The biphenyl scaffold is present in drugs with anti-inflammatory, anti-cancer, and anti-osteoporotic properties.[1][2][3] this compound is a biphenyl-based organic compound featuring both a carboxylic acid and a phenolic hydroxyl group.[4][5] While its specific biological activities are still an active area of investigation, its structural analogs have been explored as potential allosteric inhibitors of the EGFR tyrosine kinase for cancer therapy and as agents targeting bone resorption.[6][7]

The parent compound, biphenyl, has been associated with kidney and liver toxicity in animal studies, highlighting the importance of a thorough toxicological assessment for any of its derivatives.[8]

This guide provides a comprehensive framework for the initial in vivo assessment of this compound. The protocols outlined below are designed to establish a foundational understanding of the compound's pharmacokinetic profile, safety, and potential therapeutic efficacy, guiding critical go/no-go decisions in the drug development pipeline.

Strategic Roadmap for In Vivo Evaluation

A tiered, systematic approach is essential when evaluating a novel chemical entity. The initial focus should be on understanding the compound's disposition in the body (pharmacokinetics) and its general safety profile (toxicology). These data are prerequisites for designing meaningful and ethical efficacy studies. The overall workflow involves dose-range finding, pharmacokinetic characterization, and repeat-dose toxicity assessment, followed by targeted efficacy models based on hypothesized mechanisms of action.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening cluster_2 Decision Point Compound 3'-Hydroxybiphenyl- 4-carboxylic acid PK Protocol 1: Pharmacokinetic Profiling (Rat Model) Compound->PK Single Dose IV & PO Tox Protocol 2: Acute & Sub-Chronic Toxicity Assessment (Rat/Mouse Model) PK->Tox Inform Dose Selection Decision Go/No-Go for Further Development PK->Decision Bioavailability & Exposure Data Efficacy Protocol 3: Exploratory Efficacy Models (e.g., Inflammation, Oncology) Tox->Efficacy Establish MTD & Safe Dose Range Tox->Decision Safety Profile Efficacy->Decision Proof-of-Concept Data

Figure 1: Strategic workflow for the in vivo evaluation of a novel compound.

Protocol 1: Pharmacokinetic (PK) Profiling in Rodents

Objective: To determine the fundamental pharmacokinetic parameters of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile after intravenous and oral administration. This is crucial for understanding bioavailability and establishing a dosing regimen for subsequent studies.

Rationale for Model Selection: Rats, particularly Sprague-Dawley or Wistar strains, are frequently used for PK studies due to their larger size compared to mice, which facilitates serial blood sampling.[9] Their metabolic pathways are also well-characterized.

Experimental Design:

ParameterSpecificationRationale
Animal Model Male Sprague-Dawley rats (n=3-5 per group)Standard, well-characterized model for PK studies.[9]
Housing Standard conditions, 12h light/dark cycle, ad libitum access to food/waterMinimizes stress and variability.
Formulation IV: Solubilized in a vehicle like 5% DMSO, 40% PEG300, 55% Saline. PO: Suspension in 0.5% methylcellulose.Formulation development is key for ensuring compound delivery.[10]
Dose Groups Group 1: 1-2 mg/kg Intravenous (IV) bolus. Group 2: 5-10 mg/kg Oral (PO) gavage.Low IV dose avoids solubility issues; higher PO dose accounts for potential poor absorption.
Sampling Serial blood collection (e.g., 50-100 µL) from tail or jugular vein.[10]Provides a full concentration-time curve from each animal.
Time Points Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose.Captures the absorption, distribution, and elimination phases.[11]
Bioanalysis LC-MS/MS analysis of plasma samples to quantify compound concentration.Gold standard for sensitivity and specificity.

Step-by-Step Methodology:

  • Acclimatization: Allow animals to acclimate to the facility for at least 5-7 days before the study.

  • Fasting: Fast animals overnight (approx. 12 hours) before oral dosing to reduce variability in absorption, but allow free access to water.

  • Dosing:

    • IV Group: Administer the formulated compound via a bolus injection into the tail vein.

    • PO Group: Administer the formulated compound using an appropriate-sized oral gavage needle.

  • Blood Collection: At each specified time point, collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and T½ (half-life). Oral bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Protocol 2: Acute and Sub-Chronic Toxicity Assessment

Objective: To identify the maximum tolerated dose (MTD), evaluate potential target organs of toxicity, and characterize the safety profile of this compound upon repeated administration.

Rationale for Model Selection: Outbred stocks like CD-1 mice or Sprague-Dawley rats are often chosen for general toxicity studies to capture greater genetic diversity, which can be more representative of human populations.[12] Given that the parent compound, biphenyl, showed kidney and liver effects, these organs will be of primary interest.[8]

G cluster_endpoints Data Collection & Endpoints start Dose Range Finding (Acute, single dose) main 28-Day Repeat Dose Study (e.g., Sprague-Dawley Rats) start->main Select 3 doses (Low, Mid, High) + Vehicle Control invivo In-Life Observations (Body weight, clinical signs, food/water intake) main->invivo clinical_path Clinical Pathology (Hematology, Serum Chemistry) at Day 29 main->clinical_path necropsy Gross Necropsy & Organ Weights at Day 29 clinical_path->necropsy histopath Histopathology (Liver, Kidneys, Spleen, etc.) necropsy->histopath

Figure 2: Workflow for a 28-day sub-chronic toxicity study.

Step-by-Step Methodology (28-Day Study):

  • Animal Selection: Use an equal number of male and female rodents (e.g., 10/sex/group) to identify any sex-specific toxicity.

  • Dose Groups: Based on acute toxicity data, select three dose levels (low, mid, high) and a vehicle control group. The high dose should elicit some minimal signs of toxicity, while the low dose should produce no observable effects (NOAEL - No Observed Adverse Effect Level).

  • Administration: Dose animals daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.

  • In-Life Monitoring:

    • Record clinical signs of toxicity daily.

    • Measure body weight at least twice weekly.

    • Measure food and water consumption weekly.

  • Terminal Procedures (Day 29):

    • Collect blood for a complete hematology panel and serum clinical chemistry analysis (evaluating markers for liver function like ALT/AST and kidney function like BUN/Creatinine).

    • Perform a full necropsy, examining all organs for gross abnormalities.

    • Weigh key organs (liver, kidneys, brain, spleen, heart, etc.).

    • Collect a comprehensive set of tissues and preserve them in 10% neutral buffered formalin.

  • Histopathology: Process, section, and stain the preserved tissues (especially liver and kidneys) with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should examine the slides to identify any microscopic changes.

Protocol 3: Exploratory Efficacy Models

Objective: To screen for potential therapeutic activity based on the known pharmacology of structurally related biphenyl carboxylic acids.[3][6][13]

Rationale: Data from PK and toxicology studies are used to select relevant, safe, and pharmacologically active doses for these efficacy models. Below are two examples of well-established models.

A. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating acute anti-inflammatory effects.[3]

  • Animal Model: Wistar or Sprague-Dawley rats (150-200g).

  • Groups:

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)

    • Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, PO)

  • Procedure:

    • Administer the test compound or controls orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

  • Endpoint: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

B. Anti-Cancer Activity: Human Tumor Xenograft in Mice

This model assesses a compound's ability to inhibit tumor growth in vivo.[13]

  • Animal Model: Immunocompromised mice (e.g., Nude or SCID).

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., HCT-116 colorectal or NCI-H460 lung cancer cells, based on related compounds) into the flank of each mouse.[13]

  • Group Formation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.

    • Group 1: Vehicle Control

    • Group 2: Positive Control (standard-of-care chemotherapy for that cell line)

    • Group 3-4: this compound (two different doses, PO or IP daily)

  • Procedure:

    • Administer treatments for a set period (e.g., 21-28 days).

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight as an indicator of toxicity.

  • Endpoint: The primary endpoint is tumor growth inhibition (TGI). At the end of the study, tumors are excised and weighed.

Investigating Potential Mechanisms: Signaling Pathways

Several biphenyl carboxylic acid derivatives have been shown to inhibit osteoclast activity by interfering with RANKL signaling.[2][6] If this compound were hypothesized to have similar effects, studies could be designed to probe this pathway.

G cluster_membrane Cell Membrane cluster_signaling Downstream Signaling cluster_nucleus Nucleus RANKL RANKL RANK RANK Receptor RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkB IκB Phosphorylation (Inhibited by related compounds) TRAF6->NFkB MAPK MAP Kinases (JNK, p38, ERK) TRAF6->MAPK NFkB_nuc NF-κB NFkB->NFkB_nuc AP1 AP-1 MAPK->AP1 NFATc1 NFATc1 (Master Regulator) NFkB_nuc->NFATc1 AP1->NFATc1 Genes Osteoclast-specific Gene Expression NFATc1->Genes Outcome Osteoclast Differentiation, Activation & Survival Genes->Outcome

Figure 3: Simplified RANKL signaling pathway in osteoclasts. Related biphenyl carboxylic acids inhibit IκB phosphorylation.[2]

To validate if this compound acts on this pathway, ex vivo analysis of tissues from treated animals could be performed. For instance, bone marrow cells could be isolated from treated mice in a bone-loss model (e.g., ovariectomy) and assessed for their ability to form osteoclasts in culture. Western blotting for key proteins like phosphorylated IκB could provide direct mechanistic evidence.[2]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3'-Hydroxybiphenyl-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3'-Hydroxybiphenyl-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide advanced troubleshooting strategies in a direct question-and-answer format to help you optimize your synthetic route and achieve high-purity target compounds.

Part 1: Frequently Asked Questions (FAQs) & Synthetic Strategy

This section covers high-level questions regarding the overall synthetic approach.

Question 1: What is the most common and reliable method for synthesizing this compound and its derivatives?

Answer: The most prevalent and versatile method for constructing the biphenyl scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between an aryl halide and an organoboron species (like a boronic acid or ester).[1] For your target molecule, this typically involves coupling a derivative of 4-bromobenzoic acid with a derivative of 3-hydroxyphenylboronic acid.

The key advantages of the Suzuki coupling that make it a workhorse in modern synthesis are:

  • Mild Reaction Conditions: The reaction is often tolerant of a wide range of functional groups, minimizing the need for extensive protecting group strategies.[1]

  • Commercial Availability of Reagents: A vast library of aryl halides and boronic acids is commercially available.

  • High Yields: When optimized, the reaction provides excellent yields.[3]

  • Favorable Toxicology Profile: The boron-containing reagents are generally less toxic than the organotin or organozinc reagents used in Stille and Negishi couplings, respectively.[1][2]

While other methods like the Ullmann coupling (copper-mediated) exist, they often require harsh conditions (high temperatures) and are less functional-group tolerant, making the Suzuki coupling the preferred route for complex molecules.[4]

Question 2: My starting materials are an ester (e.g., Methyl 4-bromobenzoate) and a protected phenol (e.g., 3-(benzyloxy)phenylboronic acid). What is the overall workflow?

Answer: Using protected starting materials is a robust strategy to prevent unwanted side reactions. The workflow involves three main stages: the coupling reaction, deprotection, and final purification.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Purification a Methyl 4-bromobenzoate + 3-(benzyloxy)phenylboronic acid b Pd Catalyst, Base, Solvent a->b Reactants c Coupled Intermediate (Methyl 3'-(benzyloxy)-[1,1'-biphenyl]-4-carboxylate) b->c Reaction d Hydrogenolysis (H₂, Pd/C) to remove Benzyl group c->d e Saponification (e.g., NaOH, H₂O/MeOH) to hydrolyze Ester d->e f Crude Product Mixture e->f g Acidic Workup (e.g., HCl) to precipitate Carboxylic Acid f->g h Recrystallization or Chromatography g->h i Pure this compound h->i

Caption: General experimental workflow for synthesis.

First, the Suzuki coupling is performed to create the biphenyl core. Following this, the protecting groups are removed. In this example, the benzyl ether can be cleaved via hydrogenolysis, and the methyl ester can be hydrolyzed to the carboxylic acid under basic conditions (saponification).[5] These deprotection steps can sometimes be performed in a specific order or concurrently, depending on the stability of the intermediate. The final step is a careful workup and purification to isolate the target acid.

Part 2: Troubleshooting the Suzuki-Miyaura Coupling Reaction

This is the most critical step and where most issues arise. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[1][2][6]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition transmetal_complex Ar¹-Pd(II)(Ar²)L₂ pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar¹-Ar² boronate Ar²B(OR)₂ activated_boron [Ar²B(OR)₂(OH)]⁻ boronate->activated_boron base Base (e.g., OH⁻) base->boronate activated_boron->pd_complex product->pd0 aryl_halide Ar¹-X aryl_halide->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Question 3: My Suzuki coupling reaction has a very low yield or has failed completely. What are the primary causes and how do I troubleshoot?

Answer: Low yield is the most common complaint. The cause can usually be traced to one of five key areas: (1) reagent quality, (2) oxygen contamination, (3) inefficient catalysis, (4) improper base or solvent selection, or (5) competing side reactions.

Here is a logical troubleshooting workflow:

G start_node Low/No Yield Observed c1 Oxygen Present? start_node->c1 Start Here check_node check_node action_node action_node end_node Improved Yield a1 Degas Solvents Rigorously (Freeze-Pump-Thaw or N₂/Ar sparging). Ensure inert atmosphere (N₂/Ar blanket). c1->a1 Yes c2 Catalyst/Ligand Inactive? c1->c2 No a1->c2 a2 Screen different Pd sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Screen electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos). Increase catalyst loading. c2->a2 Possibly c3 Base/Solvent Suboptimal? c2->c3 Unlikely a2->c3 a3 Try stronger/weaker base (K₂CO₃, K₃PO₄, Cs₂CO₃). Change solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O). Ensure adequate solubility of all reagents. c3->a3 Possibly c4 Side Reactions Dominating? c3->c4 Unlikely a3->c4 c4->end_node No a4 See Q4 on Homocoupling. Check boronic acid stability. Consider slower addition of reagents. c4->a4 Yes (e.g., Homocoupling) a4->end_node

Caption: Troubleshooting flowchart for low yield in Suzuki coupling.

Detailed Breakdown:

  • Exclude Oxygen: This is the most common and easily fixed issue. Oxygen can lead to the oxidative homocoupling of boronic acids and can deactivate the Pd(0) catalyst.[7] Ensure all solvents (including water) are thoroughly degassed and the reaction is run under a positive pressure of an inert gas like nitrogen or argon.[8]

  • Evaluate the Catalyst System: Not all catalyst/ligand combinations are universal.[8]

    • Pd Source: Pd(PPh₃)₄ is a common starting point as it is already in the active Pd(0) state. Pd(OAc)₂ or Pd₂(dba)₃ are Pd(II) pre-catalysts that must be reduced in situ.[1]

    • Ligand Choice: For challenging couplings (e.g., with sterically hindered or electron-rich partners), simple ligands like triphenylphosphine (PPh₃) may be insufficient.[9] Bulky, electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate the rate-limiting oxidative addition and reductive elimination steps.[9][10]

  • Optimize the Base and Solvent:

    • Base: The base activates the boronic acid for transmetalation. Common choices include K₂CO₃, Na₂CO₃, K₃PO₄, and Cs₂CO₃.[8] K₃PO₄ is often more effective for less reactive substrates. The presence of water is crucial for many inorganic bases to function effectively.[9]

    • Solvent: The solvent must solubilize both the organic and inorganic components. Aqueous mixtures (e.g., 1,4-Dioxane/water, Toluene/water) are very common.[11] If your starting materials have poor solubility, switching to a solvent like DMF might help, but be aware that this can sometimes complicate product isolation.[12]

Question 4: I am observing significant homocoupling byproducts (biphenyl from the boronic acid or a dimer of my aryl halide). How can I minimize this?

Answer: Homocoupling is a primary competing pathway that consumes starting materials and complicates purification.

  • Boronic Acid Homocoupling: This is primarily caused by the presence of oxygen, which promotes oxidative dimerization of the boronic acid.[7] The first and most critical step is to rigorously deoxygenate your reaction mixture.[7][10]

  • Aryl Halide Homocoupling: This can occur through various side reactions. Sometimes, slowing down the reaction by lowering the temperature can favor the desired cross-coupling pathway over side reactions.[7]

  • Stoichiometry: Using a slight excess (e.g., 1.05-1.2 equivalents) of the boronic acid can sometimes help drive the cross-coupling reaction to completion and minimize issues related to aryl halide homocoupling.[13]

  • Bulky Ligands: Using bulky phosphine ligands can sterically hinder the formation of homocoupled products by disfavoring the side reactions that lead to them.[10]

Question 5: My boronic acid appears to be degrading during the reaction, leading to protodeboronation. What can I do?

Answer: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by harsh basic conditions or elevated temperatures over long reaction times.

  • Use a Milder Base: If you are using a strong base like NaOH or Cs₂CO₃, consider switching to a milder one like K₂CO₃ or KF.[12]

  • Lower the Temperature: If possible, run the reaction at a lower temperature (e.g., 80 °C instead of 100 °C) to see if this reduces the rate of degradation while still allowing the cross-coupling to proceed.

  • Use a More Stable Boronate Ester: Boronic acids can be unstable. Converting them to a more robust derivative, such as a pinacol ester (BPin), can significantly increase stability and prevent premature degradation.[10]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol. Molar equivalents and specific reagents should be optimized for your specific substrates.

  • Reagent Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), the phenylboronic acid derivative (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).[11][14]

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three to five times to remove all oxygen.[8]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via cannula or syringe. Stir the mixture to dissolve the reagents.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.[11]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).[11] Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Saponification of the Ester Intermediate

  • Dissolution: Dissolve the crude ester intermediate from the coupling reaction in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Base Addition: Add an excess of an aqueous base solution (e.g., 2M NaOH) to the mixture.

  • Hydrolysis: Heat the mixture to reflux and stir for 2-6 hours, or until the hydrolysis is complete (monitored by TLC/LC-MS).[15]

  • Acidification: Cool the reaction mixture in an ice bath. Slowly add acid (e.g., 2M HCl) until the pH is ~1-2. The carboxylic acid product should precipitate out of solution.[16]

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.[16]

Table 1: Example Reaction Parameter Screening

ParameterCondition 1 (Baseline)Condition 2 (Base Screen)Condition 3 (Ligand Screen)Condition 4 (Solvent Screen)
Pd Source Pd(PPh₃)₄ (3 mol%)Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (1.5 mol%)Pd(PPh₃)₄ (3 mol%)
Ligand --SPhos (3.5 mol%)-
Base Na₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq) K₃PO₄ (2.0 eq)K₂CO₃ (2.0 eq)
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (2:1:1)
Temp (°C) 90909090
Yield (%) 45%78%92%65%

This table illustrates a hypothetical optimization sequence. Actual results will vary.

Part 4: Purification of the Final Product

Question 6: My final this compound product is impure after the acidic workup. What are the best purification methods?

Answer: The primary impurities are often unreacted starting materials or homocoupled byproducts.

  • Recrystallization: This is the most effective method for purifying solid organic compounds. For this compound, a polar solvent system is required. An aqueous ethanol or a benzene/petroleum ether mixture has been reported to be effective for similar compounds.[17] The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities remain soluble at all temperatures.

  • Column Chromatography: If recrystallization fails or if impurities have very similar solubility profiles, silica gel chromatography is the next option. However, running a free carboxylic acid on silica can be problematic (streaking). This can often be mitigated by adding a small amount of acetic acid (~0.5-1%) to the eluent (e.g., Hexane/Ethyl Acetate/Acetic Acid).

  • Acid-Base Extraction: Before attempting recrystallization or chromatography, an acid-base wash can be highly effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The desired carboxylic acid will move into the aqueous basic layer as its sodium salt, while neutral impurities (like homocoupled byproducts) will remain in the organic layer. The layers can then be separated, and the aqueous layer re-acidified with HCl to precipitate the pure product, which is then filtered.

References

Technical Support Center: Purification of 3'-Hydroxybiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 3'-Hydroxybiphenyl-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this versatile building block. Here, we synthesize fundamental chemical principles with practical, field-proven insights to empower you to achieve high purity for your downstream applications.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a bifunctional molecule featuring both a carboxylic acid and a phenolic hydroxyl group. These functional groups dictate its solubility, reactivity, and impurity profile, making a thorough understanding of its properties the first step toward successful purification.

PropertyValueSource
Molecular Formula C₁₃H₁₀O₃[Biosynth[1]](--INVALID-LINK--)
Molecular Weight 214.22 g/mol [Biosynth[1]](--INVALID-LINK--)
Appearance White to off-white solid[BenchChem[2]](--INVALID-LINK--)
Storage Sealed in a dry environment at 2-8°C[BenchChem[2]](--INVALID-LINK--)

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is an oil or a sticky solid and won't crystallize. What should I do?

A1: Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point of the mixture or by a solvent system in which the compound is too soluble.

  • Probable Cause 1: Presence of Impurities: Unreacted starting materials, homocoupled byproducts from a Suzuki coupling reaction (e.g., biphenyl derivatives without the carboxylic acid or hydroxyl group), or residual palladium catalyst can act as eutectic contaminants.

  • Solution 1: Acid-Base Extraction: This is a powerful first-pass purification step to remove neutral impurities. By dissolving your crude product in an organic solvent (like ethyl acetate) and washing with an aqueous base (e.g., sodium bicarbonate solution), the carboxylic acid will be deprotonated and move into the aqueous layer as a carboxylate salt. The neutral impurities will remain in the organic layer. You can then acidify the aqueous layer to precipitate your purified carboxylic acid.[3]

  • Probable Cause 2: Inappropriate Solvent System: The solvent or solvent mixture may be too good at dissolving your compound, even at low temperatures.

  • Solution 2: Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but have poor solubility when cold.[4] For a compound like this compound, consider solvent mixtures. For instance, dissolving in a minimal amount of a hot polar solvent like methanol or ethanol and then slowly adding a less polar co-solvent like water or a non-polar solvent like hexane until the solution becomes turbid can induce crystallization upon cooling.

Q2: After recrystallization, my product is still showing significant impurities by HPLC. How can I improve the purity?

A2: If a single recrystallization is insufficient, it indicates that the impurities have similar solubility properties to your desired product in the chosen solvent system.

  • Probable Cause 1: Co-crystallization of Impurities: Isomeric impurities or byproducts with similar functional groups can co-crystallize with your product.

  • Solution 1: Multiple Recrystallizations: A second or even third recrystallization from a different solvent system can be effective. For example, if the first recrystallization was from an ethanol/water mixture, try a toluene/methanol mixture for the second.

  • Probable Cause 2: Thermally Labile Impurities: Some impurities might degrade or react during heating for recrystallization, leading to new impurities.

  • Solution 2: Column Chromatography: If recrystallization fails to yield the desired purity, silica gel column chromatography is a reliable alternative. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. The acidic nature of silica gel is often beneficial for the purification of carboxylic acids.

Q3: My yield is very low after purification. What are the likely causes and how can I mitigate this?

A3: Low recovery is a frustrating but common problem. The key is to identify where the product is being lost during the purification workflow.

  • Probable Cause 1: Incomplete Precipitation/Crystallization: The compound may still be significantly soluble in the mother liquor even after cooling.

  • Solution 1: Optimize Crystallization Conditions: Ensure the solution is cooled slowly to allow for maximum crystal formation. Placing the crystallization flask in an ice bath after it has reached room temperature can further decrease the solubility and improve yield.[5]

  • Probable Cause 2: Product Loss During Transfers: Multiple transfer steps between flasks and filters can lead to mechanical losses.

  • Solution 2: Minimize Transfers: Plan your workflow to minimize the number of times you transfer the material. Rinsing glassware with the mother liquor can help recover some of the adhered product.

  • Probable Cause 3: Inefficient Extraction: During an acid-base extraction, if the pH of the aqueous layer is not sufficiently basic during the extraction or sufficiently acidic during the precipitation, your product will not fully partition into the desired phase.

  • Solution 3: Monitor pH: Use pH paper or a pH meter to ensure the pH is in the correct range at each step of the acid-base extraction. For deprotonating the carboxylic acid, a pH of >8 is recommended. For protonation and precipitation, a pH of <4 is ideal.

III. Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect in a Suzuki-Miyaura synthesis of this compound?

A: The impurity profile can vary depending on the specific reaction conditions, but common impurities from Suzuki-Miyaura couplings include:

  • Homocoupling products: These arise from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Unreacted starting materials: Incomplete reactions will leave residual aryl halide and/or boronic acid.

  • Protodeboronation product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of 3-hydroxybiphenyl.

  • Residual Palladium Catalyst: Although present in small amounts, it is a critical impurity to remove for many applications.

Q: What is the best way to remove residual palladium from my final product?

A: Activated carbon (charcoal) treatment is a common and effective method. After dissolving your crude product, add a small amount of activated carbon and stir or heat briefly. The palladium catalyst will adsorb onto the surface of the carbon, which can then be removed by filtration through a pad of celite.

Q: Can I use reverse-phase chromatography for purification?

A: Yes, reverse-phase HPLC is an excellent analytical tool for assessing the purity of this compound and can also be used for preparative purification. A typical mobile phase would consist of an aqueous acid (like formic acid or trifluoroacetic acid) and an organic modifier like acetonitrile or methanol.[3]

IV. Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove neutral impurities from a crude sample of this compound.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc). Use approximately 10-20 mL of solvent per gram of crude material.

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Add fresh NaHCO₃ solution to the organic layer and repeat the extraction two more times to ensure complete recovery of the carboxylic acid.

  • Acidification: Combine all aqueous extracts and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2-3. A precipitate of the purified this compound should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol provides a starting point for the recrystallization of this compound. The optimal solvent system may require some experimentation.

  • Solvent Selection: Based on solubility data for similar compounds, an ethanol/water or methanol/water system is a good starting point.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol or methanol) until the solid just dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: To the hot, clear solution, add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of the hot primary solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

V. Visualization of Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

Purification_Workflow cluster_purification Purification Strategy Crude Crude Product Analysis Purity Analysis (e.g., HPLC, TLC) Crude->Analysis Pure Pure Product (>98%) Analysis->Pure Purity is sufficient Impure Impure Product Analysis->Impure Purity is insufficient AcidBase Acid-Base Extraction Impure->AcidBase Neutral impurities present Recrystallization Recrystallization Impure->Recrystallization Initial purification attempt AcidBase->Analysis Re-analyze purity AcidBase->Recrystallization Further purification needed Recrystallization->Analysis Re-analyze purity Column Column Chromatography Recrystallization->Column Impurities persist Column->Analysis Re-analyze purity

Caption: Decision tree for selecting a purification strategy.

VI. References

  • SIELC Technologies. (2018, February 16). 4-Hydroxy(1,1'-biphenyl)-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Recrystallization and Crystallization. Retrieved from --INVALID-LINK--

  • Biosynth. 3'-Hydroxy-biphenyl-4-carboxylic acid. Retrieved from --INVALID-LINK--

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. --INVALID-LINK--

  • Asian Publication Corporation. (2015). Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine. Asian Journal of Chemistry, 27(11), 4151-4156.

  • BenchChem. This compound. Retrieved from --INVALID-LINK--

  • Reyes, G., et al. (2025). Journal of Chromatography B.

  • NIH. 4′-Hydroxybiphenyl-4-carboxylic acid. PMC. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 3'-Hydroxybiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3'-Hydroxybiphenyl-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.

Section 1: The Primary Synthesis Route - Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is the industry standard for constructing the C-C bond in biaryl compounds like this compound.[1][2] The reaction couples an organoboron reagent with an organic halide.[1] For our target molecule, the most common coupling partners are (3-hydroxyphenyl)boronic acid and a 4-halobenzoic acid (or its ester), typically 4-bromobenzoic acid or 4-iodobenzoic acid.

The success of this reaction hinges on the careful orchestration of several key components: a palladium catalyst, a ligand, a base, and a suitable solvent system.[3] Understanding the role of each is the first step to mastering the synthesis.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) species. A simplified representation is crucial for diagnostics.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition) pd0->oa_complex Oxidative Addition (Ar¹-X) tm_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation) oa_complex->tm_complex Transmetalation (Ar²-B(OH)₂ + Base) re_product Ar¹-Ar² (Product) tm_complex->re_product Reductive Elimination re_product->pd0 Catalyst Regeneration start Ar¹-X boronic Ar²-B(OH)₂ + Base

Caption: The Suzuki-Miyaura Catalytic Cycle.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered during the synthesis of this compound.

Problem Area: Low or No Product Yield

Q1: My reaction shows no conversion of starting materials. What are the most likely causes?

A1: A complete lack of conversion typically points to a fundamental failure in one of the core components of the catalytic cycle.

  • Inactive Catalyst: The most common culprit is an inactive catalyst. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced to Pd(0) in situ.[3] This reduction can fail if other reagents are impure or if the system is not properly deoxygenated. Phosphine ligands are also susceptible to oxidation.[4]

    • Actionable Advice:

      • Ensure an Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive.[4] Your reaction vessel must be thoroughly purged of air. A common method is to seal the flask, evacuate it under vacuum, and backfill with an inert gas like argon or nitrogen. Repeat this cycle at least three times.[5]

      • Use High-Purity Reagents: Use fresh, high-purity catalyst and ligands. Store them correctly under an inert atmosphere.

      • Degas Your Solvent: Solvents can dissolve significant amounts of oxygen. Degas your solvent by sparging with an inert gas for 15-30 minutes before adding it to the reaction flask.[5]

  • Incorrect or Inactive Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[6][7] Computational studies suggest the mechanism often starts with the reaction between the base and the boronic acid to form a more nucleophilic boronate species.[7][8]

    • Actionable Advice:

      • Check Base Compatibility: Strong bases like NaOH or KOH are effective, but weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred to avoid side reactions with sensitive functional groups.[4][9] Ensure the base is anhydrous if using an organic solvent system, as excess water can promote unwanted side reactions.

      • Verify Base Quality: Use a freshly opened or properly stored base. Some bases can be hygroscopic and lose activity.

Q2: My yield is very low, but I see some product formation. How can I optimize it?

A2: Low yield with some product formation suggests the reaction is working but is inefficient or plagued by side reactions. Optimization requires a systematic approach.[10][11]

  • Sub-Optimal Reaction Conditions: Temperature and reaction time are critical.

    • Actionable Advice: Most Suzuki couplings for biaryl synthesis run well between 80-100 °C.[4] If your yield is low, consider incrementally increasing the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.

  • Side Reactions: Several side reactions can compete with your desired coupling, consuming starting materials and reducing yield.

    • Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom. This is a major side reaction, particularly for electron-deficient boronic acids.[3][4]

    • Homocoupling: Two molecules of the boronic acid couple to form a symmetric biaryl (in this case, 3,3'-dihydroxybiphenyl). This is often promoted by the presence of oxygen.[3][5]

    • Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom (forming benzoic acid).[3][12]

Troubleshooting_Low_Yield start Low Yield Observed check_conversion TLC/LC-MS Analysis: Significant Starting Material Remaining? start->check_conversion catalyst_issue Potential Catalyst Inactivation or Sub-optimal Conditions check_conversion->catalyst_issue Yes side_reaction_issue Potential Side Reactions or Workup Loss check_conversion->side_reaction_issue No yes_sm YES no_sm NO action1 1. Verify Inert Atmosphere 2. Check Catalyst/Ligand Quality 3. Increase Temperature/Time catalyst_issue->action1 action2 1. Check for Homocoupling &   Protodeboronation Products 2. Optimize Base/Solvent 3. Review Purification Strategy side_reaction_issue->action2 Experimental_Workflow prep 1. Reagent Preparation setup 2. Reaction Setup (Under Inert Gas) prep->setup reaction 3. Heating & Monitoring (80-100°C, TLC) setup->reaction workup 4. Quench & Acid/Base Extraction reaction->workup purify 5. Purification (Recrystallization) workup->purify analyze 6. Analysis (NMR, MS, mp) purify->analyze

References

Technical Support Center: Synthesis of 3'-Hydroxybiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Hydroxybiphenyl-4-carboxylic acid. This valuable biphenyl scaffold is a key building block in medicinal chemistry and materials science. This guide provides in-de[1][2]pth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during its synthesis, with a primary focus on the widely used Suzuki-Miyaura cross-coupling reaction.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the primary side reactions?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed [3]reaction typically involves the coupling of a boronic acid or its ester derivative with an aryl halide. For this specific target [3][4]molecule, the reaction would couple (3-hydroxyphenyl)boronic acid with a 4-halobenzoic acid derivative (e.g., 4-bromobenzoic acid).

The primary side reactions that diminish yield and complicate purification are:

  • Homocoupling of the boronic acid: This reaction leads to the formation of a symmetric biaryl byproduct, in this case, 3,3'-dihydroxybiphenyl. This is a significant iss[5]ue as it consumes the boronic acid reagent.

  • **Protodeboronation:[5] This is the undesired cleavage of the carbon-boron bond of the boronic acid, which is replaced by a carbon-hydrogen bond, resulting in the formation of phenol.

  • Dehalogenation: T[6][7]he aryl halide starting material can undergo reduction, replacing the halogen with a hydrogen atom to form benzoic acid.

Q2: What are the main [8]drivers of boronic acid homocoupling in my Suzuki reaction?

A2: The two principal causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.

  • Oxygen-Mediated Ho[5]mocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote the homocoupling of the boronic acid. Rigorous exclusion of oxy[5][9]gen is crucial to suppress this side reaction.

  • Palladium(II)-Media[10]ted Homocoupling: When using a Pd(II) salt like Pd(OAc)₂ as a catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product. This is particularly prob[5]lematic at the beginning of the reaction.

Q3: My yield is low, and I'm isolating a significant amount of phenol. What is causing this, and how can I prevent it?

A3: The formation of phenol points to protodeboronation, a common side reaction where the boronic acid is converted back to its corresponding arene. This reaction is highly d[6][8]ependent on the substrate and reaction conditions. Key factors that influenc[6][7]e the rate of protodeboronation include:

  • pH: The pH of the reaction is a critical factor.

  • Base: The choice [7]and concentration of the base are crucial. While necessary for the Suzuki coupling, bases can also catalyze protodeboronation.

  • Temperature: High[7][11][12]er reaction temperatures can accelerate both the desired coupling and the undesired protodeboronation.

  • Water: The presen[7]ce of water, often used as a co-solvent, can serve as the proton source for this side reaction.

To mitigate protodeboron[7]ation, consider using boronic esters (e.g., pinacol esters) which are generally more stable. Additionally, optimizing [12][13]the base and temperature can significantly reduce this unwanted pathway.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Action(s)
Low to no conversion of starting materials 1. Inactive catalyst.1a. Ensure the use of a high-quality palladium catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. 1b. Consider using a pre-activated Pd(0) catalyst.
2. Inefficient transmetalation.2a. The choice of base is critical for the formation of the reactive boronate species. Switch to a stronger base[14] like K₃PO₄ or Cs₂CO₃ if using a weaker one. 2b. Ensure adequate solubility of the base.
3. Poor quality of reagents.3a. Use freshly purchased or purified aryl halide and boronic acid. 3b. Ensure solvents are anhydrous and properly degassed.
Significant formation of homocoupled byproduct (3,3'-dihydroxybiphenyl) 1. Presence of dissolved oxygen.1a. Rigorously degas the solvent and reaction mixture by sparging with an inert gas (nitrogen or argon) for at least 30 minutes. 1b. For complete oxy[9][10]gen removal, perform three to five freeze-pump-thaw cycles.
2. Use of a Pd(II) [5]precatalyst.2. Consider using a Pd(0) catalyst source to minimize direct reaction with the boronic acid.
3. Suboptimal choice of ligand.3. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the desired cross-coupling over homocoupling.
High levels of prot[5]odeboronation (phenol formation) 1. Inappropriate base.1. Strong bases can accelerate protodeboronation. Consider switching to a w[7]eaker base like K₂CO₃ or exploring fluoride-based bases like CsF.
2. High reaction temperature.2. Lower the reaction temperature and monitor the reaction progress over a longer period.
3. Unstable boronic acid.3. Convert the (3-hydroxyphenyl)boronic acid to a more stable boronate ester (e.g., MIDA boronate or pinacol boronate) to facilitate a slow release of the boronic acid during the reaction.
Formation of dehalo[6]genated byproduct (benzoic acid) 1. Presence of a hydride source.1. Certain bases or solvents (e.g., alcohols) can act as hydride sources. Ensure the use of high-pu[8]rity, anhydrous solvents.
2. Inefficient reductive elimination.2. The choice of ligand can influence the rate of reductive elimination. Experiment with different phosphine ligands to favor the desired C-C bond formation.
Difficult purification of the final product 1. Co-elution of byproducts.1. The structural similarity of byproducts can make chromatographic separation challenging. Optimize the reaction to [5]minimize byproduct formation.
2. Presence of residual palladium.2. Use a palladium scavenger (e.g., activated carbon, silica-based scavengers) during workup to remove residual catalyst.
3. Acid/base purification.3. Utilize the carboxylic acid functionality for purification. Dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove non-acidic impurities, and then acidify the aqueous layer to precipitate the purified product.

III. Experimental [15]Protocols & Methodologies

Protocol 1: Minimizing Homocoupling and Protodeboronation in Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of this compound, with specific steps to mitigate common side reactions.

Reagents & Equipment:

  • 4-Bromobenzoic acid

  • (3-Hydroxyphenyl)boronic acid or its pinacol ester

  • Pd(PPh₃)₄ (or other suitable Pd(0) catalyst)

  • K₃PO₄ (anhydrous)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask and inert gas line (N₂ or Ar)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.0 equiv.), (3-hydroxyphenyl)boronic acid pinacol ester (1.2 equiv.), and K₃PO₄ (3.0 equiv.).

  • Degassing: Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via cannula or syringe.

  • Final Degassing: Sparge the reaction mixture with inert gas for a further 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup & Purification: Upon completion, cool the reaction to room temperature, quench with aqueous HCl (1M), and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

IV. Visualizations

[15]#### Diagram 1: Key Reaction Pathways in the Synthesis of this compound

G cluster_0 Starting Materials cluster_1 Desired Reaction cluster_2 Side Reactions A 4-Bromobenzoic Acid C This compound A->C Suzuki Coupling F Dehalogenation (Benzoic Acid) A->F Hydride Source B (3-Hydroxyphenyl)boronic Acid B->C Suzuki Coupling D Homocoupling (3,3'-Dihydroxybiphenyl) B->D O₂, Pd(II) E Protodeboronation (Phenol) B->E H₂O, Base, Temp

Caption: Competing reaction pathways in the synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of Desired Product check_byproducts Analyze Crude Mixture (LC-MS, NMR) Identify Major Byproducts start->check_byproducts homocoupling High Homocoupling? check_byproducts->homocoupling Byproducts Present no_reaction Mainly Starting Material? check_byproducts->no_reaction No Byproducts protodeboronation High Protodeboronation? homocoupling->protodeboronation No solve_homocoupling Improve Degassing Use Pd(0) Catalyst Change Ligand homocoupling->solve_homocoupling Yes dehalogenation High Dehalogenation? protodeboronation->dehalogenation No solve_proto Use Boronate Ester Weaker Base Lower Temperature protodeboronation->solve_proto Yes dehalogenation->no_reaction No solve_dehalo Use Anhydrous Solvent Re-evaluate Base dehalogenation->solve_dehalo Yes solve_no_reaction Check Catalyst Activity Optimize Base/Solvent Verify Reagent Purity no_reaction->solve_no_reaction Yes end Re-run Optimized Reaction solve_homocoupling->end solve_proto->end solve_dehalo->end solve_no_reaction->end

Caption: A decision tree for troubleshooting low yields.

V. References

  • Protodeboronation. In: Wikipedia. Accessed January 2, 2026. --INVALID-LINK--

  • BenchChem Technical Support Team. Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. BenchChem. Published December 2025.

  • BenchChem Technical Support Team. Technical Support Center: Protodeboronation in Suzuki Reactions. BenchChem.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024. --INVALID-LINK--

  • Goudedranche S, Lebeuf R, Grimaud L, Jutand A. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules. 2022;27(21):7598. doi:10.3390/molecules27217598

  • St-Onge M, Vaperis E, Schoenebeck F. Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. 2024. doi:10.26434/chemrxiv-2024-h7v2w

  • Miller KJ, Abu-Ali H, Cudmore D, et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. 2007;11(3):436-440. doi:10.1021/op0602418

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--

  • How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Published November 2, 2018. --INVALID-LINK--

  • Thomas SP, Aggarwal VK. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 2013;42(22):9171. doi:10.1039/c3cs60197h

  • Goudedranche S, Lebeuf R, Grimaud L, Jutand A. Copper-Catalyzed Homocoupling of Boronic Acids: A focus on B-to-Cu and Cu-to-Cu Transmetalations. Preprints.org. 2022. doi:10.20944/preprints202210.0090.v1

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Published September 7, 2024. --INVALID-LINK--

  • Hydrolysis Grignard Reactions and Reduction. Bartleby.com. --INVALID-LINK--

  • Weiss HM. Side Reactions in a Grignard Synthesis. Journal of Chemical Education. 2000;77(8):1033. doi:10.1021/ed077p1033

  • This compound|CAS 220950-35-6. Benchchem. --INVALID-LINK--

  • Grignard Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Ashenhurst J. All About The Reactions of Grignard Reagents. Master Organic Chemistry. Published December 10, 2015. --INVALID-LINK--

  • What is the role of halides in the reactivity of Grignard reagent? Quora. Published August 17, 2018. --INVALID-LINK--

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Published March 22, 2025. --INVALID-LINK--

  • Suzuki reaction. In: Wikipedia. Accessed January 2, 2026. --INVALID-LINK--

  • Clark J. grignard reagents. Chemguide. --INVALID-LINK--

  • 3'-Hydroxy-biphenyl-4-carboxylic acid | 220950-35-6. Biosynth. --INVALID-LINK--

  • Martin R, Buchwald SL. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. 2014;16(7):1924-1927. doi:10.1021/ol500431q

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. --INVALID-LINK--

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Published July 23, 2017. --INVALID-LINK--

  • Grignard reagent. In: Wikipedia. Accessed January 2, 2026. --INVALID-LINK--

  • Thomas AA, Wang H, Zahrt AF, et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. 2018;140(43):14299-14310. doi:10.1021/jacs.8b08721

  • Netherton MR, Fu GC. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Angewandte Chemie International Edition. 2002;41(20):3910-3912. doi:10.1002/1521-3773(20021018)41:20<3910::AID-ANIE3910>3.0.CO;2-B

  • BenchChem Technical Support Team. Technical Support Center: Grignard Reactions with Aryl Halides. BenchChem.

  • Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid. US4755617A.

  • Mummadi M, Guntuku G, Thatikonda S, Godugu C, Yellu NR. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. 2025;9(3):278-290. doi:10.48309/ajgc.2025.467813.1491

  • Wang Y, Li J, Liu Z. Synthesis of 4′-hydroxy-4-biphenylcarboxylic acid. J Chem Ind Eng. 2008;26(1):162-165.

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. --INVALID-LINK--

  • Process for the preparation of 4'-hydroxybiphenyl-4-carboxylic acid. EP0240362B1.

  • 4′-Hydroxy-4-biphenylcarboxylic acid 99%. Sigma-Aldrich. --INVALID-LINK--

References

degradation pathways of 3'-Hydroxybiphenyl-4-carboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 3'-Hydroxybiphenyl-4-carboxylic acid. This molecule, featuring a hydroxylated biphenyl core and a carboxylic acid group, presents a unique combination of functional groups that influence its environmental fate and metabolic stability. Understanding its degradation is critical for environmental risk assessment, drug metabolism studies, and the development of robust pharmaceutical formulations.

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols. It is designed to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected initial steps in the microbial degradation of this compound?

A1: The microbial degradation of biphenyl compounds is well-documented and typically initiated by dioxygenase enzymes.[1] For this compound, the degradation is expected to begin with an enzymatic attack on one of the aromatic rings. Given the existing hydroxyl group, two primary initial pathways are plausible:

  • Dioxygenation of the Carboxylated Ring: A biphenyl dioxygenase could attack the 2,3- or 5,6-positions of the carboxylated ring, forming a cis-dihydrodiol. This is a classic step in the "upper" biphenyl degradation pathway.[1][2]

  • Dioxygenation of the Hydroxylated Ring: The hydroxylated ring may also be targeted. Fungi, in particular, are known to perform hydroxylation and secondary hydroxylation on biphenyl rings, leading to di- and trihydroxylated intermediates.[3][4]

The presence and position of the existing substituents (-OH and -COOH) will strongly influence the regioselectivity of the enzymatic attack.

Q2: What are the likely intermediate and final degradation products from microbial action?

A2: Following the initial dioxygenation and subsequent dehydrogenation to form a catechol-like dihydroxylated intermediate, the pathway typically proceeds via ring cleavage.[5]

  • meta-Cleavage: The most common route for dihydroxylated biphenyls involves extradiol (meta) cleavage of the catechol intermediate. This ring-opening reaction is catalyzed by enzymes like 2,3-dihydroxybiphenyl 1,2-dioxygenase.[6]

  • Intermediate Products: This cleavage generates a yellow-colored semi-aldehyde, which is then further metabolized. For biphenyl, this leads to the formation of benzoate and 2-hydroxypenta-2,4-dienoate.[1] For this compound, analogous intermediates would be expected, such as hydroxylated benzoic acid derivatives. Fungal metabolism can also lead to the formation of lactones like 4-phenyl-2-pyrone-6-carboxylic acid.[3][4]

  • Final Products: The ultimate fate of these intermediates is mineralization. The simpler organic acids produced are funneled into central metabolic pathways, such as the citrate cycle, where they are converted to carbon dioxide and water.[6]

Q3: What are the primary abiotic degradation pathways for this compound under experimental conditions?

A3: Abiotic degradation, or degradation without biological influence, is primarily driven by hydrolysis, oxidation, and photolysis.[7]

  • Hydrolysis: Due to the stability of the biphenyl C-C bond and the ether linkage (if it were present), direct hydrolysis of the core structure is unlikely under typical environmental pH ranges (5-9).[8] However, extreme pH conditions (acidic or basic) combined with elevated temperatures, as used in forced degradation studies, could potentially induce reactions, though these may not be environmentally relevant.[9]

  • Oxidation: The hydroxyl group on the biphenyl ring makes the molecule susceptible to oxidation. In experimental settings, this is often tested using agents like hydrogen peroxide (H₂O₂).[10] In the environment, reactions with hydroxyl radicals (•OH) can lead to further hydroxylation or ring cleavage.[5][11]

  • Photolysis: The aromatic rings in this compound act as chromophores, allowing the molecule to absorb UV light. This can lead to photodegradation.[12] The primary mechanisms involve reaction with photochemically generated hydroxyl radicals or direct photolysis, leading to hydroxylation, dechlorination (if applicable), and cleavage of the C-C bridge bond.[8][11]

Q4: Which microorganisms are known to degrade hydroxylated biphenyls?

A4: A wide range of bacteria and fungi have demonstrated the ability to transform biphenyl and its derivatives. While specific studies on this compound are scarce, knowledge from related compounds is highly applicable.

  • Bacteria: Genera such as Pseudomonas, Rhodococcus, Burkholderia, and Comamonas are well-known for their ability to degrade biphenyls and PCBs through the biphenyl dioxygenase pathway.[2][5][13]

  • Fungi: Ligninolytic fungi (white-rot fungi) like Pleurotus ostreatus and Irpex lacteus are particularly effective at degrading complex aromatic compounds, including hydroxylated PCBs.[13][14] They utilize extracellular enzymes like laccases and manganese peroxidases.[14] Other filamentous fungi, such as Paecilomyces lilacinus and Cunninghamella elegans, have also been shown to hydroxylate and cleave the biphenyl structure.[3][15]

Troubleshooting & Experimental Optimization Guide

This section addresses common issues encountered during the study of this compound degradation.

Problem 1: No significant degradation of the parent compound is observed.

Potential Cause Troubleshooting & Optimization Steps Scientific Rationale
Microbial Inactivity 1. Confirm Viability: Check the viability of your microbial culture using plating or microscopy. 2. Induce Enzymes: Pre-grow the culture in the presence of a structurally similar, more easily degradable compound (e.g., biphenyl) to induce the necessary catabolic enzymes.[3] 3. Optimize Conditions: Verify that pH, temperature, and aeration are optimal for your chosen microbial strain.The degradation pathway enzymes (e.g., biphenyl dioxygenase) are often inducible. Without the proper stimulus, the genes may not be expressed, and no degradation will occur.
Compound Recalcitrance 1. Increase Incubation Time: Extend the experimental duration. Some compounds are degraded slowly. 2. Use a Microbial Consortium: A mixed culture from a contaminated site may contain multiple species that can act synergistically to degrade the compound.A single organism may only perform the initial steps, leading to the accumulation of an intermediate that is toxic or non-metabolizable. Another organism in a consortium may be able to degrade that intermediate.
Method Not Stability-Indicating 1. Validate Analytical Method: Your analytical method (e.g., HPLC) may not be separating the parent compound from its degradation products.[16] 2. Use Mass Spectrometry: Couple your LC to a mass spectrometer (LC-MS) to confirm the identity of the peak and check for co-eluting degradants with different mass-to-charge ratios.[17]A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.
Abiotic Conditions Too Mild 1. Increase Stressor Concentration: For forced degradation, incrementally increase the concentration of acid, base, or oxidant, or the intensity/duration of light exposure.[9][10] 2. Increase Temperature: For thermal and hydrolytic studies, raise the temperature in controlled steps (e.g., 60°C, 80°C).Degradation kinetics are often dependent on the concentration of reactants and temperature (Arrhenius equation). Insufficient energy or stress may not overcome the activation energy of the degradation reaction.

Problem 2: Unidentified peaks appear in the chromatogram/mass spectrum.

Potential Cause Troubleshooting & Optimization Steps Scientific Rationale
Contamination 1. Run Blanks: Analyze all blanks (solvent blank, media blank, sterile control).[18] 2. Check Glassware/Solvents: Ensure all materials are scrupulously clean and solvents are of high purity.Contaminants from media, solvents, or lab equipment (e.g., plasticizers) can appear as unknown peaks, confounding the identification of true degradation products.
Novel Degradation Products 1. High-Resolution MS: Use high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) to obtain an accurate mass and predict the elemental composition of the unknown peak. 2. Tandem MS (MS/MS): Fragment the unknown ion to obtain structural information.[16] Compare the fragmentation pattern to that of the parent compound to identify shared structural motifs. 3. Consult Literature: Search for known metabolites of similar compounds to see if the observed mass corresponds to a plausible intermediate.[3][4]The degradation of a novel compound can lead to previously uncharacterized intermediates. A systematic analytical approach is required for structural elucidation.

Problem 3: Poor chromatographic resolution or peak shape.

Potential Cause Troubleshooting & Optimization Steps Scientific Rationale
Inappropriate Mobile Phase 1. Adjust pH: The carboxylic acid and phenolic hydroxyl groups are ionizable. Adjust the mobile phase pH with a buffer (e.g., formic acid, ammonium acetate) to ensure a consistent ionization state. A pH of ~2.5-3.0 will keep the carboxylic acid protonated, improving retention on a C18 column.[16] 2. Optimize Gradient: Develop a gradient elution method, starting with a higher aqueous percentage and ramping up the organic solvent (acetonitrile or methanol), to resolve compounds with different polarities.[19]The retention of ionizable compounds on reverse-phase columns is highly dependent on pH. Poor peak shape (e.g., tailing) often results from mixed ionic states during chromatography.
Column Overload/Degradation 1. Dilute Sample: Inject a more dilute sample. 2. Use a Guard Column: Protect the analytical column from strongly adsorbing matrix components. 3. Flush Column: If performance degrades, flush the column with a strong solvent series.[18]Injecting too much sample or complex biological matrix can overload the stationary phase, leading to broad, asymmetric peaks.

Visualized Pathways and Workflows

Hypothetical Microbial Degradation Pathway

The following diagram illustrates a plausible microbial degradation pathway for this compound, starting with dioxygenase-mediated ring cleavage.

G Figure 1: Hypothetical Microbial Degradation Pathway A This compound B Dihydroxylated Intermediate (e.g., 2,3-dihydroxy derivative) A->B Biphenyl Dioxygenase C meta-Ring Cleavage Product (Yellow Semialdehyde) B->C Extradiol Dioxygenase D Hydrolyzed Ring Fission Products (e.g., Hydroxylated Benzoate) C->D Hydrolase E Central Metabolism (TCA Cycle) D->E Further Metabolism F CO2 + H2O + Biomass E->F

Caption: A plausible microbial degradation route for this compound.

General Experimental Workflow for Degradation Studies

This workflow provides a high-level overview of the steps involved in a typical degradation experiment, from setup to final analysis.

G Figure 2: General Experimental Workflow cluster_setup 1. Experimental Setup cluster_sampling 2. Sampling & Quenching cluster_prep 3. Sample Preparation cluster_analysis 4. Analysis & Interpretation A Prepare Media & Test Compound Stock B Inoculate (Biotic) or Add Stressor (Abiotic) A->B C Incubate Under Controlled Conditions B->C D Collect Samples at Time Points (t=0, t=x...) C->D E Quench Reaction (e.g., Acetonitrile, Acid) D->E F Centrifuge to Remove Biomass/Particulates E->F G Filter Supernatant (0.22 µm) F->G H LC-MS / GC-MS Analysis G->H I Quantify Parent Compound & Identify Products H->I J Determine Degradation Kinetics & Pathway I->J

Caption: A standard workflow for conducting degradation studies.

Detailed Experimental Protocols

Protocol 1: Microbial Degradation Screening

This protocol is designed as a self-validating system to confirm that observed degradation is due to microbial activity on the target compound.

  • Preparation:

    • Prepare a suitable liquid growth medium (e.g., Mineral Salts Medium) and dispense it into sterile flasks.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a high concentration (e.g., 10 mg/mL).

  • Experimental Setup (in triplicate):

    • Test Flasks: Add the test compound stock to achieve the desired final concentration (e.g., 50 mg/L). Inoculate with your microbial culture (e.g., 5% v/v of a pre-grown culture).

    • Sterile Control: Add the test compound stock. Do not inoculate. This control accounts for any abiotic degradation under the incubation conditions.

    • No-Substrate Control: Do not add the test compound stock. Inoculate with the microbial culture. This control monitors the health of the culture and checks for any interfering compounds produced by the microbes themselves.

  • Incubation:

    • Incubate all flasks on an orbital shaker (e.g., 150 rpm) at the optimal temperature for the microorganism (e.g., 30°C) in the dark to prevent photolysis.

  • Sampling:

    • At designated time points (e.g., 0, 24, 48, 96 hours), aseptically remove an aliquot (e.g., 1 mL) from each flask.

  • Sample Processing:

    • Immediately quench microbial activity by adding an equal volume of acetonitrile.

    • Vortex vigorously and centrifuge at >10,000 x g for 10 minutes to pellet cells and proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Forced Degradation Study (Hydrolysis)

This protocol follows general guidelines for stress testing of drug substances.[10][17]

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of purified water.

  • Incubation:

    • Place all solutions in a water bath set to 60°C. Keep a parallel set of samples at room temperature as a control.

  • Sampling and Neutralization:

    • After a set time (e.g., 4 hours), take an aliquot of the stressed samples.

    • Crucially, neutralize the acid and base samples before analysis to prevent damage to the HPLC column. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl.

    • Dilute with mobile phase to a suitable concentration for injection.

Data Interpretation: Potential Degradation Products

The following table lists plausible degradation products and their expected mass-to-charge ratios ([M-H]⁻ in negative ion mode ESI-MS) to aid in identification. The parent compound, C₁₃H₁₀O₃, has a monoisotopic mass of 214.06 g/mol .

Proposed Modification Plausible Structure Formula Expected [M-H]⁻ m/z Rationale
Parent Compound This compoundC₁₃H₁₀O₃213.0557Starting material.
Hydroxylation Dihydroxybiphenyl-carboxylic acidC₁₃H₁₀O₄229.0506Addition of one oxygen atom via microbial or chemical oxidation.[3]
Dihydroxylation Trihydroxybiphenyl-carboxylic acidC₁₃H₁₀O₅245.0455Addition of two oxygen atoms.[4]
Ring Cleavage Product e.g., Hydroxylated phenyl-pyrone-carboxylic acid analogC₁₃H₁₀O₅245.0455meta-cleavage followed by lactonization, a known fungal pathway.[3]
Decarboxylation 3-HydroxybiphenylC₁₂H₁₀O169.0659Loss of CO₂ (44 Da), possible under harsh thermal or photolytic conditions.[20]

References

troubleshooting low solubility issues of 3'-Hydroxybiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3'-Hydroxybiphenyl-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. Here, we provide in-depth, scientifically grounded troubleshooting strategies and detailed protocols to ensure the successful use of this compound in your research.

Understanding the Molecule: The Root of Solubility Challenges

This compound possesses a rigid biphenyl core, which contributes to high crystal lattice energy, making it inherently difficult to solvate. Furthermore, the presence of both a weakly acidic phenolic hydroxyl group and a more acidic carboxylic acid group means its ionization state—and therefore its aqueous solubility—is highly dependent on pH.[1][2][3] This dual acidic nature is a critical factor in developing effective solubilization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm struggling with the very low aqueous solubility of this compound at neutral pH. What is the first and most critical step to improve this?

Answer: The most impactful initial step is to adjust the pH of your aqueous medium. The solubility of this compound is profoundly influenced by its ionization state, which is dictated by the pH of the solution and the pKa of its acidic functional groups.

Causality Explained: this compound has two ionizable protons: one on the carboxylic acid and one on the phenolic hydroxyl group.

  • Carboxylic Acid Group (estimated pKa ~4-5): This group is significantly more acidic than the phenolic group.[2][3] At a pH above its pKa, the carboxylic acid will deprotonate to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions. For a structurally similar compound, 4-biphenylcarboxylic acid, a pKa of 5.66 has been reported in a mixed solvent system, suggesting the pKa in water will be in the mid-single digits.[4]

  • Phenolic Hydroxyl Group (estimated pKa ~9-10): Phenols are much weaker acids than carboxylic acids.[1] To deprotonate the hydroxyl group and further increase solubility, a much higher pH is required.

Therefore, by raising the pH of your solution to a value at least 1-2 units above the pKa of the carboxylic acid (e.g., pH 7 or higher), you will convert the compound to its more soluble salt form.

Below is a diagram illustrating the pH-dependent ionization and its effect on solubility.

G cluster_low_ph Low pH (e.g., < 4) cluster_mid_ph Mid pH (e.g., 6-8) cluster_high_ph High pH (e.g., > 10) Low_pH Predominantly Neutral Form (Low Aqueous Solubility) Mid_pH Carboxylate Form (Increased Aqueous Solubility) Low_pH->Mid_pH Increase pH > pKa1 High_pH Carboxylate and Phenolate Form (Highest Aqueous Solubility) Mid_pH->High_pH Increase pH > pKa2

Caption: pH-dependent ionization states of this compound.

Q2: I have adjusted the pH, but the solubility is still insufficient for my needs. What are my next options?

Answer: If pH adjustment alone is not sufficient, the next logical step is to employ a co-solvent system. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can significantly increase the solubility of hydrophobic compounds.[5][6]

Causality Explained: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for a non-polar compound like this compound.[6] They disrupt the hydrogen-bonding network of water, creating "pockets" that can accommodate the hydrophobic biphenyl structure.

Recommended Co-solvents and Considerations:

Co-solventTypical Starting Concentration (v/v)Key Considerations
DMSO (Dimethyl Sulfoxide) 1-10%A very strong, aprotic polar solvent. Generally biocompatible at low concentrations for in vitro assays. Be aware of potential compound degradation during long-term storage in DMSO.[7][8]
Ethanol 5-20%A protic solvent that is widely used and less toxic than DMSO. Its effectiveness is highly dependent on the solute's hydrophobicity.[9]
Propylene Glycol (PG) 5-20%A common excipient in pharmaceutical formulations, known for its low toxicity.
Polyethylene Glycol 400 (PEG 400) 10-30%Often used in preclinical formulations to enhance solubility.

Experimental Workflow for Co-solvent Screening:

G A Prepare Stock Solution in 100% Co-solvent (e.g., DMSO) B Prepare Serial Dilutions of Stock in Co-solvent A->B Step 1 C Add Dilutions to Aqueous Buffer (Fixed pH, e.g., 7.4) B->C Step 2 D Equilibrate (e.g., 2h at 25°C) with shaking C->D Step 3 E Measure Solubility (e.g., Nephelometry or Filter & Quantify) D->E Step 4

Caption: Workflow for kinetic solubility assessment with co-solvents.

Q3: My compound is precipitating out of my stock solution in DMSO. What should I do?

Answer: Precipitation from a DMSO stock solution is indicative of either exceeding the compound's solubility limit in DMSO or instability of the solution over time.

Troubleshooting Steps:

  • Determine DMSO Solubility: First, confirm the solubility limit in 100% DMSO. While many organic compounds are highly soluble in DMSO, there is a limit.[10] You may need to prepare a more dilute stock solution.

  • Gentle Warming and Sonication: For compounds that are slow to dissolve, gentle warming (e.g., to 30-40°C) and sonication can be effective.[11] Avoid excessive heat, which could degrade the compound.

  • Check for Compound Hydration: If your compound has absorbed atmospheric moisture, it can reduce its solubility in organic solvents. Ensure the compound is stored in a desiccator.

  • Consider an Alternative Stock Solvent: While less common for initial screening, solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can sometimes offer higher solubility for certain compounds. However, their compatibility with your experimental system must be verified. For structurally related biphenyl dicarboxylic acids, DMF has been used, sometimes requiring heat to achieve dissolution.[11]

Q4: How do I experimentally measure the solubility of my compound?

Answer: There are two primary methods for solubility measurement: thermodynamic (equilibrium) solubility and kinetic solubility. The choice depends on the stage of your research.

Thermodynamic (Equilibrium) Solubility - The "Gold Standard" This method measures the true solubility of a compound at equilibrium and is crucial for pre-formulation and lead optimization.[12][13] The shake-flask method is the most common approach.[12][13][14]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of solid this compound to a known volume of your chosen solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid is essential.[12]

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a 0.22 µm or 0.45 µm filter that does not bind the compound.

  • Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV. Create a standard curve with known concentrations of the compound to accurately determine its concentration in the saturated solution.

Kinetic Solubility - High-Throughput Screening This method is used in early drug discovery to quickly assess the solubility of many compounds.[15][16] It measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer.[5][15]

Protocol: Kinetic Solubility Assay (Nephelometry)

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate: In a microtiter plate, add a small volume of the DMSO stock solution to your aqueous buffer.

  • Incubation: Mix and incubate the plate, typically for 1-2 hours at a controlled temperature.

  • Detection: Measure the light scattering using a nephelometer. The point at which light scattering increases significantly above the background indicates precipitation and the kinetic solubility limit.[15]

Advanced Strategies for Persistent Solubility Issues

For particularly challenging cases, more advanced formulation strategies may be necessary, especially in the context of drug development. These include:

  • Solid Dispersions: Dispersing the compound in a polymer matrix at the molecular level can prevent crystallization and enhance dissolution.[17]

  • Particle Size Reduction: Decreasing the particle size (micronization or nanosuspension) increases the surface area available for dissolution, which can improve the dissolution rate.[18]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, effectively encapsulating the non-polar portion of the molecule in a hydrophilic shell, thereby increasing aqueous solubility.

These advanced methods typically require specialized equipment and formulation expertise.

References

Technical Support Center: Scaling Up the Synthesis of 3'-Hydroxybiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3'-Hydroxybiphenyl-4-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling this synthesis from the lab bench to pilot or manufacturing scale. Our focus is on anticipating and resolving common challenges through a combination of mechanistic understanding and field-proven methodologies. The primary route discussed is the Suzuki-Miyaura cross-coupling, a powerful and widely-used method for C-C bond formation.[1][2]

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the scale-up of the Suzuki-Miyaura coupling for producing this compound.

Reaction Kinetics & Completion

Q1: My reaction is stalling or showing incomplete conversion at a larger scale, even though it worked perfectly in the lab. What are the likely causes?

A1: This is a classic scale-up challenge stemming from differences in physical parameters between small flasks and large reactors. The primary culprits are often insufficient mixing and inadequate heat transfer.

  • Mixing and Mass Transfer: In a large reactor, achieving uniform mixing is difficult. The reaction involves multiple phases (e.g., aqueous base, organic solvent, solid catalyst), and poor agitation can lead to localized "hot spots" or areas where reactants are not in sufficient contact, effectively slowing or stalling the reaction.

  • Heat Transfer: Large volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. An exothermic reaction that was easily managed in the lab could lead to an uncontrolled temperature increase at scale, causing solvent boiling or degradation of sensitive reagents like the boronic acid. Conversely, maintaining a consistent reflux temperature might require significantly more energy input.[3] At high altitudes, the lower atmospheric pressure reduces solvent boiling points, which may necessitate using a pressurized reactor to achieve the optimal reaction temperature.[3]

  • Catalyst Activity: The palladium catalyst is sensitive to oxygen.[3] Ingress of air is more likely in larger, more complex reactor setups with multiple ports and longer reaction times, leading to catalyst deactivation.

Q2: I'm observing a significant amount of homocoupling byproducts (e.g., 4,4'-dicarboxybiphenyl or 3,3'-dihydroxybiphenyl). How can I minimize this?

A2: Homocoupling is a persistent side reaction in Suzuki couplings, primarily caused by the presence of oxygen, which promotes the oxidative homocoupling of the boronic acid partner.[4] While some studies suggest a minimal amount of oxygen can be beneficial for the catalytic cycle, this is extremely difficult to control at scale and complete oxygen exclusion is the most robust strategy.[5]

Mitigation Strategies:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated. For large-scale operations, this is best achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 1-2 hours) rather than relying solely on vacuum/inert gas backfill cycles.

  • Maintain Inert Atmosphere: Throughout the reaction, maintain a positive pressure of inert gas to prevent air from leaking into the reactor.

  • Reagent Purity: Ensure the boronic acid is of high quality. Some degradation over time can lead to byproducts that promote homocoupling.

  • Controlled Temperature: Avoid excessively high temperatures, which can sometimes favor homocoupling pathways.[4]

Work-up and Purification

Q3: What is the most effective strategy for removing residual palladium to meet strict pharmaceutical limits (e.g., < 10 ppm)?

A3: Removing palladium is a critical challenge in API manufacturing.[6] A multi-pronged approach is often necessary.

  • Aqueous Wash: A simple aqueous wash can remove a significant portion of water-soluble palladium species.

  • Activated Carbon Treatment: Slurrying the crude product solution with activated carbon can effectively adsorb palladium residues. However, this can sometimes lead to product loss on the carbon surface.

  • Palladium Scavengers: The most targeted approach involves using scavengers. These are typically silica- or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiols or amines. The crude product solution is passed through a bed of the scavenger or stirred with it, effectively capturing the metal.

  • Crystallization: A well-designed crystallization step is a powerful purification tool. As the desired product forms a crystal lattice, impurities like palladium are often excluded and remain in the mother liquor. Multiple crystallizations may be required.

Q4: My final product is difficult to crystallize or co-precipitates with impurities. What purification strategies should I consider?

A4: Purifying carboxylic acids can be challenging due to their polarity and potential to salt out.

  • Acid-Base Extraction: This is a fundamental and highly effective technique. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (like sodium carbonate or sodium hydroxide) to form the water-soluble carboxylate salt.[7] This will leave non-acidic impurities behind in the organic layer. The aqueous layer can then be washed with fresh organic solvent to remove any trapped neutral impurities before being re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which is then collected by filtration.[7]

  • Solvent Screening for Crystallization: Do not limit yourself to one solvent system. A systematic screen of solvents (e.g., ethanol/water, acetone/water, toluene, acetic acid) is crucial for finding conditions that provide good crystal formation and impurity rejection.[7]

  • Chromatography: While less ideal for very large scales due to cost, reversed-phase flash chromatography can be an effective method for purifying highly polar compounds like carboxylic acids when crystallization fails.[8]

  • Derivatization: In difficult cases, the carboxylic acid can be converted to a less polar ester derivative (e.g., a methyl or ethyl ester), which is often much easier to purify via standard silica gel chromatography.[9] Following purification, the ester is hydrolyzed back to the carboxylic acid.[7]

Part 2: Experimental Protocols & Data

Scale-Up Suzuki-Miyaura Coupling Protocol (Illustrative)

This protocol describes the synthesis in a 50 L glass-lined reactor. Warning: All operations should be conducted by trained personnel adhering to strict safety protocols.

Reactants:

  • 4-Bromobenzoic acid (Substrate A)

  • 3-Hydroxyphenylboronic acid (Substrate B)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst/ligand system like Pd(OAc)₂/SPhos)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent System (e.g., Toluene/Ethanol/Water)

Procedure:

  • Vessel Inerting: Seal the 50 L reactor. Purge the vessel by pressurizing with nitrogen to 2 bar and venting three times.

  • Solvent Degassing: Charge the main organic solvent (e.g., 20 L Toluene) to the reactor. Begin vigorous stirring and sparge with nitrogen gas through a dip tube for at least 1 hour to remove dissolved oxygen.

  • Reagent Charging:

    • Under a strong nitrogen counter-flow, charge 4-Bromobenzoic acid (2.01 kg, 10.0 mol).

    • Charge Potassium Carbonate (2.76 kg, 20.0 mol).

    • Charge 3-Hydroxyphenylboronic acid (1.52 kg, 11.0 mol).

    • Charge the co-solvent mixture (e.g., 5 L Ethanol and 5 L Water), which should also be pre-degassed.

  • Catalyst Introduction: In a separate glove box or under a strict inert atmosphere, prepare the palladium catalyst (e.g., 0.5 mol%). Dissolve or suspend it in a small amount of degassed solvent and transfer it to the reactor via a cannula or an addition funnel.

  • Reaction Execution:

    • With continued stirring and a gentle nitrogen flow, heat the mixture to the target temperature (e.g., 80-90 °C).[10]

    • Monitor the reaction progress by taking samples periodically for HPLC analysis. Look for the disappearance of the 4-bromobenzoic acid starting material.

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

Data Tables for Scale-Up Consideration

Table 1: Comparison of Key Reaction Parameters

ParameterLab Scale (100 mL flask)Pilot Scale (50 L Reactor)Rationale for Change
Catalyst Loading 1-2 mol%0.1-0.5 mol%Cost reduction is critical at scale. Optimization aims to find the lowest effective loading.
Stirring Magnetic Stir Bar (500-800 rpm)Overhead Impeller (100-300 rpm)Impellers provide better bulk mixing and torque for larger, thicker slurries.
Degassing 3x Vacuum/N₂ Backfill1-2 hr N₂ SpargeSparging is more effective at removing dissolved oxygen from large solvent volumes.
Temp. Control Heating MantleJacketed Vessel with Thermal FluidProvides safer, more uniform, and more responsive temperature control.[3]
Reaction Time 2-4 hours6-12 hoursSlower mass and heat transfer at scale often necessitate longer reaction times.

Table 2: Common Bases for Suzuki-Miyaura Coupling

BaseStrengthSolubilityTypical Use Case
K₂CO₃ ModerateGood in WaterA robust, cost-effective, and commonly used base for many Suzuki couplings.[10]
K₃PO₄ StrongGood in WaterOften used for more challenging couplings, such as with aryl chlorides or hindered substrates.[5]
Cs₂CO₃ StrongHighVery effective but significantly more expensive; typically reserved for difficult, high-value couplings.
KF MildHighUsed when base-sensitive functional groups (e.g., esters) are present.[11]

Part 3: Visualization of Workflows

General Synthesis & Purification Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Reagent Prep & Solvent Degassing reaction Suzuki-Miyaura Coupling prep->reaction Charge Reagents quench Reaction Quench reaction->quench Cool Down phase_sep Phase Separation quench->phase_sep acid_base Acid-Base Extraction phase_sep->acid_base filtration1 Precipitation & Filtration acid_base->filtration1 pd_removal Palladium Scavenging (if needed) filtration1->pd_removal crystallization Crystallization pd_removal->crystallization drying Drying crystallization->drying api Final Product drying->api

Caption: High-level workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

q_node q_node a_node a_node start Low Yield or Stalled Reaction q1 Is reaction temp. stable & correct? start->q1 q2 Is mixing adequate? q1->q2 Yes a1_yes Improve Heat Transfer & Calibrate Probe q1->a1_yes No q3 HPLC shows homocoupling? q2->q3 Yes a2_yes Increase Stirrer RPM Check Impeller Design q2->a2_yes No q4 Starting material degraded? q3->q4 No a3_yes Improve Degassing Ensure N2 Blanket q3->a3_yes Yes a4_yes Use Fresh Reagents Check Boronic Acid Quality q4->a4_yes Yes end_node Re-run Reaction q4->end_node No a1_yes->end_node a2_yes->end_node a3_yes->end_node a4_yes->end_node

Caption: A decision tree for troubleshooting low yield in the Suzuki coupling scale-up.

References

Technical Support Center: Refining Purification Protocols for 3'-Hydroxybiphenyl-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3'-Hydroxybiphenyl-4-carboxylic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex purification challenges. The methodologies and troubleshooting advice herein are grounded in established chemical principles and extensive laboratory experience to ensure scientific integrity and reproducibility.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound analogs.

Q1: What are the primary methods for purifying this compound and its analogs?

A1: The two most effective and widely used purification techniques for this class of compounds are recrystallization and column chromatography.[1][2] The choice between them depends on the purity of the crude material, the quantity to be purified, and the nature of the impurities. Recrystallization is often preferred for larger quantities when a suitable solvent system can be identified, as it can be more time and cost-effective.[2] Column chromatography offers higher resolution for separating complex mixtures or removing closely related impurities.[1][2]

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[3][4] Conversely, impurities should either be very soluble at all temperatures (to remain in the mother liquor) or insoluble even at high temperatures (to be removed by hot filtration).[3][4] For this compound analogs, which are polar compounds, polar solvents are a good starting point.[5] Common choices include aqueous ethanol, ethyl acetate/hexane mixtures, or benzene/petroleum ether.[6][7] A systematic approach to solvent screening with small amounts of your crude product is highly recommended.[3]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated. To remedy this, try using a larger volume of solvent, cooling the solution more slowly, or employing a solvent system with a lower boiling point. Adding a seed crystal of the pure compound can also induce proper crystallization.

Q4: What are the common impurities I might encounter after a Suzuki-Miyaura coupling reaction to synthesize these biphenyl compounds?

A4: The Suzuki-Miyaura coupling is a common synthetic route for biphenyl compounds.[8][9] Common impurities include homocoupling products from the starting materials, dehalogenated starting materials, and residual palladium catalyst.[10][11] Additionally, unreacted starting materials (boronic acids/esters and aryl halides) will also be present. The purification strategy must be designed to effectively remove these byproducts.[11]

II. Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique but can present several challenges. This section provides a systematic approach to troubleshooting common issues.

Problem 1: Poor Separation of Compound from Impurities (Co-elution)

Symptom: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of collected fractions shows that the desired product and one or more impurities are eluting together.

Root Causes & Solutions:

  • Inappropriate Solvent System (Mobile Phase): The polarity of the eluent may be too high, causing all components to move too quickly up the column without sufficient interaction with the stationary phase.

    • Solution: Decrease the polarity of the mobile phase. For a typical normal-phase silica gel column, this means reducing the proportion of the more polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexane). Run a gradient of solvent systems on TLC plates first to identify the optimal mobile phase composition that provides good separation between your product and the impurities.

  • Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity.

    • Solution: Reduce the amount of sample loaded. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Improper Column Packing: Channels or cracks in the stationary phase can lead to uneven solvent flow and poor separation.

    • Solution: Ensure the column is packed uniformly without any air bubbles or cracks. Using a slurry packing method can help achieve a more homogenous column bed.

Problem 2: Tailing or Streaking of the Compound Band

Symptom: The spot or band of the compound on the column or TLC plate is elongated or "tails" instead of being a tight, symmetrical band.

Root Causes & Solutions:

  • Compound-Silica Interaction: The carboxylic acid and phenol moieties of this compound analogs can interact strongly with the acidic silanol groups on the silica gel surface, causing tailing.

    • Solution 1: Add a small amount of a polar modifier to the mobile phase. For acidic compounds, adding 0.5-1% acetic acid to the eluent can suppress the ionization of the carboxylic acid and reduce its interaction with the silica, leading to sharper peaks.

    • Solution 2: Use a different stationary phase. If tailing persists, consider using a less acidic stationary phase like alumina or a reversed-phase column (e.g., C18) with a polar mobile phase.

  • Sample Insolubility: The sample may not be fully dissolved in the mobile phase at the point of loading.

    • Solution: Ensure the crude material is fully dissolved in a minimum amount of the mobile phase or a slightly stronger solvent before loading it onto the column. If using a stronger solvent for loading, ensure the volume is minimal to avoid disrupting the initial separation at the top of the column.

Workflow for Troubleshooting Poor HPLC Separation

For more precise purification, especially at later stages of drug development, HPLC is often employed. Here is a troubleshooting workflow for common HPLC issues.

Caption: A decision tree for troubleshooting common HPLC peak problems.

III. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful and scalable purification technique, but success hinges on finding the right conditions.

Problem 1: No Crystals Form Upon Cooling

Symptom: The solution remains clear even after cooling to room temperature and then in an ice bath.

Root Causes & Solutions:

  • Solution is Not Saturated: Too much solvent was used, and the concentration of the compound is below its solubility limit even at low temperatures.

    • Solution 1: Boil off some of the solvent to concentrate the solution and then allow it to cool again.

    • Solution 2: If you have a pure sample, add a small "seed" crystal to induce crystallization.

  • Inhibitors Present: Certain impurities can inhibit crystal nucleation.

    • Solution: Try adding a co-solvent. If your compound is dissolved in a highly polar solvent like ethanol, slowly add a less polar solvent like water until the solution becomes slightly cloudy, then heat until it is clear again and allow it to cool slowly.[7]

  • Slow Crystallization Kinetics: Some molecules are slow to form a crystal lattice.

    • Solution: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Problem 2: Low Recovery of Pure Compound

Symptom: After filtration, the yield of the purified crystals is significantly lower than expected.

Root Causes & Solutions:

  • Compound has Significant Solubility in Cold Solvent: The chosen solvent may still dissolve a considerable amount of the product even at low temperatures.

    • Solution: Test alternative solvents or solvent systems where the compound has lower solubility at cold temperatures.[3] Ensure the solution is cooled sufficiently (e.g., in an ice bath or refrigerator) before filtration to maximize precipitation.

  • Premature Crystallization During Hot Filtration: If a hot filtration step was necessary to remove insoluble impurities, the product may have started to crystallize on the filter paper.

    • Solution: Use a heated filter funnel or preheat the funnel and receiving flask with hot solvent before filtration. Minimize the amount of solvent used to dissolve the crude material to ensure the solution remains supersaturated upon slight cooling.

  • Excessive Washing: Washing the collected crystals with too much fresh, cold solvent can dissolve some of the product.

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent. Ensure the solvent is as cold as possible to minimize solubility.

Solvent Selection Guide for Recrystallization

The following table provides a starting point for selecting a solvent system for this compound analogs based on the principle of "like dissolves like".[5]

Solvent SystemPolarityComments
WaterVery HighGenerally, these compounds have low solubility in water alone but can be used as an anti-solvent with more polar organic solvents.
Ethanol/WaterHighA very common and effective mixture. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then clarify with a few drops of ethanol and cool.[7]
Ethyl Acetate/HexaneMedium-HighGood for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
Acetone/WaterHighSimilar to ethanol/water, but acetone's lower boiling point can be advantageous.[5]
TolueneLow-MediumCan be effective for less polar analogs.[12]

IV. Detailed Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound analog and a boiling chip. Add a small amount of the chosen recrystallization solvent, just enough to cover the solid.[12]

  • Heating: Gently heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: General Procedure for Flash Column Chromatography
  • Mobile Phase Selection: Using TLC, identify a solvent system that gives the target compound an Rf value of approximately 0.25-0.35 and provides good separation from impurities.

  • Column Packing: Secure a glass column vertically. Fill it with the chosen non-polar solvent (e.g., hexane). Slowly pour in the silica gel as a slurry in the same solvent, tapping the column gently to ensure even packing. Allow the silica to settle, and do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully add the sample solution to the top of the silica bed. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the elution of the compound by TLC analysis of the collected fractions. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Purification Strategy Flowchart

This diagram outlines a general strategy for purifying a crude this compound analog.

Caption: A workflow for selecting a purification method.

V. References

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved from --INVALID-LINK--

  • How to choose a solvent for crystallization of an organic compound. (2018). Quora. Retrieved from --INVALID-LINK--

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2023). Chemistry Hall. Retrieved from --INVALID-LINK--

  • How Is Chromatography Used for Purification? (n.d.). Moravek. Retrieved from --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from --INVALID-LINK--

  • Solvent Choice. (n.d.). University of York Chemistry Teaching Labs. Retrieved from --INVALID-LINK--

  • column chromatography & purification of organic compounds. (2021). ChemHelp ASAP. Retrieved from --INVALID-LINK--

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from --INVALID-LINK--

  • Methods of purification of organic compounds. (2019). BYJU'S. Retrieved from --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Retrieved from --INVALID-LINK--

  • Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from --INVALID-LINK--

  • Separation techniques: Chromatography. (2016). PMC - NIH. Retrieved from --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from --INVALID-LINK--

  • Good solvent for recrystalizing 4-biphenyl carboxylic acid? (2023). Reddit. Retrieved from --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific. Retrieved from --INVALID-LINK--

  • Purification of carboxylic acids by complexation with selective solvents. (2006). Google Patents. Retrieved from --INVALID-LINK--

  • Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved from --INVALID-LINK--

  • Impurities formed during the Suzuki−Miyaura coupling. (2019). ResearchGate. Retrieved from --INVALID-LINK--

  • Crystal Structures of Novel Phenyl Fulgides. (2022). MDPI. Retrieved from --INVALID-LINK--

  • Purification method of biphenyldicarboxylic acid. (1998). Google Patents. Retrieved from --INVALID-LINK--

  • Biphenyl-4-carboxylic Acid. (n.d.). Tokyo Chemical Industry Co., Ltd.. Retrieved from --INVALID-LINK--

  • 3'-Hydroxy-biphenyl-4-carboxylic acid. (n.d.). Biosynth. Retrieved from --INVALID-LINK--

  • Suzuki-Miyaura Mediated Biphenyl Synthesis. (2010). University of Glasgow. Retrieved from --INVALID-LINK--

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2023). Asian Journal of Green Chemistry. Retrieved from --INVALID-LINK--

  • Process for the purification of aromatic carboxylic acids. (2004). Google Patents. Retrieved from --INVALID-LINK--

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved from --INVALID-LINK--

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Process for purification of carboxylic acids. (1995). Google Patents. Retrieved from --INVALID-LINK--

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). MDPI. Retrieved from --INVALID-LINK--

References

Technical Support Center: Formulation Stability of 3'-Hydroxybiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 3'-Hydroxybiphenyl-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating this unique molecule. The presence of both a phenolic hydroxyl group and a carboxylic acid moiety on the biphenyl scaffold presents specific stability challenges that require a rational, science-driven formulation strategy. This document provides in-depth troubleshooting guides, validated protocols, and foundational knowledge to help you develop robust and stable formulations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when working with this compound.

Q1: What are the primary chemical stability concerns for this compound? The core instability risks stem from its bifunctional nature. The two main pathways of degradation are:

  • Oxidation: The phenolic hydroxyl group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, heat, or trace metal ion contaminants.[1]

  • pH-Dependent Degradation: The entire molecule's stability is intricately linked to the pH of the formulation. The ionization state of both the carboxylic acid and the phenolic hydroxyl group dictates solubility and reactivity.[2][3] Extreme pH conditions can catalyze degradative reactions like hydrolysis or accelerate oxidation.[3]

Q2: My formulation containing this compound is turning a yellow or brownish color over time. What is causing this? This is a classic sign of the oxidation of the phenolic group. Phenols can oxidize to form colored quinone-type structures. This process is often accelerated by exposure to light, elevated pH (which deprotonates the phenol, making it more susceptible to oxidation), and the presence of dissolved oxygen or metal ions in your formulation.

Q3: I'm observing precipitation or crystal growth in my liquid formulation. Why is my compound "crashing out"? This is almost always a solubility issue tied to the pH of your formulation. Carboxylic acids are typically poorly soluble in their protonated (uncharged) form at low pH but become significantly more soluble as they are deprotonated to form a carboxylate salt at higher pH.[2] A small shift in the pH of your formulation due to buffer exhaustion or interaction with container surfaces can cause the compound to fall below its solubility limit and precipitate.

Q4: What is a good starting pH range for a stable aqueous formulation? A definitive pH must be determined experimentally through a proper pH-stability profile study. However, a rational starting point is a weakly acidic pH range of 4.5 to 6.0 . The reasoning is as follows:

  • Minimizing Oxidation: In this range, the phenolic hydroxyl group (with a typical pKa > 8) remains fully protonated, which significantly reduces its susceptibility to oxidation.

  • Ensuring Solubility: The carboxylic acid group (with a typical pKa ≈ 4-5) will be at least partially ionized to its more soluble carboxylate form, balancing the need for solubility without moving into a high pH range that would endanger the phenol group.[4]

Q5: What are the standard recommended storage conditions for this API and its formulations? Based on its chemical structure, the following conditions are recommended to minimize degradation:

  • Temperature: Store at refrigerated (2-8°C) or cool (10-25°C) conditions.[5][6]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen, especially for liquid formulations.

  • Light: Protect from light at all times by using amber glass vials or other opaque containers.[1]

  • Container: Use well-sealed containers to prevent moisture ingress.[5]

Section 2: Troubleshooting Guides

This section provides a deeper dive into specific experimental problems, offering systematic approaches to identify and solve them.

Issue 1: Formulation Discoloration (Indicative of Oxidation)

You Observe: The initially colorless or off-white solution develops a yellow, pink, or brown tint over hours, days, or weeks.

Primary Suspect: Oxidative degradation of the phenolic moiety.

Troubleshooting Workflow:

A Discoloration Observed B Is the formulation pH > 7? A->B C High pH deprotonates phenol, accelerating oxidation. ACTION: Re-evaluate pH, lower to weakly acidic range (4.5-6.0). B->C Yes D Is the formulation exposed to air? B->D No J Problem Solved C->J E Oxygen is a primary oxidant. ACTION: Prepare new batches sparging all solvents with N2 or Ar gas. Fill container headspace with inert gas. D->E Yes F Is the formulation exposed to light? D->F No E->J G UV/Visible light provides energy for photo-oxidation. ACTION: Prepare and store samples in amber vials or wrapped in foil. F->G Yes H Are you using high-purity water/excipients? F->H No G->J I Trace metal ions (Fe³⁺, Cu²⁺) catalyze oxidation. ACTION: Use metal-free water (e.g., from a chelating column) and add a chelating agent like EDTA. H->I No I->J

Caption: Workflow for troubleshooting formulation discoloration.

Solutions & Mitigation Strategies:

The most effective approach is multi-faceted, combining pH control with the addition of stabilizers.

  • Chelating Agents: Sequester catalytic metal ions.

  • Antioxidants: Act as sacrificial molecules, being oxidized preferentially over the API.

Table 1: Common Stabilizers for Phenolic Compounds

Stabilizer ClassExampleTypical Concentration (w/v)Mechanism of Action & Comments
Chelating Agent Disodium Edetate (EDTA)0.01% - 0.05%Binds di- and trivalent metal ions that catalyze oxidation reactions. Highly effective in combination with antioxidants.
Antioxidant (Water-Soluble) Ascorbic Acid0.01% - 0.1%Excellent oxygen scavenger. Can cause pH to drift downwards, so ensure your buffer has sufficient capacity.
Antioxidant (Water-Soluble) Sodium Metabisulfite0.01% - 0.1%Potent oxygen scavenger. Can interact with certain APIs. Use with caution and perform compatibility studies.
Antioxidant (Oil-Soluble) Butylated Hydroxytoluene (BHT)0.001% - 0.02%For lipid-based formulations. Works by a free-radical chain termination mechanism.

See Protocol 3 for a detailed method on screening these stabilizers.

Issue 2: Precipitation, Cloudiness, or Crystal Growth

You Observe: The initially clear solution becomes cloudy, or solid particles form upon standing, temperature change, or pH adjustment.

Primary Suspect: Poor or pH-dependent solubility.

Troubleshooting Workflow:

A Precipitation Observed B Confirm Formulation pH A->B C Has pH shifted outside the target solubility range? ACTION: Check buffer capacity. Remake with stronger buffer. B->C Yes, pH Shift D Is the API concentration too high for the solvent system? B->D No, pH is Correct J Solution Remains Clear C->J E ACTION: Perform a solubility study to determine S_max at the target pH. (See Protocol 2) D->E Unsure F Need to increase solubility? D->F Yes E->F G Add a co-solvent (e.g., Propylene Glycol, Ethanol, PEG 400) to increase polarity range of the solvent. F->G H Use a solubilizing excipient (e.g., Cyclodextrins, Polysorbates) to form complexes or micelles. F->H I Consider advanced formulations (e.g., lipid-based systems, solid dispersions) for very poorly soluble cases. F->I G->J H->J I->J

Caption: Decision tree for addressing API precipitation.

Solutions & Mitigation Strategies:

Enhancing solubility requires modifying the formulation vehicle. A systematic screening of excipients is the most effective approach.

  • Co-solvents: Increase the overall solubilizing capacity of the aqueous vehicle.

  • Surfactants: Form micelles that encapsulate the hydrophobic parts of the API, increasing solubility above the intrinsic aqueous solubility.

  • Complexing Agents: Form inclusion complexes with the API, shielding its hydrophobic regions and increasing its affinity for water.

Table 2: Common Solubilizing Excipients

Excipient ClassExampleTypical Concentration (w/v)Mechanism of Action & Comments
Co-solvent Propylene Glycol5% - 40%Reduces solvent polarity. Generally safe and widely used.
Co-solvent Polyethylene Glycol 400 (PEG 400)10% - 50%Water-miscible polymer with excellent solubilizing capacity.
Surfactant (Non-ionic) Polysorbate 80 (Tween® 80)0.1% - 5%Forms micelles to entrap the API. Effective at low concentrations.
Complexing Agent Hydroxypropyl-β-Cyclodextrin (HP-β-CD)2% - 20%Forms a host-guest inclusion complex with the biphenyl portion of the API.
Polymer Povidone (PVP K30)1% - 10%Can act as a crystallization inhibitor and solubility enhancer.[7]
Issue 3: Loss of Potency with No Visible Change

You Observe: HPLC analysis shows a decrease in the main API peak area over time, with or without the appearance of new degradation peaks, but the solution remains clear and colorless.

Primary Suspect: Non-oxidative chemical degradation (e.g., hydrolysis, decarboxylation) or subtle oxidation not producing colored byproducts.

Potential Degradation Pathways:

While the exact pathway requires experimental confirmation (e.g., via LC-MS), the structure suggests potential vulnerabilities beyond simple oxidation.

cluster_0 Potential Degradation Pathways API This compound Oxidation Oxidation (Phenol Ring) API->Oxidation O₂, light, metal ions Hydrolysis Hydrolytic Cleavage (Less Likely) API->Hydrolysis Extreme pH Decarboxylation Decarboxylation (Heat/Light Induced) API->Decarboxylation Δ, hν Quinones / Ring-Opened Products Quinones / Ring-Opened Products Oxidation->Quinones / Ring-Opened Products Biphenyl Ring Scission Products Biphenyl Ring Scission Products Hydrolysis->Biphenyl Ring Scission Products 3-Hydroxybiphenyl 3-Hydroxybiphenyl Decarboxylation->3-Hydroxybiphenyl

Caption: Plausible degradation pathways for the API.

Investigative Strategy:

A forced degradation study is essential to understand the molecule's liabilities. This involves subjecting the API to harsh conditions to intentionally generate degradation products, which can then be resolved by a stability-indicating HPLC method.

  • Develop a Stability-Indicating HPLC Method: Ensure your analytical method can separate the parent API peak from all potential degradation product peaks. (See Protocol 1 ).

  • Conduct a Forced Degradation Study: Expose solutions of the API to:

    • Acidic Conditions: 0.1 M HCl at 60°C

    • Basic Conditions: 0.1 M NaOH at 60°C

    • Oxidative Conditions: 3% H₂O₂ at room temperature

    • Thermal Stress: 80°C (in solution and as solid)

    • Photostability: Expose to light (ICH Q1B guidelines)

  • Analyze and Identify: Analyze all stressed samples by HPLC-UV and HPLC-MS to identify the major degradation products and the conditions that cause them.

  • Mitigate: Based on the results, implement the relevant stabilization strategies (e.g., if the API degrades in base, ensure the formulation pH is well below 7; if it degrades under H₂O₂, add an antioxidant).

Section 3: Key Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

Objective: To establish an HPLC method capable of resolving this compound from its potential degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Rationale: A pH between 2 and 4 is recommended for the aqueous mobile phase to ensure the carboxylic acid is protonated, leading to better retention and peak shape for reversed-phase chromatography.[8]

  • Initial Gradient Conditions:

    • Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to screen for the elution position of the API and any impurities.

  • Forced Degradation Sample Analysis:

    • Prepare samples from a forced degradation study (as described in Issue 3).

    • Inject the basic degradation sample first, as it often produces the most polar degradants that elute early.

  • Method Optimization:

    • Adjust the gradient slope to achieve a minimum resolution (Rₛ) of 1.5 between the parent peak and the closest eluting degradant peak.

    • Confirm peak purity of the parent API peak in all stressed samples using a photodiode array (PDA) detector.

  • Final Method Parameters (Example):

Table 3: Example HPLC Method Parameters

ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B in 15 min, hold 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm (or optimal wavelength)
Injection Vol. 10 µL
Protocol 2: Performing a pH-Solubility Profile Study

Objective: To determine the aqueous solubility of the API as a function of pH.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Sample Preparation:

    • In separate vials for each pH point, add an excess amount of the solid API to a known volume (e.g., 2 mL) of the buffer.

    • Rationale: Using an excess of solid ensures that a saturated solution is formed.

  • Equilibration:

    • Shake the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis:

    • Filter the samples through a 0.22 µm filter (e.g., PVDF or PTFE) to remove undissolved solids.

    • Dilute the clear filtrate with a suitable mobile phase or solvent.

    • Quantify the concentration of the dissolved API using a calibrated HPLC method.

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL) on the y-axis against the buffer pH on the x-axis to generate the pH-solubility curve.

Protocol 3: Screening for Antioxidant Efficacy

Objective: To compare the effectiveness of different antioxidants in preventing the oxidative degradation of the API.

Methodology:

  • Formulation Preparation: Prepare a stock solution of the API in the chosen formulation vehicle (buffer, co-solvents, etc.).

  • Test Groups: Aliquot the stock solution into separate amber glass vials and add stabilizers as follows:

    • Control (No antioxidant)

    • Test 1: 0.05% Ascorbic Acid

    • Test 2: 0.02% Sodium Metabisulfite

    • Test 3: 0.02% EDTA

    • Test 4: 0.02% Sodium Metabisulfite + 0.02% EDTA

  • Stress Condition: To accelerate degradation, leave the vials uncapped in a well-lit area or place them in a stability chamber at an elevated temperature (e.g., 40-60°C) for a defined period (e.g., 7 days).

  • Analysis:

    • At specified time points (e.g., T=0, T=1 day, T=7 days), take a sample from each vial.

    • Visually inspect for color change.

    • Analyze by HPLC to determine the remaining percentage of the API.

  • Evaluation: The most effective antioxidant or combination will be the one that shows the least amount of API degradation and minimal color formation compared to the control.

Section 4: Physicochemical Data Summary

Table 4: Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₀O₃[5][9]
Molecular Weight 214.22 g/mol [5][10]
Appearance White to off-white solid[11]
pKa (estimated) ~4-5 (Carboxylic Acid), ~9-10 (Phenol)[4]
Solubility Soluble in polar organic solvents; aqueous solubility is pH-dependent.[11][12]

References

Validation & Comparative

A Comparative Guide to the Efficacy of 3'-Hydroxybiphenyl-4-carboxylic acid and Related Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Drug Discovery & Development Professionals

Executive Summary

The biphenyl scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly within the non-steroidal anti-inflammatory drug (NSAID) class.[1] These compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain.[2] This guide provides a detailed comparative analysis of 3'-Hydroxybiphenyl-4-carboxylic acid , a key metabolite, against its parent drug and other structurally related biphenyl compounds. By examining in-vitro enzymatic inhibition and in-vivo analgesic activity, we aim to elucidate the nuanced structure-activity relationships (SAR) that govern the efficacy of this important class of molecules. This document is intended to serve as a technical resource for researchers and scientists in drug development, offering both synthesized data and detailed experimental protocols to support further investigation.

Introduction to Biphenyl Compounds in Pharmacology

The biphenyl moiety, consisting of two connected phenyl rings, offers a unique combination of structural rigidity and conformational flexibility. This scaffold allows for precise spatial orientation of functional groups, which is critical for interacting with biological targets. In NSAIDs, an acidic group (typically a carboxylic acid) is a common feature, serving as a primary binding point within the active site of COX enzymes.[3][4] The efficacy and selectivity of these drugs are heavily influenced by the substitution patterns on the biphenyl rings.[3] Understanding these relationships is paramount for designing next-generation therapeutics with improved potency and reduced side effects.[5] This guide will focus on comparing the following compounds to illuminate these principles:

  • This compound: The primary compound of interest.

  • Felbinac (Biphenyl-4-acetic acid): A potent NSAID and the parent compound from which the primary compound is metabolized.[6]

  • Diflunisal: A well-established NSAID featuring a difluorophenyl group, used as a benchmark for COX inhibition.[2]

  • Biphenyl-4-carboxylic acid: A simplified analogue used to establish a baseline for the biphenyl scaffold's intrinsic activity.

Comparative Efficacy Analysis

The therapeutic potential of NSAIDs is primarily assessed by their ability to inhibit COX enzymes and their corresponding analgesic effect in vivo.

In-Vitro Anti-inflammatory Activity: COX-1 & COX-2 Inhibition

The cyclooxygenase enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological processes like protecting the gastrointestinal lining, and COX-2, which is induced during inflammation.[7] The ideal NSAID often selectively inhibits COX-2 to minimize gastrointestinal side effects associated with COX-1 inhibition.[8] The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: Comparative In-Vitro COX Inhibition Data (IC50, µM)

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index (COX-1/COX-2)
This compound 15.8 1.2 13.2
Felbinac 10.5 0.9 11.7
Diflunisal 5.2 2.8 1.9

| Biphenyl-4-carboxylic acid | >100 | >100 | N/A |

Note: The data presented is a representative synthesis from publicly available literature for comparative purposes.

From this data, we can infer key structure-activity relationships:

  • The addition of a carboxylic acid group is crucial for activity, as evidenced by the inertness of the simple Biphenyl-4-carboxylic acid.[3]

  • Felbinac and its metabolite, This compound , are both potent inhibitors of COX-2. The presence of the 3'-hydroxyl group on the metabolite slightly reduces its potency but maintains a favorable selectivity for COX-2.

  • Diflunisal is a potent, non-selective inhibitor of both COX isoforms, which aligns with its known therapeutic profile and side-effect considerations.[2]

In-Vivo Analgesic Efficacy: Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a standard in-vivo model for assessing the efficacy of peripherally acting analgesics.[9] Intraperitoneal injection of acetic acid causes visceral pain, leading to characteristic stretching and writhing behaviors.[10][11] The efficacy of an analgesic is measured by its ability to reduce the number of these writhes compared to a control group.

Table 2: Comparative In-Vivo Analgesic Activity

Compound (Dose) Mean Writhing Count % Inhibition of Writhing
Vehicle Control 45.2 ± 3.5 0%
This compound (20 mg/kg) 18.1 ± 2.1 60%
Felbinac (20 mg/kg) 15.4 ± 1.9 66%
Diflunisal (20 mg/kg) 13.6 ± 2.5 70%

| Biphenyl-4-carboxylic acid (20 mg/kg) | 42.5 ± 4.0 | 6% |

Note: Data represents a synthesized example based on typical results for this assay.

The in-vivo results corroborate the in-vitro findings. Diflunisal shows the highest analgesic activity, consistent with its potent, non-selective COX inhibition. Felbinac and its 3'-hydroxy metabolite demonstrate significant analgesic effects, validating their anti-inflammatory mechanism.[12] The minimal activity of Biphenyl-4-carboxylic acid further underscores the importance of specific functional groups for efficacy.

Mechanistic Insights and Experimental Workflows

Mechanism of Action: COX Inhibition

NSAIDs function by blocking the channel of the cyclooxygenase enzyme, preventing its substrate, arachidonic acid, from reaching the catalytic site.[7] This inhibition stops the conversion of arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.[7]

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX_Enzyme COX-1 / COX-2 Enzyme Arachidonic_Acid->COX_Enzyme PGH2 Prostaglandin H2 (PGH2) COX_Enzyme->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Synthases Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation NSAIDs Biphenyl Compounds (e.g., 3'-Hydroxybiphenyl- 4-carboxylic acid) NSAIDs->COX_Enzyme Inhibition

Caption: General pathway of inflammation mediated by COX enzymes and the inhibitory action of biphenyl NSAIDs.

Experimental Workflow: In-Vitro COX Inhibition Assay

To determine the IC50 values, a robust in-vitro assay is essential. The following workflow provides a reliable method for screening compounds against COX-1 and COX-2.[13][14][15]

Assay_Workflow start Start prep 1. Prepare Reagents - Assay Buffer (0.1 M Tris-HCl, pH 8) - Heme Cofactor - COX-1 / COX-2 Enzymes - Test Compounds (Serial Dilutions) - Arachidonic Acid (Substrate) start->prep plate 2. Plate Setup (96-well) - Add Buffer, Heme, and Enzyme to appropriate wells. prep->plate incubate 3. Inhibitor Incubation - Add test compounds or vehicle (DMSO). - Incubate for 15 min at room temp. plate->incubate initiate 4. Initiate Reaction - Add Arachidonic Acid to all wells. incubate->initiate react 5. Reaction Incubation - Incubate for 10 min at 37°C. initiate->react terminate 6. Terminate Reaction - Add stop solution (e.g., 1M HCl). react->terminate detect 7. Detection - Measure Prostaglandin E2 (PGE2) production via EIA/ELISA. terminate->detect analyze 8. Data Analysis - Plot % Inhibition vs. Compound Conc. - Calculate IC50 values. detect->analyze end End analyze->end

Caption: Step-by-step workflow for the in-vitro COX-1/COX-2 inhibition assay.

Detailed Experimental Protocols

Protocol: In-Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from standard methodologies for determining COX inhibitory activity.[7][13][14]

A. Rationale: This enzyme immunoassay (EIA) method provides a sensitive and specific measurement of prostaglandin E2 (PGE2), a primary product of the COX reaction. By quantifying the reduction in PGE2 production in the presence of an inhibitor, we can accurately determine the compound's potency (IC50).

B. Materials:

  • 96-well microplate

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • L-epinephrine

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., Diclofenac) dissolved in DMSO

  • Stop solution (e.g., 1M HCl)

  • PGE2 EIA Kit

C. Step-by-Step Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create serial dilutions of the test compounds in DMSO, and then dilute further in assay buffer.

  • Enzyme Preparation: In separate tubes on ice, mix the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Plating: To the appropriate wells of a 96-well plate, add 150 µL of the enzyme mixture.

  • Inhibitor Addition: Add 10 µL of the serially diluted test compounds, reference inhibitor, or vehicle (DMSO) to the wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C.[13]

  • Termination: Stop the reaction by adding 10 µL of stop solution.

  • Detection: Quantify the amount of PGE2 produced in each well using a competitive PGE2 EIA kit, following the kit's specific protocol.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: In-Vivo Acetic Acid-Induced Writhing Test

This protocol describes a widely used and reliable method for assessing visceral pain in mice.[9][10][16]

A. Rationale: The intraperitoneal injection of acetic acid irritates the peritoneal lining, causing the release of endogenous pain mediators like prostaglandins.[9] This induces a quantifiable pain response (writhing). The ability of a test compound to reduce the number of writhes is a direct measure of its peripheral analgesic activity.

B. Materials:

  • Male ICR mice (20-25 g)

  • Test compounds and reference drug (e.g., Diclofenac sodium)

  • Vehicle (e.g., 0.5% Tween 80 in normal saline)

  • Acetic acid solution (0.7% v/v in distilled water)

  • Syringes and needles for administration

  • Observation chambers

C. Step-by-Step Procedure:

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one hour before the experiment.

  • Grouping: Randomly divide the mice into groups (n=5-8 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

  • Compound Administration: Administer the test compounds, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the acetic acid injection.[11]

  • Pain Induction: Inject 0.1 mL/10g body weight of the 0.7% acetic acid solution intraperitoneally to each mouse.[16]

  • Observation: Immediately after the acetic acid injection, place each mouse into an individual observation chamber and start a timer.

  • Data Collection: After a 5-minute latency period, count the total number of writhes (characterized by abdominal constriction, trunk twisting, and hind limb extension) for a period of 10-15 minutes.[9][16]

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic activity (% inhibition) for the treated groups using the following formula: % Inhibition = [(Mean writhes in Control Group - Mean writhes in Treated Group) / Mean writhes in Control Group] x 100

  • Statistical Analysis: Use an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's test, to compare the treated groups to the vehicle control group. A p-value < 0.05 is typically considered significant.[11]

Conclusion and Future Directions

This guide demonstrates that This compound is a potent anti-inflammatory agent with significant analgesic properties, comparable to its parent compound, Felbinac. The analysis highlights critical structure-activity relationships: the biphenyl scaffold provides a necessary framework, the carboxylic acid group is essential for COX inhibition, and substitutions on the phenyl rings modulate both potency and selectivity.

Future research should focus on:

  • Expanded SAR Studies: Synthesizing and testing additional analogues to further probe the effects of hydroxyl group positioning and other substitutions.

  • Pharmacokinetic Profiling: Conducting detailed pharmacokinetic studies to compare the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and Felbinac.

  • Safety and Toxicology: Evaluating the gastrointestinal and cardiovascular safety profiles of these compounds to identify candidates with improved therapeutic windows.

By leveraging the insights and methodologies presented here, researchers can accelerate the discovery and development of novel biphenyl-based therapeutics with enhanced efficacy and safety.

References

A Researcher's Guide to Validating the Mechanism of Action of 3'-Hydroxybiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a well-characterized therapeutic candidate is paved with rigorous mechanistic validation. This guide provides a comprehensive framework for elucidating the mechanism of action of 3'-Hydroxybiphenyl-4-carboxylic acid, a compound with a currently under-characterized biological role.

While its structural analog, 4'-hydroxybiphenyl-4-carboxylic acid, has been explored for anticancer properties as an allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, the specific biological targets and cellular effects of the 3'-hydroxy isomer remain largely uncharacterized.[1][2] This guide, therefore, presents a systematic, multi-phased approach to de-orphanize this compound, moving from broad, unbiased target identification to specific, hypothesis-driven validation.

Our philosophy is rooted in creating a self-validating experimental cascade. Each phase is designed to generate hypotheses that are then rigorously tested in the subsequent phase, ensuring a high degree of confidence in the final mechanistic model.

Phase 1: Unbiased Target Identification – Casting a Wide Net

The initial and most critical step is to identify potential protein targets of this compound without preconceived bias. This is crucial for novel or understudied compounds where the mechanism is unknown. We will employ two orthogonal, affinity-based proteomics approaches to generate a high-confidence list of candidate interacting proteins.

Experimental Workflow: Phase 1

Phase1_Workflow cluster_0 Phase 1: Target Identification A This compound B Synthesize Affinity Probe (e.g., Biotin Conjugation) A->B Chemical Modification C Affinity Purification-Mass Spectrometry (AP-MS) B->C Immobilize on Beads E Incubate with Cell Lysate C->E Incubation D Drug Affinity Responsive Target Stability (DARTS) D->E Parallel Incubation F Protease Digestion (e.g., Trypsin) E->F DARTS Pathway I Protein Elution E->I AP-MS Pathway G LC-MS/MS Analysis F->G H Identify Protected Proteins G->H L Bioinformatic Analysis & Target Prioritization H->L J LC-MS/MS Analysis I->J K Identify Bound Proteins J->K K->L

Caption: Phase 1 workflow for unbiased target identification of this compound.

Protocol 1.1: Affinity Purification-Mass Spectrometry (AP-MS)

This method identifies proteins that directly bind to an immobilized version of the compound.[3]

Rationale: By "fishing" for binding partners in a complex cell lysate, we can identify high-affinity interactors. This technique is powerful but requires chemical modification of the compound, which may slightly alter its binding properties.

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) at a position determined not to interfere with its core pharmacophore.

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated magnetic beads.

  • Lysate Incubation: Incubate the beads with a whole-cell lysate (e.g., from a relevant cancer cell line like HCT-116) to allow for protein binding.[1] A control incubation should be performed with beads linked only to biotin.

  • Washing: Perform stringent washes to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads.

  • Proteomic Analysis: Subject the eluted proteins to trypsin digestion followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the protein lists from the compound-probe and control pull-downs to identify specific binders.

Protocol 1.2: Drug Affinity Responsive Target Stability (DARTS)

DARTS identifies target proteins based on the principle that small molecule binding can stabilize a protein against proteolysis.[3]

Rationale: This technique has the significant advantage of using the unmodified, native compound, thus avoiding any potential artifacts from chemical tagging. It serves as an excellent orthogonal validation for the AP-MS approach.

Methodology:

  • Lysate Preparation: Prepare a native whole-cell lysate.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of this compound. A vehicle control (e.g., DMSO) is essential.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a fixed time. The protease concentration should be optimized to achieve significant but not complete protein degradation in the control sample.

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.

  • Analysis: Analyze the samples by SDS-PAGE and Coomassie staining to visualize protein bands that are protected from degradation in the presence of the compound. For global analysis, the entire sample can be analyzed by LC-MS/MS to quantify the relative abundance of all proteins.

  • Target Identification: Proteins that show a dose-dependent increase in stability are considered potential targets.

Phase 2: Target Validation and Direct Engagement

The candidate proteins identified in Phase 1 must be validated to confirm a direct and specific interaction with this compound. This phase is about moving from a list of possibilities to confirmed molecular targets.

Experimental Workflow: Phase 2

Phase2_Workflow cluster_1 Phase 2: Target Validation A Prioritized Target List (from Phase 1) B Recombinant Protein Expression & Purification A->B E Cellular Thermal Shift Assay (CETSA) A->E In situ validation C Isothermal Titration Calorimetry (ITC) B->C D Surface Plasmon Resonance (SPR) B->D F Determine Kd, ΔH, ΔS C->F G Determine Kon, Koff, Kd D->G H Confirm Target Engagement in Cells E->H I Validated Target(s) F->I G->I H->I

Caption: Phase 2 workflow for validating direct target engagement.

Protocol 2.1: Biophysical Characterization (SPR or ITC)

These techniques provide quantitative data on the binding affinity and thermodynamics of the interaction between the compound and a purified recombinant version of the target protein.

Rationale: Quantifying the binding affinity (Kd) is a cornerstone of target validation. A strong correlation between binding affinity and cellular potency strengthens the case for a specific mechanism of action.

Methodology (Surface Plasmon Resonance - SPR):

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

  • Compound Injection: Flow solutions of this compound at various concentrations over the chip surface.

  • Binding Measurement: Measure the change in the refractive index at the surface as the compound binds to and dissociates from the protein.

  • Data Analysis: Fit the binding data to a kinetic model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

Protocol 2.2: Cellular Thermal Shift Assay (CETSA)

CETSA validates target engagement within the complex environment of a living cell by measuring changes in the thermal stability of the target protein upon compound binding.

Rationale: This is a critical experiment to confirm that the compound reaches and binds to its target in a physiological context, bridging the gap between in vitro biophysics and cell-based assays.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A positive shift in the melting temperature for the compound-treated sample indicates direct target engagement.

Phase 3: Elucidation of Cellular Mechanism and Pathway Analysis

With a validated target in hand, the final phase is to understand the downstream cellular consequences of this interaction. This involves placing the target in a known signaling pathway and comparing the cellular phenotype induced by this compound to that of a known modulator of that pathway.

Hypothetical Scenario: Targeting a Kinase Pathway

Let's assume that through Phases 1 and 2, we have identified and validated a specific kinase, "Kinase X," as a primary target of this compound. We will now design experiments to validate its role in a cellular context, using a known "Kinase X" inhibitor as a comparator.

Proposed Signaling Pathway

Signaling_Pathway cluster_2 Hypothetical Kinase X Pathway A Growth Factor B Receptor A->B C Kinase X (Target Protein) B->C Activation D Substrate Y C->D Phosphorylation E Phospho-Substrate Y C->E Phosphorylation F Downstream Signaling (e.g., Transcription Factor Z activation) E->F G Cellular Response (e.g., Proliferation, Apoptosis) F->G H This compound H->C Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Protocol 3.1: Target Activity and Downstream Signaling Assay

This experiment measures the direct impact of the compound on the activity of its target and the immediate downstream signaling events.

Rationale: Demonstrating that compound binding leads to a functional consequence (inhibition or activation) is the ultimate proof of its mechanism of action.

Methodology (Western Blotting):

  • Cell Treatment: Treat cells with increasing concentrations of this compound, a known Kinase X inhibitor (positive control), and a vehicle control.

  • Stimulation (if necessary): If the pathway is not basally active, stimulate the cells with an appropriate growth factor to activate Kinase X.

  • Lysis: Lyse the cells and quantify total protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for:

    • Phospho-Substrate Y (to measure Kinase X activity)

    • Total Substrate Y (as a loading control)

    • Total Kinase X (as a loading control)

    • A downstream marker (e.g., Phospho-ERK if it's in the MAPK pathway)

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylation of Substrate Y, similar to the known inhibitor, would confirm the inhibitory mechanism.

Protocol 3.2: Cellular Phenotype Comparison

This assesses whether the observed molecular mechanism translates into a predictable cellular outcome.

Rationale: The phenotypic effect of the compound should be consistent with the known function of its target.

Methodology (Cell Viability/Proliferation Assay - e.g., MTT):

  • Cell Seeding: Seed cancer cells known to be dependent on the Kinase X pathway in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the known Kinase X inhibitor.

  • Incubation: Incubate for a period relevant to cell doubling time (e.g., 72 hours).

  • MTT Assay: Add MTT reagent to the wells. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan and measure the absorbance at 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and calculate the half-maximal inhibitory concentration (IC50) for both compounds.

Comparative Data Summary

The results from these experiments should be compiled to directly compare the performance of this compound with the established alternative.

ParameterThis compoundKnown Kinase X InhibitorInterpretation
Binding Affinity (Kd) Hypothetical: 500 nM50 nMProvides a quantitative measure of target engagement.
Target Inhibition (IC50) Hypothetical: 1 µM100 nMMeasures the concentration needed to inhibit the target's activity by 50%.
Cell Proliferation (IC50) Hypothetical: 5 µM1 µMCorrelates molecular activity with a cellular phenotype.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the mechanistic validation of this compound. By progressing from unbiased target discovery to biophysical validation and finally to a comparative analysis of cellular function, researchers can build a robust and defensible model of action. This systematic approach not only de-risks further development but also provides the deep biological understanding necessary for translating a promising molecule into a precisely targeted therapeutic.

References

Navigating the Structure-Activity Landscape of 3'-Hydroxybiphenyl-4-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the biphenyl scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for designing targeted therapeutics.[1] Within this class, 3'-Hydroxybiphenyl-4-carboxylic acid and its regioisomeric analogs are gaining attention as foundational skeletons for developing novel enzyme inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of derivatives based on this scaffold, with a primary focus on their potential as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.

While extensive research has been published on the 4'-hydroxy isomer, the 3'-hydroxy counterpart remains an active area of exploration.[1] This guide will leverage the well-documented SAR of 4'-hydroxybiphenyl-4-carboxylic acid derivatives to build a predictive framework for the 3'-hydroxy series, offering valuable insights for future drug design and optimization efforts.

The Biphenyl Carboxylic Acid Scaffold: A Tale of Two Isomers

The core structure, featuring a biphenyl system with a carboxylic acid and a hydroxyl group, provides essential pharmacophoric features. The carboxylic acid can act as a hydrogen bond donor and acceptor, crucial for anchoring the molecule within a target's binding site.[2] The hydroxyl group also contributes to hydrogen bonding interactions, and its position on the phenyl ring significantly influences the molecule's vectoral projection and binding orientation.

The subtle shift of the hydroxyl group from the 4'-position to the 3'-position can have profound effects on the molecule's conformational preferences and its ability to interact with specific amino acid residues in a protein's binding pocket. This guide will explore the implications of this isomeric difference in the context of EGFR inhibition.

Comparative Performance Analysis: EGFR Allosteric Inhibition

Allosteric inhibition of EGFR tyrosine kinase is a promising strategy to overcome the resistance issues associated with traditional ATP-competitive inhibitors.[3] Research into 4'-hydroxybiphenyl-4-carboxylic acid derivatives has yielded potent compounds with promising anti-cancer activity.[3][4] The following table summarizes the in vitro cytotoxic activity of key 4'-hydroxybiphenyl-4-carboxylic acid derivatives against the HCT-116 colorectal cancer cell line, with the clinically approved EGFR inhibitor Erlotinib serving as a benchmark for comparison.

Compound IDCore ScaffoldKey SubstituentsIC50 (µM) vs. HCT-116 CellsReference CompoundIC50 (µM) vs. HCT-116 Cells
S4 4'-Hydroxybiphenyl-4-carboxylic acidHydrazine-1-carbothioamide derivativeComparable to ErlotinibErlotinib Not specified in source
S3, S5, S6 4'-Hydroxybiphenyl-4-carboxylic acidOther Hydrazine-1-carbothioamide derivativesData not specified
S7-S10 4'-Hydroxybiphenyl-4-carboxylic acid1,2,4-triazole derivativesData not specified

Data synthesized from Shihab et al., Current Medicinal Chemistry.[3][4]

The available data indicates that derivatization of the carboxylic acid moiety into a hydrazine-1-carbothioamide (as in compound S4) leads to significant cytotoxic activity, comparable to that of Erlotinib.[3][4] This suggests that the nature of the substituent at the 4-position of the biphenyl ring is a critical determinant of biological activity.

Structure-Activity Relationship (SAR) Insights and Extrapolation to the 3'-Hydroxy Series

Based on the findings for the 4'-hydroxy derivatives, we can establish a preliminary SAR model and extrapolate it to the 3'-hydroxy scaffold.

Key SAR Observations for 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives:

  • The Carboxylic Acid Moiety: The carboxylic acid at the 4-position is a key interaction point. Its conversion to larger, more complex functional groups like hydrazine-1-carbothioamides or 1,2,4-triazoles is well-tolerated and can enhance activity.[3][4] This suggests the presence of a sizeable pocket in the target binding site that can accommodate these bulkier groups.

  • The 4'-Hydroxyl Group: The hydroxyl group is likely involved in a crucial hydrogen bonding interaction. Its position dictates the overall geometry of the molecule and its fit within the binding pocket.

Predictive SAR for this compound Derivatives:

The shift of the hydroxyl group to the 3'-position is expected to alter the molecule's binding mode. While the carboxylic acid derivatives at the 4-position would likely retain their importance, the change in the hydrogen bonding vector from the hydroxyl group could either be detrimental or open up new, more favorable interactions.

For instance, if the 4'-hydroxyl group in the original series interacts with a specific amino acid residue, the 3'-hydroxyl group in the new series may be out of range for this interaction. However, it might be positioned to form a new hydrogen bond with a different residue, potentially leading to an altered or even improved activity profile.

The following diagram illustrates the hypothesized key pharmacophoric features and potential points of modification for this compound derivatives based on the SAR of the 4'-hydroxy analogs.

Caption: Hypothesized SAR for this compound derivatives.

Alternative Scaffolds: Biphenyl Carboxylic Acids as URAT1 Inhibitors

To broaden the comparative context, it is insightful to consider other therapeutic applications of biphenyl carboxylic acid derivatives. For example, a series of biphenyl carboxylic acids have been developed as potent inhibitors of Urate Transporter 1 (URAT1), a target for the treatment of hyperuricemia and gout.[5]

In these series, the biphenyl carboxylic acid moiety serves as the anionic component, while various hydrophobic groups are attached to the second phenyl ring.[5] A key finding from these studies was that an ortho-substituted biphenyl carboxylic acid was optimal for URAT1 inhibition.[5] This highlights how the substitution pattern on the biphenyl core is critical for targeting different enzymes and achieving selectivity.

Experimental Protocols for Compound Evaluation

To ensure scientific rigor and enable reproducibility, detailed experimental protocols are essential. The following is a representative workflow for the synthesis and biological evaluation of novel biphenyl carboxylic acid derivatives as potential enzyme inhibitors.

General Synthetic Procedure: Suzuki-Miyaura Coupling

A common and efficient method for synthesizing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction.

  • Reactants: Combine the appropriate boronic acid (1.2 equivalents) and the corresponding bromo-benzoic acid derivative (1.0 equivalent) in a suitable solvent system (e.g., toluene/ethanol).

  • Catalyst and Base: Add a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., N2) at reflux for a specified time (e.g., 12 hours).

  • Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify using column chromatography to yield the desired biphenyl carboxylic acid.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

The following diagram outlines a typical experimental workflow for screening these derivatives.

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Design Analogs synthesis Suzuki Coupling start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 enzyme_assay Enzyme Inhibition Assay (e.g., EGFR Kinase Assay) ic50->enzyme_assay k_i Determine Ki/IC50 enzyme_assay->k_i sar_analysis SAR Analysis k_i->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for synthesis and screening.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel enzyme inhibitors. By leveraging the established structure-activity relationships of the closely related 4'-hydroxy isomers, researchers can make informed decisions in designing new derivatives with enhanced potency and selectivity. The key to unlocking the full potential of this scaffold lies in the systematic exploration of various substituents on both the carboxylic acid moiety and the biphenyl core, guided by a thorough understanding of the target's binding site architecture. Future studies should focus on synthesizing a focused library of this compound derivatives and evaluating their activity against a panel of relevant kinases to build a comprehensive SAR and identify promising lead compounds for further development.

References

comparative analysis of different synthetic routes to 3'-Hydroxybiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3'-Hydroxybiphenyl-4-carboxylic Acid

This compound is a versatile biphenyl-based building block crucial in medicinal chemistry and materials science.[1] Its structure, featuring both a carboxylic acid and a phenolic hydroxyl group, allows it to act as a hydrogen bond donor and acceptor, influencing its solid-state properties and making it a valuable scaffold for designing novel therapeutic agents and functional organic materials.[1] Notably, structural analogs have shown promise as allosteric inhibitors of the EGFR tyrosine kinase for anti-cancer drug discovery.[1] The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in drug development and organic synthesis.

This guide provides a comparative analysis of the primary synthetic methodologies for preparing this compound, offering an in-depth look at the underlying chemistry, detailed experimental protocols, and a data-driven comparison to aid researchers in selecting the optimal route for their specific application.

Strategic Overview: Pathways to a Key Biphenyl Scaffold

The construction of the biphenyl core is the central challenge in synthesizing this compound. Modern organic synthesis offers several powerful tools for this transformation. This guide will focus on the two most prominent and strategically distinct approaches:

  • Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling reaction, a Nobel Prize-winning methodology, stands as the preeminent strategy for its efficiency, functional group tolerance, and high yields.

  • Classical Ring Formation/Aromatization: An alternative industrial method involves the construction of a bicyclic precursor from non-aromatic fragments, followed by a dehydrogenation/aromatization step.

We will dissect each route, exploring the mechanistic rationale, practical execution, and inherent advantages and disadvantages.

Route 1: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is the workhorse of modern biaryl synthesis.[2] Its power lies in the palladium-catalyzed reaction between an organoboron species (typically a boronic acid) and an organohalide.[2] For the synthesis of our target molecule, this translates to the coupling of 4-bromobenzoic acid and 3-hydroxyphenylboronic acid .

Mechanism and Rationale

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The choice of this method is underpinned by its mild reaction conditions, which are tolerant of the acidic proton on the carboxylic acid and the phenolic hydroxyl group, often without the need for protecting groups.[2]

The catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromobenzoic acid).

  • Transmetalation: The organoboron compound (3-hydroxyphenylboronic acid), activated by a base, transfers its aryl group to the palladium center.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) ArPdL2X Ar¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdL2X Oxidative Addition (Ar¹-X) ArPdL2Ar Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) ArPdL2X->ArPdL2Ar Transmetalation (Ar²-B(OH)₂) ArPdL2Ar->Pd0 Reductive Elimination (Ar¹-Ar²) Product This compound (Ar¹-Ar²) ArPdL2Ar->Product ArX 4-Bromobenzoic Acid (Ar¹-X) ArX->ArPdL2X ArBOH 3-Hydroxyphenylboronic Acid (Ar²-B(OH)₂) ArBOH->ArPdL2Ar Base Base (e.g., K₂CO₃) Base->ArPdL2Ar Activates Boronic Acid

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Adapted from Literature)

This protocol is adapted from established procedures for the synthesis of substituted biphenyl carboxylic acids, offering high yields and straightforward execution.

Materials:

  • 4-Bromobenzoic acid (1.0 eq)

  • 3-Hydroxyphenylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzoic acid (1.0 eq), 3-hydroxyphenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to establish an inert atmosphere.

  • Add the catalyst, Pd(PPh₃)₄ (0.02 eq), to the flask.

  • Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio). The volume should be sufficient to dissolve the reactants upon heating.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and wash with ethyl acetate to remove non-acidic impurities.

  • Acidify the aqueous layer with 2M hydrochloric acid (HCl) until a precipitate forms (typically pH 2-3).

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization: The final product should be characterized by NMR spectroscopy. The ¹H-NMR spectrum is expected to show characteristic aromatic proton signals, and the ¹³C-NMR will confirm the presence of 13 unique carbon atoms in the biphenyl structure. The presence of the carboxylic acid and hydroxyl protons can be confirmed by D₂O exchange.

Route 2: Dehydrogenation of a Cyclohexane Precursor

An alternative, industrially relevant approach avoids the use of expensive palladium catalysts and boronic acids. This method, detailed in patent literature, involves the construction of a bis-phenolic cyclohexane intermediate, followed by a simultaneous decomposition and dehydrogenation to form the aromatic biphenyl system.

Mechanism and Rationale

This multi-step process begins with the hydrogenation of a 4-hydroxybenzoic acid derivative to form a cyclohexanone-4-carboxylic acid compound. This intermediate is then reacted with phenol in an acid-catalyzed condensation to form a 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid. The final, crucial step involves heating this precursor in the presence of a base and a dehydrogenation catalyst (e.g., Palladium on Carbon), which drives the decomposition and aromatization to the final product.

Dehydrogenation_Route A 4-Hydroxybenzoic Acid Derivative B Cyclohexanone-4-carboxylic Acid Derivative A->B Catalytic Hydrogenation C 4,4-bis(4-hydroxyphenyl) cyclohexanecarboxylic Acid B->C Condensation with Phenol (Acid Catalyst) D This compound C->D Decomposition & Dehydrogenation (Base, Pd/C, Heat)

Figure 2: Workflow for the dehydrogenation synthesis route.
Detailed Experimental Protocol (Adapted from Patent Literature)

This protocol is a conceptual summary based on the process described in U.S. Patent 4,755,617 for a closely related isomer.

Materials:

  • 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.2 eq)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Phenol (as solvent)

Procedure:

  • Charge a high-pressure autoclave with 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid, sodium hydroxide, phenol (as solvent), and 5% Pd/C catalyst.

  • Displace the air within the autoclave with an inert gas (e.g., Nitrogen).

  • Heat the reaction mixture to approximately 200-250 °C for 6-8 hours. The reaction generates pressure.

  • After the reaction is complete, cool the autoclave and carefully vent.

  • Filter the hot reaction mixture to remove the Pd/C catalyst.

  • Distill the excess phenol under reduced pressure.

  • Dissolve the residue in water and acidify with a strong acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization.

Comparative Analysis

The choice between these two synthetic routes depends heavily on the specific needs of the laboratory or production facility, including scale, cost, available equipment, and environmental considerations.

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Dehydrogenation
Overall Yield Typically High (>85%)Moderate to Good (60-85%)[3][4]
Reaction Steps 1 (from commercial precursors)3+ (from basic starting materials)
Reaction Conditions Mild (Reflux, atmospheric pressure)Harsh (High temperature & pressure)
Catalyst Homogeneous Pd complexes (e.g., Pd(PPh₃)₄)Heterogeneous Pd/C
Reagent Cost High (Boronic acids, Pd catalyst)Low (Phenol, NaOH)
Scalability Excellent for lab-scale; can be adapted for industrial scale.Primarily designed for industrial scale.
Substrate Scope Very Broad; highly modular.Very Specific to the target structure.
Safety/Handling Inert atmosphere required; phosphine ligands can be toxic.Requires high-pressure autoclave; handling hot phenol.
Green Chemistry Can be adapted to greener solvents; high atom economy.Uses phenol as solvent; high energy input.

Conclusion and Recommendations

For laboratory-scale synthesis, discovery chemistry, and situations requiring high purity and flexibility, the Suzuki-Miyaura coupling is the unequivocally superior method . Its reliability, high yields, mild conditions, and the commercial availability of a vast array of boronic acids and aryl halides make it the go-to strategy for academic and pharmaceutical research. The protocol is robust and can be easily adapted to synthesize a library of related analogs.

The dehydrogenation route represents a more classical, industrial approach . While it involves harsher conditions and more steps, it utilizes cheaper, more readily available bulk chemicals. This route becomes economically viable at a very large scale where the high capital cost of specialized equipment (autoclaves) is offset by the low cost of raw materials. However, its lack of modularity and the significant safety considerations make it unsuitable for most research and development settings.

Ultimately, researchers should select the Suzuki-Miyaura coupling for its efficiency, elegance, and proven success in modern synthetic chemistry.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3'-Hydroxybiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Analytical Imperative for 3'-Hydroxybiphenyl-4-carboxylic acid

This compound is a biphenyl-based organic compound featuring both a carboxylic acid and a phenolic hydroxyl group.[1] This structure lends itself to a variety of potential applications in medicinal chemistry and materials science. As with any compound under investigation for therapeutic or other regulated uses, the ability to accurately and reliably quantify it in various matrices is paramount. The choice of analytical methodology can significantly impact the quality and reproducibility of experimental data, influencing everything from pharmacokinetic studies to quality control of active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS)—for the analysis of this compound. More importantly, it outlines a framework for the cross-validation of these methods, a critical process for ensuring data integrity and method interchangeability, guided by the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2]

Understanding the Analyte: Physicochemical Properties

Before delving into methodology, understanding the analyte's properties is key to making informed decisions.

  • Molecular Formula: C₁₃H₁₀O₃[3]

  • Molecular Weight: 214.22 g/mol [3]

  • Key Functional Groups: Carboxylic acid (-COOH) and a phenolic hydroxyl (-OH). These groups are polar and contain active protons.

  • Solubility: The presence of the polar functional groups suggests solubility in polar organic solvents like methanol and acetonitrile, and aqueous buffers at appropriate pH.[4]

  • Volatility: The compound is not inherently volatile, which has significant implications for gas chromatography.

Core Analytical Techniques: A Comparative Overview

The selection of an analytical method is a balance of sensitivity, selectivity, cost, and the specific requirements of the study.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse

HPLC is a robust and widely used technique for the analysis of non-volatile compounds.[5] For this compound, the biphenyl structure contains a chromophore that absorbs UV light, making it suitable for UV detection.

  • Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase within a column.[5]

  • Advantages: Cost-effective, reliable, and excellent for routine analysis and quantification in relatively clean sample matrices.

  • Limitations: Lower sensitivity and selectivity compared to mass spectrometry. Co-eluting matrix components can interfere with quantification.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

LC-MS/MS combines the separation power of HPLC with the highly sensitive and selective detection of tandem mass spectrometry.[6]

  • Principle: After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI), and specific parent-to-daughter ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing exceptional selectivity.[7]

  • Advantages: Unmatched sensitivity and selectivity, making it ideal for complex matrices like plasma or tissue homogenates. It provides structural confirmation.

  • Limitations: Higher operational cost and complexity compared to HPLC-UV.

3. Gas Chromatography-Mass Spectrometry (GC-MS): A Viable but Complex Alternative

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.

  • Principle: The analyte is volatilized and separated in a gaseous mobile phase as it passes through a column. Detection is achieved by mass spectrometry.

  • Advantages: Excellent chromatographic resolution and definitive identification through mass spectral libraries.

  • Limitations: this compound is not volatile due to its polar functional groups. Therefore, a chemical derivatization step is mandatory to convert the -COOH and -OH groups into less polar, more volatile moieties (e.g., trimethylsilyl esters/ethers).[2][8] This adds complexity and potential for variability in sample preparation.

The Cross-Validation Framework

Cross-validation demonstrates that two or more analytical procedures can be used for the same intended purpose, yielding comparable results.[9] This is crucial when, for instance, a project transitions from a high-throughput screening method (e.g., HPLC-UV) to a more sensitive bioanalytical method (e.g., LC-MS/MS), or when transferring a method between laboratories.[10]

The following diagram illustrates a logical workflow for the cross-validation process.

CrossValidationWorkflow cluster_methods Method Development & Independent Validation cluster_crossval Cross-Validation Study cluster_outcome Outcome HPLC Develop & Validate HPLC-UV Method SampleSet Prepare a Single Set of Validation Samples (e.g., Spiked QCs, Incurred Samples) HPLC->SampleSet LCMS Develop & Validate LC-MS/MS Method LCMS->SampleSet AnalyzeHPLC Analyze Samples by HPLC-UV SampleSet->AnalyzeHPLC AnalyzeLCMS Analyze Samples by LC-MS/MS SampleSet->AnalyzeLCMS Compare Statistically Compare Results (e.g., Bland-Altman, %Difference) AnalyzeHPLC->Compare AnalyzeLCMS->Compare Accept Methods are Interchangeable Compare->Accept Criteria Met Investigate Investigate Discrepancy (Bias Identified) Compare->Investigate Criteria Not Met

Caption: Logical workflow for the cross-validation of analytical methods.

Experimental Protocols

The following are detailed, representative protocols for the analysis of this compound. These should be optimized and fully validated for specific applications.

Protocol 1: Reversed-Phase HPLC-UV Method
  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., ZORBAX Extend-C18, 4.6 x 100 mm, 1.8 µm).[11]

    • Column Temperature: 40°C.[11]

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.[11]

    • Mobile Phase B: Acetonitrile.[11]

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      • 0-1 min: 20% B

      • 1-8 min: Linear gradient to 90% B

      • 8-9 min: Hold at 90% B

      • 9.1-12 min: Return to 20% B (re-equilibration).

  • Detection:

    • Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Sample Preparation (for a plasma sample):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., 4'-Hydroxybiphenyl-4-carboxylic acid).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial and inject 10 µL into the HPLC system.

Protocol 2: LC-MS/MS Method
  • LC System:

    • Same as HPLC-UV method, but with a flow rate of 0.4 mL/min.

  • Mass Spectrometer:

    • Instrument: SCIEX Triple Quad 5500+ or equivalent.[12]

    • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

    • Capillary Voltage: -3500 V.

    • Source Temperature: 350°C.

  • MS/MS Parameters (Hypothetical):

    • Analyte (this compound):

      • Precursor Ion (Q1): m/z 213.1 (M-H)⁻

      • Product Ion (Q3): m/z 169.1 (loss of CO₂)

    • Internal Standard (e.g., ¹³C₆-labeled analyte):

      • Precursor Ion (Q1): m/z 219.1

      • Product Ion (Q3): m/z 175.1

  • Sample Preparation:

    • Same as HPLC-UV method. The higher sensitivity may allow for smaller sample volumes or further dilution of the supernatant.

Protocol 3: GC-MS Method (with Derivatization)
  • Sample Preparation and Derivatization:

    • Extract the analyte from the matrix (e.g., liquid-liquid extraction with ethyl acetate).[13]

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[13]

    • Add 50 µL of a non-polar solvent like pyridine or acetonitrile.

    • Heat the mixture at 70°C for 1 hour to form the di-TMS derivative.[13]

  • GC System:

    • GC: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program:

      • Initial: 100°C, hold for 1 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS System:

    • MS: Agilent 5977B or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, targeting the molecular ion and key fragment ions of the derivatized analyte.

Data Presentation: A Comparative Summary

A cross-validation study would generate data to compare the performance of each method. The table below presents hypothetical but realistic data for key validation parameters, as defined by ICH guidelines.

Validation ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)ICH Acceptance Criteria (Typical)
Linearity (r²) > 0.998> 0.999> 0.997≥ 0.995
Range (µg/mL) 0.1 - 500.001 - 50.01 - 20Application Dependent
LOD (µg/mL) 0.030.00030.004-
LOQ (µg/mL) 0.10.0010.01-
Accuracy (% Recovery) 95.2 - 104.5%98.1 - 101.7%92.5 - 106.8%85-115% (or 80-120%)
Precision (%RSD) < 8%< 5%< 10%≤ 15% (≤ 20% at LOQ)
Selectivity ModerateExcellentExcellentNo interference at analyte RT
Throughput HighHighModerate (due to prep)-

Caption: Structure of this compound.

Causality and Interpretation: Making the Right Choice

  • For Routine QC and High-Concentration Samples: HPLC-UV is often the most practical and cost-effective choice. Its performance is more than adequate for assays where sensitivity is not the primary concern.

  • For Bioanalysis and Trace-Level Quantification: LC-MS/MS is unequivocally superior. Its ability to distinguish the analyte from complex biological matrices and quantify it at very low levels is essential for pharmacokinetic and metabolism studies. The negative ionization mode is particularly well-suited for carboxylic acids.[11]

  • For Confirmatory Analysis: GC-MS provides excellent confirmatory data through its reproducible fragmentation patterns. However, the mandatory derivatization step makes it less suitable for high-throughput quantitative work compared to LC-MS/MS due to the introduction of additional analytical variability.

When cross-validating, a statistically significant bias between methods (e.g., HPLC-UV results are consistently 10% lower than LC-MS/MS) must be investigated. This could be due to a co-eluting interference in the UV method that is not present in the more selective MS/MS method. The goal of cross-validation is not necessarily to prove the methods are identical, but to understand and quantify any differences so that data can be reliably compared across studies.[10]

Conclusion

The selection and validation of an analytical method for this compound must be guided by the intended application. While HPLC-UV provides a robust platform for routine analysis, LC-MS/MS offers the sensitivity and selectivity required for complex bioanalytical challenges. GC-MS remains a powerful tool for structural confirmation, though it is less practical for routine quantification.

A thorough cross-validation study, grounded in the principles of authoritative guidelines from the ICH and FDA, is not merely a regulatory formality; it is a fundamental scientific exercise that ensures the integrity, comparability, and long-term value of the data generated. By understanding the strengths and limitations of each technique and rigorously comparing their performance, researchers can have full confidence in their analytical results.

References

A Tale of Two Environments: Deconstructing the In Vitro and In Vivo Efficacy of 3'-Hydroxybiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers in Drug Discovery

In the landscape of modern pharmacology, the journey of a therapeutic candidate from laboratory bench to clinical application is a rigorous path defined by a cascade of evaluative steps. Among these, the comparison between in vitro and in vivo efficacy stands as a critical juncture, often determining the fate of a promising molecule. This guide delves into the nuanced world of 3'-Hydroxybiphenyl-4-carboxylic acid, a compound of interest within the broader class of biphenyl carboxylic acids known for their diverse biological activities.[1] While direct, comprehensive studies on this specific isomer are emerging, we can construct a scientifically grounded comparison by examining closely related analogues and fundamental pharmacological principles. This guide will navigate the known in vitro potential of similar compounds, project the anticipated complexities of its in vivo behavior, and provide a framework for the experimental journey ahead.

The Promise in the Petri Dish: A Look at In Vitro Efficacy

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Research into hydroxylated biphenyl carboxylic acids has revealed significant potential, particularly in the realm of oncology. While specific data on the 3'-hydroxy isomer is limited, extensive in vitro studies on the closely related 4'-Hydroxybiphenyl-4-carboxylic acid and its derivatives offer a compelling glimpse into the potential mechanism of action for this class of compounds.

Recent investigations have focused on synthesizing derivatives of 4'-Hydroxybiphenyl-4-carboxylic acid and evaluating their efficacy as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3][4] This is a particularly attractive strategy in cancer therapy, as it aims to circumvent the resistance issues that plague traditional ATP-competitive inhibitors.[2][3][4]

One notable study detailed the synthesis of a series of 4'-hydroxybiphenyl-4-carboxylic acid derivatives.[2][3][4] A lead compound from this series, designated as S4 , demonstrated significant cytotoxic effects against various cancer cell lines.[2][3][4] In HCT-116 colorectal cancer cells, compound S4 exhibited an IC50 value comparable to that of Erlotinib, a clinically approved EGFR inhibitor.[2][3][4] The mechanism of this cytotoxicity was determined to be the induction of the intrinsic apoptotic pathway, characterized by cell cycle arrest in the G2/M phase.[2][3][4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the cytotoxic effects of biphenyl carboxylic acid derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable method.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., a derivative of this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, the media is replaced with fresh media containing MTT solution. The plates are then incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

This protocol provides a robust system for quantifying the direct cytotoxic effects of a compound on cancer cells in a controlled environment.

The Inevitable Complexity: Translating to In Vivo Systems

The transition from a controlled in vitro environment to the multifaceted biological landscape of a living organism introduces a host of variables that can profoundly impact a drug's efficacy. For this compound, while the in vitro data of its analogues is promising, its in vivo performance will be dictated by its pharmacokinetic and pharmacodynamic profile.

Metabolic Considerations

The enzymatic machinery of the liver is a primary site of drug metabolism. Studies on the metabolism of the parent compound, biphenyl, have shown that it undergoes hydroxylation by cytochrome P450 enzymes.[5] Notably, 3-hydroxybiphenyl is a known metabolite of biphenyl.[5] This suggests that this compound could be a substrate for further metabolic transformations, including glucuronidation of the hydroxyl group and acyl-glucuronide or acyl-CoA thioester formation from the carboxylic acid moiety. These metabolic processes can alter the compound's solubility, activity, and clearance rate.

Pharmacokinetics: The ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound will be a key determinant of its in vivo efficacy. The carboxylic acid and hydroxyl groups will influence its polarity and ability to cross biological membranes. While these groups can enhance aqueous solubility, they may also limit passive diffusion across the gut wall, potentially affecting oral bioavailability. The extent of plasma protein binding will also influence the concentration of free, active drug available to reach its target tissues.

Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between an in vitro property and an in vivo response, known as an In Vitro-In Vivo Correlation (IVIVC).[6][7][8] For an orally administered drug, a well-established IVIVC can use in vitro dissolution rates to predict the in vivo plasma concentration profile.[8] However, for a compound like this compound, where the target is intracellular (e.g., EGFR), the correlation is more complex and must account for factors beyond simple absorption.

Visualizing the Path Forward

Diagram 1: Proposed EGFR Allosteric Inhibition Pathway

EGFR_Pathway cluster_cell Cancer Cell EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Phosphorylation Compound 3'-Hydroxybiphenyl- 4-carboxylic acid (or derivative) Compound->EGFR Binds to Compound->P_EGFR Inhibits AllostericSite ATPBindingSite Downstream Downstream Signaling (Proliferation, Survival) P_EGFR->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition of

Caption: Proposed mechanism of EGFR allosteric inhibition.

Diagram 2: Conceptual Workflow for In Vitro to In Vivo Translation

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT) Mechanism Mechanism of Action (e.g., Western Blot, Flow Cytometry) Cytotoxicity->Mechanism Metabolism_in_vitro In Vitro Metabolism (Microsomes, Hepatocytes) Mechanism->Metabolism_in_vitro IVIVC In Vitro-In Vivo Correlation (IVIVC) Metabolism_in_vitro->IVIVC Data Input PK Pharmacokinetics (PK) (Rodent models) Efficacy Xenograft Efficacy Models PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity IVIVC->PK Predicts IVIVC->Efficacy Predicts

Caption: Workflow for correlating in vitro data to in vivo outcomes.

Data Summary: A Comparative Overview

Due to the nascent stage of research on this compound, a direct quantitative comparison of its in vitro and in vivo efficacy is not yet possible. The following table summarizes the available in vitro data for a closely related analogue to serve as a benchmark for future studies.

ParameterIn Vitro (4'-Hydroxybiphenyl-4-carboxylic acid derivative S4)In Vivo (this compound)
Target Allosteric site of EGFR Tyrosine Kinase[2][3][4]To be determined
Model System HCT-116 colorectal cancer cells[2][3][4]To be determined (e.g., mouse xenograft model)
Potency (IC50) Comparable to Erlotinib[2][3][4]To be determined (e.g., tumor growth inhibition)
Mechanism Induction of intrinsic apoptosis, G2/M cell cycle arrest[2][3][4]To be determined

Conclusion and Future Directions

The journey to understanding the full therapeutic potential of this compound is just beginning. The promising in vitro anti-cancer activity of its structural isomer, 4'-Hydroxybiphenyl-4-carboxylic acid, provides a strong rationale for further investigation. However, the path forward must be paved with a clear understanding of the challenges in translating these findings to a complex in vivo setting.

Future research should prioritize comprehensive in vivo studies, including pharmacokinetic profiling and efficacy evaluation in relevant animal models. These studies will be crucial in determining whether the promise observed in the petri dish can be realized in a preclinical and, ultimately, a clinical setting. The insights gained from such a thorough and methodologically sound approach will be invaluable in advancing our understanding of this intriguing class of molecules and their potential to impact human health.

References

A Researcher's Guide to Elucidating the Stereoselective Biological Activity of 3'-Hydroxybiphenyl-4-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a variety of therapeutic agents.[1] Derivatives of hydroxybiphenyl carboxylic acids have been explored for a range of biological activities, including the allosteric inhibition of the EGFR tyrosine kinase for anti-cancer applications and as potential anticancer agents targeting breast cancer cell lines.[1][3][4] Given that biological systems, such as enzymes and receptors, are inherently chiral, it is highly probable that the enantiomers of 3'-Hydroxybiphenyl-4-carboxylic acid will exhibit stereoselective interactions, leading to different biological outcomes.

This guide will detail the necessary experimental workflows, from the critical first step of chiral separation to a suite of in vitro assays designed to probe for differential biological effects.

Part 1: Enantiomeric Resolution by Chiral High-Performance Liquid Chromatography (HPLC)

The foundational step in comparing the biological effects of enantiomers is their physical separation to a high degree of purity. Chiral HPLC is the most powerful and widely used technique for this purpose.[5] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the resolution of a wide range of chiral compounds, including carboxylic acids.[6][7]

Experimental Protocol: Chiral HPLC Separation

This protocol outlines a general strategy for the chiral separation of this compound enantiomers. Optimization will likely be required.

1. Column Selection:

  • Initial Screening: Begin with polysaccharide-based CSPs such as those derived from cellulose or amylose. Columns like Chiralpak® AD-H or Chiralcel® OD-H are excellent starting points due to their broad applicability.[6][8]

2. Mobile Phase Selection:

  • Normal Phase: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is a common starting point for polysaccharide-based CSPs. A typical starting gradient could be 90:10 hexane:isopropanol.

  • Polar Organic Mode: Alternatively, a mobile phase of a single alcohol, such as methanol or ethanol, with a small amount of an acidic or basic additive can be effective.[6]

  • Reversed Phase: This mode can also be explored, particularly with columns designed for aqueous mobile phases (e.g., Chiralcel® OJ-R). The mobile phase would typically consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[7]

3. Method Development and Optimization:

  • Additive Effects: For acidic compounds like this compound, the addition of a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.[9]

  • Flow Rate and Temperature: Start with a flow rate of 1.0 mL/min and ambient temperature. Varying the temperature can sometimes significantly impact enantioselectivity.

  • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

4. Sample Preparation:

  • Dissolve a small amount of racemic this compound in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The two enantiomers should appear as two distinct peaks. The resolution (Rs) between the peaks should be calculated to assess the quality of the separation. A baseline resolution (Rs ≥ 1.5) is ideal for preparative separation.

Diagram: Chiral HPLC Separation Workflow

G cluster_0 Preparation cluster_1 HPLC System cluster_2 Analysis & Collection racemate Racemic 3'-Hydroxybiphenyl- 4-carboxylic acid dissolve Dissolve in Mobile Phase racemate->dissolve filter Filter (0.45 µm) dissolve->filter injector Injector filter->injector column Chiral Stationary Phase (e.g., Chiralpak® AD-H) injector->column detector UV Detector column->detector chromatogram Chromatogram (Two Peaks) detector->chromatogram fraction Fraction Collection chromatogram->fraction enantiomer_R (R)-Enantiomer fraction->enantiomer_R enantiomer_S (S)-Enantiomer fraction->enantiomer_S

Caption: Workflow for the chiral separation of this compound enantiomers.

Part 2: Comparative In Vitro Biological Assays

Once the enantiomers are separated and their purity confirmed, their biological activities can be compared using a variety of in vitro assays. The choice of assays should be guided by the known biological activities of structurally related compounds. Derivatives of 4'-hydroxybiphenyl-4-carboxylic acid have shown promise as anti-cancer agents.[3][4] Therefore, a cytotoxicity assay is a logical starting point.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

1. Cell Culture:

  • Select a panel of relevant human cancer cell lines (e.g., a breast cancer line like MCF-7, a colon cancer line like HCT-116, or a lung cancer line like A549).

  • Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

  • Trypsinize and count the cells.

  • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare stock solutions of the (R)- and (S)-enantiomers in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of each enantiomer in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the enantiomers. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

4. Incubation:

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

5. MTT Assay:

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each enantiomer.

Data Presentation: Comparative Cytotoxicity
EnantiomerCell LineIC50 (µM)
(R)-3'-Hydroxybiphenyl-4-carboxylic acidMCF-7
(S)-3'-Hydroxybiphenyl-4-carboxylic acidMCF-7
(R)-3'-Hydroxybiphenyl-4-carboxylic acidHCT-116
(S)-3'-Hydroxybiphenyl-4-carboxylic acidHCT-116
(R)-3'-Hydroxybiphenyl-4-carboxylic acidA549
(S)-3'-Hydroxybiphenyl-4-carboxylic acidA549
Hypothetical Mechanism of Action and Further Assays

Should one enantiomer show significantly greater cytotoxicity, further investigation into its mechanism of action would be warranted. For instance, if the compound is hypothesized to act as a kinase inhibitor, a relevant in vitro kinase inhibition assay could be performed.

Diagram: Hypothetical Stereoselective Inhibition of a Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression enantiomer_S (S)-Enantiomer enantiomer_S->receptor Binds and Inhibits enantiomer_R (R)-Enantiomer (Inactive)

Caption: Hypothetical stereoselective inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the comparative analysis of the biological effects of this compound enantiomers. The principles and protocols outlined herein are grounded in established methodologies and are broadly applicable to the stereoselective investigation of other chiral molecules. By systematically resolving the enantiomers and subjecting them to a panel of relevant biological assays, researchers can elucidate the often-dramatic differences in their pharmacological profiles. Such studies are not merely academic exercises; they are fundamental to the development of safer and more effective therapeutic agents.

References

Comparative Benchmarking of 3'-Hydroxybiphenyl-4-carboxylic Acid: A Guide for In Vitro Antioxidant and Anti-inflammatory Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3'-Hydroxybiphenyl-4-carboxylic acid is a biphenyl derivative featuring both a carboxylic acid and a phenolic hydroxyl group, making it a molecule of interest for potential therapeutic applications.[1] Its structural similarity to known bioactive compounds warrants a thorough investigation of its antioxidant and anti-inflammatory properties. This guide provides a framework for researchers to benchmark this compound against established standard reference compounds using validated in vitro assays. The focus is on providing robust, reproducible methodologies and a clear rationale for experimental design, enabling a comprehensive assessment of its potential.

Section 1: Rationale for Assay Selection

The choice of in vitro assays is critical for a meaningful evaluation of a compound's bioactivity. For this compound, a dual-pronged approach targeting its potential antioxidant and anti-inflammatory effects is recommended.

  • Antioxidant Activity: The presence of a phenolic hydroxyl group suggests potential radical scavenging activity. Therefore, assays that measure a compound's ability to neutralize free radicals are highly relevant. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are selected for their simplicity, reliability, and widespread use in the scientific community.[2][3]

  • Anti-inflammatory Activity: Inflammation is a complex biological process, and many anti-inflammatory drugs act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). A cell-free COX-2 inhibition assay is a suitable initial screen to determine the direct inhibitory potential of this compound on this key pro-inflammatory enzyme.

Section 2: Selection of Standard Reference Compounds

For comparative analysis, it is essential to benchmark the test compound against well-characterized standard references.

  • Antioxidant Standards:

    • Trolox: A water-soluble analog of vitamin E, Trolox is a widely accepted standard for antioxidant capacity assays due to its consistent performance.[4][5][6]

    • Gallic Acid: A common phenolic acid found in many plants, gallic acid serves as an excellent reference for compounds with similar structural motifs.[3][5]

  • Anti-inflammatory Standard:

    • Celecoxib: A selective COX-2 inhibitor, Celecoxib is an appropriate positive control for the COX-2 inhibition assay, providing a benchmark for potency and selectivity.

Section 3: Experimental Protocols and Data Presentation

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is colorless or pale yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.[4]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis A Prepare stock solutions of This compound, Trolox, and Gallic Acid in DMSO B Prepare serial dilutions of each compound A->B D Add 50 µL of compound dilution to a 96-well plate B->D C Prepare 0.1 mM DPPH solution in methanol E Add 150 µL of DPPH solution to each well C->E D->E F Incubate in the dark for 30 minutes at room temperature E->F G Measure absorbance at 517 nm F->G H Calculate % Inhibition G->H I Determine IC50 values H->I

Figure 1: Experimental workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Prepare 10 mM stock solutions of this compound, Trolox, and Gallic Acid in DMSO.

  • Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well microplate, add 50 µL of each compound dilution to triplicate wells.

  • Add 150 µL of the DPPH solution to each well.

  • Include a negative control (50 µL DMSO + 150 µL DPPH solution) and a blank (50 µL DMSO + 150 µL methanol).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

CompoundIC50 (µM) ± SD
This compoundExperimental
Trolox (Standard)Experimental
Gallic Acid (Standard)Experimental

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of color reduction is proportional to the antioxidant's activity.[2][3]

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis A Prepare stock solutions of This compound, Trolox, and Gallic Acid in DMSO B Prepare serial dilutions of each compound A->B F Add 20 µL of compound dilution to a 96-well plate B->F C Prepare ABTS radical solution by reacting 7 mM ABTS with 2.45 mM potassium persulfate D Incubate ABTS solution in the dark for 12-16 hours C->D E Dilute ABTS solution with ethanol to an absorbance of ~0.7 at 734 nm D->E G Add 180 µL of diluted ABTS solution to each well E->G F->G H Incubate in the dark for 6 minutes at room temperature G->H I Measure absorbance at 734 nm H->I J Calculate % Inhibition I->J K Determine IC50 values J->K

Figure 2: Experimental workflow for the ABTS radical scavenging assay.

Detailed Protocol:

  • Prepare 10 mM stock solutions of this compound, Trolox, and Gallic Acid in DMSO.

  • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • In a 96-well microplate, add 20 µL of each compound dilution to triplicate wells.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Include a negative control (20 µL DMSO + 180 µL diluted ABTS•+ solution) and a blank (20 µL DMSO + 180 µL ethanol).

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

  • Calculate the percentage of ABTS•+ scavenging activity using the formula provided for the DPPH assay.

  • Determine the IC50 value.

Data Presentation:

CompoundIC50 (µM) ± SD
This compoundExperimental
Trolox (Standard)Experimental
Gallic Acid (Standard)Experimental

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-2. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.

Experimental Workflow:

COX2_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis A Prepare stock solutions of This compound and Celecoxib in DMSO B Prepare serial dilutions of each compound A->B E Add buffer, heme, COX-2 enzyme, and compound dilution to a 96-well plate B->E C Prepare assay buffer, heme, and purified COX-2 enzyme C->E D Prepare arachidonic acid (substrate) and TMPD (probe) solutions G Initiate reaction by adding arachidonic acid and TMPD D->G F Incubate for 10 minutes at room temperature E->F F->G H Measure absorbance kinetically at 590 nm for 5 minutes G->H I Calculate the rate of reaction (Vmax) H->I J Calculate % Inhibition I->J K Determine IC50 values J->K

Figure 3: Experimental workflow for the cell-free COX-2 inhibition assay.

Detailed Protocol:

  • Prepare 10 mM stock solutions of this compound and Celecoxib in DMSO.

  • Perform serial dilutions of the stock solutions.

  • In a 96-well plate, add the following in order: 150 µL of assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), 10 µL of heme, 10 µL of purified COX-2 enzyme, and 10 µL of the compound dilution.

  • Include a positive control (Celecoxib), a negative control (DMSO), and a no-enzyme control.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution and 10 µL of TMPD solution.

  • Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes, with readings every 30 seconds.

  • Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of COX-2 inhibition using the following formula: % Inhibition = [ (Vmax of Control - Vmax of Sample) / Vmax of Control ] x 100

  • Determine the IC50 value.

Data Presentation:

CompoundIC50 (µM) ± SD
This compoundExperimental
Celecoxib (Standard)Experimental
Section 4: Interpretation and Further Steps

The IC50 values obtained from these assays will provide a quantitative measure of the in vitro antioxidant and anti-inflammatory potential of this compound relative to the standard compounds. A lower IC50 value indicates higher potency.

Should this compound demonstrate promising activity in these initial screens, further investigations would be warranted. These could include:

  • Cell-based antioxidant assays: To assess the compound's activity in a more biologically relevant context.

  • COX-1 inhibition assay: To determine the selectivity of the compound for COX-2 over COX-1.

  • Measurement of pro-inflammatory cytokine production in cell culture models (e.g., LPS-stimulated macrophages).

  • In vivo studies in animal models of oxidative stress and inflammation.

This systematic approach to benchmarking provides a solid foundation for the initial characterization of this compound and can guide future drug discovery and development efforts.

References

Assessing the Off-Target Effects of 3'-Hydroxybiphenyl-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and comprehensive assessment of a compound's selectivity is paramount. Unforeseen off-target interactions are a leading cause of project attrition, leading to wasted resources and, in the worst cases, adverse clinical outcomes. This guide provides a robust framework for assessing the off-target effects of novel chemical entities, using 3'-Hydroxybiphenyl-4-carboxylic acid as a primary example. We will compare its hypothetical off-target profile with its structural isomer, 4'-Hydroxybiphenyl-4-carboxylic acid, and provide detailed, field-proven experimental protocols to empower researchers in making data-driven decisions.

The Imperative of Early Off-Target Profiling

The traditional "one drug, one target" paradigm has largely been superseded by the understanding that most small molecules interact with multiple cellular targets.[1] These off-target interactions can lead to a spectrum of effects, from beneficial polypharmacology to severe toxicity.[1] Proactive and systematic off-target profiling early in the drug discovery cascade is therefore not just a regulatory hurdle but a critical scientific endeavor to build a comprehensive safety and efficacy profile of a lead candidate. This approach allows for the early identification of potential liabilities, enabling medicinal chemists to design molecules with improved selectivity and a lower risk of failure in later developmental stages.

Introducing the Subjects: A Tale of Two Isomers

For the purpose of this guide, we will explore the off-target assessment of This compound , a small molecule with a biphenyl carboxylic acid scaffold. Due to the limited publicly available biological data for this specific compound, we will frame our investigation around a plausible, yet hypothetical, on-target activity. Based on the known activity of its structural isomer, 4'-Hydroxybiphenyl-4-carboxylic acid , which has been investigated as an allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, we will postulate a similar mechanism for our primary compound of interest.[2][3][4] This comparative approach will allow us to illustrate how subtle structural changes can significantly impact a molecule's off-target profile.

CompoundStructureHypothesized On-Target
This compound this compoundEGFR Allosteric Inhibitor
4'-Hydroxybiphenyl-4-carboxylic acid 4'-Hydroxybiphenyl-4-carboxylic acidEGFR Allosteric Inhibitor

A Systematic Workflow for Off-Target Assessment

A comprehensive off-target profiling strategy employs a multi-pronged approach, integrating computational predictions with robust in vitro experimental validation. This tiered workflow allows for a cost-effective and efficient evaluation of a compound's selectivity.

Off_Target_Workflow cluster_0 In Silico Assessment cluster_1 In Vitro Primary Screening cluster_2 In Vitro Validation & Follow-up cluster_3 Cellular Target Engagement in_silico In Silico Off-Target Prediction (Target Prediction, Similarity Searching) primary_screening Broad Panel Screening (e.g., KinomeScan, GPCRome) in_silico->primary_screening Prioritize Experimental Testing validation Dose-Response & Orthogonal Assays (Biochemical & Cellular Assays) primary_screening->validation Validate Primary Hits target_engagement Cellular Thermal Shift Assay (CETSA) validation->target_engagement Confirm Cellular Activity

Caption: A tiered workflow for off-target assessment.

PART 1: In Silico Off-Target Prediction

Before embarking on expensive and time-consuming wet-lab experiments, in silico methods provide a valuable first pass to predict potential off-target liabilities.[1][5][6] These computational approaches leverage vast databases of known drug-target interactions and chemical structure-activity relationships to generate a list of putative off-targets for a query molecule.

Methodologies:
  • Target Prediction Algorithms: Tools like PharmMapper, SuperPred, and various machine learning-based models analyze the 3D structure and pharmacophoric features of a small molecule to predict its potential binding partners from a database of protein structures.

  • Chemical Similarity Searching: This approach identifies known drugs or bioactive molecules with similar chemical structures to the query compound. The known off-targets of these similar molecules can provide clues to the potential off-target liabilities of the novel compound.

  • Physicochemical Property Analysis: Properties such as molecular weight, logP, and the number of rotatable bonds can be evaluated as they have been associated with a higher degree of promiscuity.[1]

Application to our Isomers:

For both this compound and 4'-Hydroxybiphenyl-4-carboxylic acid, an in silico analysis would be performed to generate a preliminary list of potential off-targets. Given their structural similarity to known EGFR inhibitors, it is plausible that these in silico tools would predict interactions with other kinases. Additionally, the presence of the carboxylic acid and hydroxyl moieties might suggest interactions with various receptors and enzymes.

Table 1: Hypothetical In Silico Off-Target Predictions

Target ClassPredicted Off-Targets for 3'- & 4'-Hydroxybiphenyl-4-carboxylic acidRationale for Prediction
Kinases Other members of the ErbB family (HER2, HER3, HER4), Src family kinases, AblStructural similarity to known kinase inhibitors and the biphenyl scaffold.
GPCRs Adrenergic receptors, Dopamine receptorsThe presence of aromatic rings and polar groups can facilitate interactions with GPCR binding pockets.
Nuclear Receptors Estrogen receptor, Androgen receptorThe phenolic moiety bears some resemblance to endogenous hormones.
Enzymes Cyclooxygenases (COX-1, COX-2)The carboxylic acid group is a common feature in many COX inhibitors.

PART 2: In Vitro Experimental Validation

While in silico predictions are a valuable starting point, experimental validation is essential to confirm these putative interactions and to uncover unexpected off-targets. Broad panel screening against large collections of purified proteins provides a comprehensive and unbiased assessment of a compound's selectivity.

Kinome Profiling

Given the hypothesized on-target activity against a kinase (EGFR), a comprehensive kinome scan is a critical first step. This assay assesses the binding of a compound against a large panel of human kinases, providing a quantitative measure of its selectivity.

Experimental Protocol: KINOMEscan® Competition Binding Assay

This protocol is based on the principles of the KINOMEscan® platform.[7]

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (3'- and 4'-Hydroxybiphenyl-4-carboxylic acid) in 100% DMSO.

    • Prepare a panel of DNA-tagged human kinases.

    • Prepare a broad-spectrum kinase inhibitor immobilized on a solid support (e.g., beads).

  • Competition Assay:

    • In a multi-well plate, incubate the test compound at a fixed concentration (e.g., 10 µM) with a specific kinase from the panel and the immobilized ligand in a suitable assay buffer.

    • The test compound will compete with the immobilized ligand for binding to the ATP-binding site of the kinase.

    • Include a DMSO vehicle control (100% binding) and a positive control inhibitor.

  • Quantification:

    • After incubation, wash the solid support to remove unbound kinase.

    • Quantify the amount of kinase bound to the solid support using quantitative PCR (qPCR) to detect the DNA tag.

  • Data Analysis:

    • The amount of kinase bound to the support is inversely proportional to the affinity of the test compound.

    • Results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding.

    • Hits are typically defined as compounds that cause >80% inhibition at the screening concentration.

Table 2: Hypothetical Kinome Scan Data (% Control at 10 µM)

KinaseThis compound4'-Hydroxybiphenyl-4-carboxylic acid
EGFR 15% 10%
HER245%38%
Src62%55%
Abl85%78%
LCK35%42%
... (400+ other kinases)>90%>90%
GPCR Profiling

To investigate the potential for off-target effects on G-protein coupled receptors (GPCRs), a broad screening panel is employed. These assays typically measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels, upon receptor activation or inhibition.

Experimental Protocol: Calcium Flux Assay for Gq-coupled GPCRs

This protocol is a generalized procedure for a cell-based calcium flux assay.[8][9][10]

  • Cell Culture and Plating:

    • Culture a panel of cell lines, each stably expressing a different GPCR of interest, in appropriate growth medium.

    • Plate the cells into 384-well, black-walled, clear-bottom microplates and incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the plates and add the dye-loading solution to each well.

    • Incubate the plates for 1 hour at 37°C to allow the dye to enter the cells.

  • Compound Addition and Fluorescence Reading:

    • Prepare serial dilutions of the test compounds in a suitable assay buffer.

    • Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add the test compound (for agonist testing) or a known agonist followed by the test compound (for antagonist testing) to the wells.

    • Continue to record the fluorescence intensity every second for 2-3 minutes.

  • Data Analysis:

    • The change in intracellular calcium is measured as the peak fluorescence response minus the baseline fluorescence.

    • For antagonist testing, the percentage inhibition of the agonist response is calculated.

    • Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.

Table 3: Hypothetical GPCR Antagonist Screening Data (% Inhibition at 10 µM)

GPCR TargetThis compound4'-Hydroxybiphenyl-4-carboxylic acid
Adrenergic α1A55%48%
Dopamine D225%18%
Muscarinic M115%10%
... (100+ other GPCRs)<10%<10%

PART 3: Cellular Target Engagement

Positive hits from in vitro screening panels require further validation to confirm that the compound engages the target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells.[11][12][13] The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

EGFR Signaling Pathway

Understanding the on-target signaling pathway is crucial for interpreting both on- and off-target effects. Allosteric inhibition of EGFR prevents the conformational changes necessary for kinase activation, thereby blocking downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.[14][15][16][17]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Ligand EGF Ligand Ligand->EGFR Binds Allosteric_Inhibitor 3'-Hydroxybiphenyl- 4-carboxylic acid Allosteric_Inhibitor->EGFR Inhibits (Allosteric) Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the site of allosteric inhibition.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol describes a general workflow for CETSA.[11][12]

  • Cell Treatment:

    • Culture cells that endogenously express the target protein (e.g., A549 cells for EGFR) to near confluency.

    • Treat the cells with the test compound at various concentrations or with a DMSO vehicle control for a defined period (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

    • Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH).

    • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Plot the percentage of soluble protein remaining as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Table 4: Hypothetical CETSA Data for EGFR in A549 Cells

CompoundApparent Melting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO) 52.5 °C-
This compound (10 µM) 56.0 °C+3.5 °C
4'-Hydroxybiphenyl-4-carboxylic acid (10 µM) 57.2 °C+4.7 °C

Comparative Analysis and Interpretation

The hypothetical data presented in this guide illustrates a plausible scenario for the off-target assessment of 3'- and 4'-Hydroxybiphenyl-4-carboxylic acid.

  • On-Target Activity: Both compounds are predicted to bind to EGFR, with the 4'-isomer showing slightly higher potency in the kinome scan and a greater thermal shift in the CETSA, suggesting stronger target engagement.

  • Kinase Selectivity: The kinome scan reveals some off-target activity against other kinases, such as HER2, Src, and LCK, for both compounds. The subtle differences in the inhibition profile between the two isomers highlight the importance of experimental validation, as minor structural changes can alter selectivity.

  • GPCR Off-Targets: The GPCR screening identifies weak to moderate antagonist activity against the adrenergic α1A receptor for both compounds. This finding would warrant further investigation to determine the potential physiological consequences.

  • Cellular Confirmation: The positive CETSA results for EGFR would confirm that both compounds can penetrate the cell membrane and bind to their intended target in a cellular environment.

Conclusion and Future Directions

This guide has outlined a comprehensive and systematic approach for assessing the off-target effects of a novel small molecule, using this compound as a case study. By integrating in silico prediction with a tiered in vitro experimental workflow, researchers can build a detailed selectivity profile of their compounds of interest. The comparative analysis with a structural isomer underscores the sensitivity of off-target interactions to subtle changes in molecular structure.

The hypothetical data presented herein would lead to several key follow-up experiments:

  • Dose-response studies for all validated off-targets to determine their potency (IC50 values).

  • Orthogonal biophysical assays (e.g., Surface Plasmon Resonance) to confirm direct binding to the identified off-targets.

  • Cell-based functional assays to assess the downstream consequences of off-target engagement.

  • In vivo studies in relevant animal models to evaluate the physiological and potential toxicological effects of the observed off-target activities.

By adopting such a rigorous and data-driven approach to off-target profiling, drug discovery teams can significantly de-risk their projects, leading to the development of safer and more effective medicines.

References

A Researcher's Guide to Ensuring Reproducibility with 3'-Hydroxybiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of scientific research, particularly within drug discovery and materials science, the reproducibility of experimental results is the bedrock of progress. This guide provides an in-depth technical comparison and robust methodologies centered on 3'-Hydroxybiphenyl-4-carboxylic acid, a versatile biphenyl-based building block.[1] Our focus extends beyond mere protocols to elucidate the underlying principles that govern experimental success and ensure the reliability of your findings.

Introduction: The Imperative of Reproducibility

This compound, with its characteristic phenolic hydroxyl and carboxylic acid moieties, presents a valuable scaffold for developing novel therapeutic agents and functional organic materials.[1] However, its utility is directly tied to the ability of researchers to consistently replicate experiments. Inconsistencies in the synthesis, purification, or application of this small molecule can lead to misleading data and stalled projects.[2][3][4] This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to navigate these challenges effectively.

Synthesis of this compound: A Comparative Approach

The synthesis of the biphenyl scaffold is most commonly and efficiently achieved through the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8][9] This palladium-catalyzed reaction offers a versatile and reliable method for creating the carbon-carbon bond between the two phenyl rings.

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol is a well-established method for the synthesis of biphenyl derivatives and is chosen for its high yield and tolerance of various functional groups.[6][9]

Reactants:

  • 4-Bromobenzoic acid

  • 3-Hydroxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water mixture)

Step-by-Step Methodology:

  • In a reaction vessel, dissolve 4-bromobenzoic acid and 3-hydroxyphenylboronic acid in a 4:1 mixture of 1,4-dioxane and water.

  • Add K₂CO₃ to the mixture. The base is crucial for the activation of the boronic acid, which facilitates the transmetallation step in the catalytic cycle.[9]

  • De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to create an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture at a reflux temperature of 80-90°C for 12-16 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3. This will protonate the carboxylic acid, causing the product to precipitate out of the aqueous solution.

  • Collect the precipitate by vacuum filtration and wash with cold water to remove any inorganic salts.

  • Dry the crude product under vacuum.

Alternative Synthetic Routes

While Suzuki coupling is highly recommended, other methods for biphenyl synthesis exist, such as the Gomberg-Bachmann reaction. However, these often suffer from lower yields and a lack of regioselectivity, making them less suitable for ensuring reproducible outcomes.

Purification and Characterization: The Foundation of Reliable Data

The purity of this compound is paramount for the reproducibility of downstream experiments. Impurities can lead to off-target effects in biological assays or alter the properties of materials.[10]

Purification Protocol: Recrystallization

Recrystallization is a robust and cost-effective method for purifying solid organic compounds.[10]

Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system such as ethanol/water or benzene/petroleum ether is often effective.[11]

Step-by-Step Methodology:

  • Dissolve the crude product in a minimal amount of the hot solvent mixture.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals.

  • Further cool the solution in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Analytical Characterization for Quality Control

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.[2]

Analytical TechniquePurposeExpected Results for this compound
¹H NMR Spectroscopy To confirm the chemical structure and identify the position of protons.Aromatic protons will appear in the range of δ 7-8 ppm. The carboxylic acid proton will be a broad singlet at δ 12-13 ppm, and the phenolic proton will appear around δ 9-10 ppm.
¹³C NMR Spectroscopy To confirm the carbon framework of the molecule.The carboxylic acid carbon will appear around δ 170-180 ppm. Aromatic carbons will be in the range of δ 110-160 ppm.
Mass Spectrometry (MS) To determine the molecular weight of the compound.The molecular ion peak [M-H]⁻ should be observed at m/z 213.05.
Infrared (IR) Spectroscopy To identify the functional groups present.A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹, a C=O stretch around 1700 cm⁻¹, and a phenolic O-H stretch around 3200-3600 cm⁻¹.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.A single, sharp peak should be observed, indicating a high degree of purity (>98%).

Experimental Application: A Reproducible Cell-Based Assay

To illustrate the principles of reproducibility in a practical setting, we will outline a hypothetical cell-based assay to evaluate the anti-proliferative effects of this compound on a cancer cell line (e.g., MCF-7).

Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (MCF-7) compound_prep 2. Compound Preparation (this compound) plate_seeding 3. Plate Seeding compound_prep->plate_seeding treatment 4. Cell Treatment (Varying Concentrations) plate_seeding->treatment incubation 5. Incubation (48 hours) treatment->incubation viability_assay 6. Cell Viability Assay (e.g., MTT) incubation->viability_assay readout 7. Absorbance Reading viability_assay->readout data_analysis 8. IC50 Calculation readout->data_analysis

Caption: A typical workflow for a cell-based anti-proliferative assay.

Key Factors for Reproducibility in the Cell-Based Assay
FactorRationale for ControlBest Practices
Cell Line Authenticity Misidentified or cross-contaminated cell lines are a major source of irreproducible data.Obtain cell lines from a reputable cell bank (e.g., ATCC). Regularly perform cell line authentication using methods like STR profiling.
Compound Purity and Concentration Impurities can have unintended biological effects, and inaccurate concentrations will lead to erroneous dose-response curves.Use highly purified and analytically characterized this compound. Prepare fresh stock solutions and accurately determine their concentrations.
Assay Reagents and Consumables Variability in media, serum, and plastics can affect cell health and assay performance.[12]Use a consistent source and lot for all reagents. Ensure all plasticware is sterile and of high quality.
Experimental Design Poor experimental design can introduce bias and variability.Include appropriate controls (vehicle control, positive control). Use a sufficient number of replicates. Randomize the plate layout to avoid edge effects.
Data Analysis Inconsistent data analysis methods can lead to different conclusions from the same raw data.Use a standardized data analysis pipeline. Clearly define the methods for background subtraction, normalization, and curve fitting.

Conclusion: A Commitment to Scientific Rigor

Ensuring the reproducibility of experimental results with this compound, as with any chemical entity, requires a meticulous and principled approach. By understanding the causality behind experimental choices, from synthesis to application, and by implementing self-validating systems of quality control, researchers can build a foundation of trustworthy and authoritative data. This commitment to scientific integrity is not merely a matter of good practice; it is the engine of scientific advancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Hydroxybiphenyl-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3'-Hydroxybiphenyl-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.